molecular formula C9H7ClFN B567319 4-Fluoroquinoline hydrochloride CAS No. 1245643-64-4

4-Fluoroquinoline hydrochloride

Cat. No.: B567319
CAS No.: 1245643-64-4
M. Wt: 183.61
InChI Key: HRUOXWRXPDTOPM-UHFFFAOYSA-N
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Description

4-Fluoroquinoline hydrochloride is a fluorinated quinolone derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and antibacterial research. The quinolone scaffold is a privileged structure in drug discovery, famously known for forming the core of the fluoroquinolone class of antibiotics, which exert their potent activity by inhibiting bacterial DNA gyrase and topoisomerase IV (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5008060/). The strategic incorporation of a fluorine atom at the 4-position, as in this compound, is a common modification explored to alter the physical properties, metabolic stability, and binding affinity of lead molecules (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10015437/). Researchers utilize this hydrochloride salt in the design and synthesis of novel compounds to investigate structure-activity relationships, particularly in the development of new anti-infective agents (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6006264/). Its primary research value lies in its potential as a precursor for generating hybrid molecules and complex chemical entities aimed at overcoming bacterial resistance mechanisms or exploring new therapeutic targets. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUOXWRXPDTOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718816
Record name 4-Fluoroquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-64-4
Record name 4-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Fluoroquinolone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoroquinoline Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior, synthesis, and application. We will explore its fundamental properties, reactivity, and critical role as a precursor in the development of potent pharmaceutical agents.

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the C4 position, dramatically alters the molecule's electronic properties, enhancing its utility as a synthetic intermediate. The hydrochloride salt form is frequently employed to improve the compound's solubility in aqueous media and enhance its stability for storage and handling, a critical consideration in pharmaceutical development pipelines.[1][2] This guide focuses specifically on the 4-fluoro derivative, a versatile precursor for creating a wide array of substituted quinolines, most notably the highly successful class of fluoroquinolone antibiotics.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and formulation potential. The data presented below has been consolidated from various authoritative sources.

PropertyValueSource(s)
Chemical Name This compound[5]
Synonyms 4-fluoroquinoline,hydrochloride[5]
CAS Number 1245643-64-4[5]
Molecular Formula C₉H₇ClFN[6]
Molecular Weight 183.61 g/mol [6]
Appearance White to light yellow crystalline powder[2]
Solubility Soluble in water, especially under acidic conditions. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[7][8][9] Generally poorly soluble in water between pH 6 and 8.[1][1][7][8][9]
Thermal Stability Fluoroquinolone derivatives are generally characterized by high thermal stability, with some showing no degradation up to 200°C.[10][11][10][11]

Note: Properties are for the hydrochloride salt. The free base, 4-Fluoroquinoline, has a CAS of 394-70-7 and a molecular weight of 147.15 g/mol .[6]

Synthesis and Chemical Reactivity

The synthesis of the 4-fluoroquinoline core is a well-established process, often relying on foundational reactions in heterocyclic chemistry. Understanding its synthesis is key to appreciating its role as a versatile intermediate.

General Synthetic Approach

A common pathway to the quinolone ring is the Gould-Jacobs reaction.[12] This process typically involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation. To introduce the fluorine at the C4 position, modifications of this and other synthetic strategies are employed, often starting with appropriately substituted aniline precursors.

The diagram below illustrates a generalized workflow for the synthesis of a substituted 4-quinolone, which can be adapted to produce the 4-fluoro derivative.

G cluster_synthesis Generalized 4-Quinolone Synthesis Workflow A Aniline Derivative C Condensation Reaction A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Acrylate Intermediate C->D Formation of enamine E Thermal Cyclization (e.g., in Diphenyl Ether) D->E F 4-Hydroxyquinoline Ester E->F Ring Closure G Modification at C4 (e.g., Halogenation) F->G H 4-Fluoroquinoline Derivative G->H Introduction of Fluorine

Caption: Generalized workflow for 4-quinolone synthesis.

Key Reactivity Insights

The chemical utility of this compound stems from the reactivity of the C4 position. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing effect of the protonated quinoline nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate.

This property is the cornerstone of its application in drug development. The fluorine can be readily displaced by a variety of nucleophiles, particularly amines like piperazine, to build the complex molecular architectures characteristic of modern fluoroquinolone antibiotics.[12][13]

Application in Drug Development: The Fluoroquinolone Antibiotics

4-Fluoroquinoline is a critical building block for fluoroquinolone antibiotics, a class of drugs that revolutionized the treatment of bacterial infections.[3][13] Compounds like Ciprofloxacin and Norfloxacin are synthesized by attaching a piperazine ring (or a similar amine-containing heterocycle) at the C7 position and a cyclopropyl group at the N1 position, but the core biological activity is fundamentally tied to the 4-oxo-quinoline structure.[14]

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[15][16] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][18]

  • DNA Gyrase Inhibition: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA strands, preventing the re-ligation step. This leads to a build-up of double-strand breaks, halting replication and triggering cell death.[19] This is the primary mechanism of action against many Gram-negative bacteria.[1][]

  • Topoisomerase IV Inhibition: This enzyme's main role is to separate the interlinked daughter chromosomes after replication is complete. By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of bacterial DNA, which is also lethal to the cell. This is the dominant mechanism against many Gram-positive bacteria.[][18]

The dual-targeting mechanism contributes to the broad-spectrum activity of these antibiotics and can reduce the likelihood of resistance developing through a single-step mutation.[15]

G cluster_moa Fluoroquinolone Mechanism of Action cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria FQ Fluoroquinolone (e.g., Ciprofloxacin) Gyrase_Complex Stable FQ-Gyrase-DNA Complex FQ->Gyrase_Complex TopoIV_Complex Stable FQ-TopoIV-DNA Complex FQ->TopoIV_Complex RepFork Bacterial DNA Replication Fork Gyrase DNA Gyrase RepFork->Gyrase Inhibits re-ligation TopoIV Topoisomerase IV RepFork->TopoIV Inhibits decatenation Gyrase->Gyrase_Complex Inhibits re-ligation DSB Double-Strand DNA Breaks Gyrase_Complex->DSB TopoIV->TopoIV_Complex Inhibits decatenation TopoIV_Complex->DSB Death Bacterial Cell Death DSB->Death

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Experimental Protocol: Nucleophilic Substitution with Piperazine

To illustrate the practical utility of this compound, the following protocol details a representative nucleophilic aromatic substitution reaction, a key step in the synthesis of many bioactive molecules.

Objective: To synthesize 4-(Piperazin-1-yl)quinoline via displacement of the fluorine atom from 4-Fluoroquinoline.

Materials:

  • This compound

  • Anhydrous Piperazine (use a molar excess, e.g., 5-10 equivalents)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for reflux reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This is crucial to prevent side reactions involving atmospheric moisture and oxygen.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMSO). Stir until dissolved.

  • Nucleophile Addition: Add anhydrous piperazine (5.0 eq) to the reaction mixture. The large excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated from the starting material and the HF produced during the reaction.

  • Reaction: Heat the mixture to a temperature between 100-150°C. The optimal temperature must be determined empirically, but this range is typical for SNAr reactions on such substrates.

  • Monitoring: Monitor the reaction progress using TLC. A suitable eluent might be a mixture of dichloromethane and methanol (e.g., 9:1). The product spot should be more polar (lower Rf) than the starting material due to the free amine on the piperazine ring.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product will likely contain residual piperazine and solvent. Purify the residue using silica gel column chromatography to obtain the pure 4-(Piperazin-1-yl)quinoline.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Spectral Characterization

For a researcher, verifying the structure of this compound is paramount. The expected spectral data are as follows:

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The protons adjacent to the nitrogen atom and the fluorine-substituted carbon will be significantly deshielded, appearing downfield. The protonation of the quinoline nitrogen will further shift these signals.

  • ¹³C NMR: The carbon attached to the fluorine atom (C4) will exhibit a large C-F coupling constant. Other aromatic carbons will appear in the typical 120-150 ppm range.

  • IR Spectroscopy: Key absorption bands would include aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the quinoline ring (1500-1650 cm⁻¹), and a strong C-F stretching band (typically 1000-1100 cm⁻¹).[20][21]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated free base.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[22] It is harmful if swallowed.[23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[22] Work in a well-ventilated area or under a chemical fume hood.[22]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[22]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[23]

Consult the specific Safety Data Sheet (SDS) for detailed information before use.[5]

References

  • 4-Fluoro-quinoline HCl Safety Data Sheets(SDS) lookchem. LookChem.
  • 4-Fluoroquinoline | CAS 394-70-7 | SCBT. Santa Cruz Biotechnology.
  • Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov.
  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry - ACS Publications.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - National Center for Biotechnology Information.
  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry (RSC Publishing).
  • A process for synthesis of fluoroquinolonic derivatives. Google Patents.
  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate.
  • Fluoroquinoline Hydrochloride: A Key Player in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect.
  • Some pharmacologically important fluoroquinolone drugs. ResearchGate.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Fluoroquinolones and Quinolones: Structure and Mechanism of action / Infectious Disease. YouTube.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Fluoroquinolones (and Quinolones)*. Louisiana Department of Health.
  • Rufloxacin hydrochloride (MF-934 hydrochloride) | Antibacterial Agent. MedChemExpress.
  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.
  • Adverse reactions and interactions of fluoroquinolones. PubMed.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan.
  • Ciprofloxacin. Wikipedia.
  • Fluoroquinolones: Chemistry & Action – A Review. ResearchGate.
  • Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. ResearchGate.
  • 4-Chloro-7-fluoroquinoline. Sigma-Aldrich.
  • Ciprofloxacin hydrochloride 86483-48-9 wiki. Guidechem.
  • 6-Fluoroquinoline-4-carboxylicacidhydrochloride | C10H7ClFNO2 | CID 155970362. PubChem.
  • Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds | Request PDF. ResearchGate.
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.
  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.
  • CIPRO IV (ciprofloxacin) injection, solution. U.S. Food and Drug Administration.
  • Fluoroquinolonic acid-SDS. MedChemExpress.
  • The shematic display of investigated fluoroquinolone salt structures.... ResearchGate.
  • Influence of metal cations on the solubility of fluoroquinolones. ResearchGate.
  • Physical state at room temperature, melting (Tm) and glass transition.... ResearchGate.
  • Solubility Data Resource. TOKU-E.
  • Fluoroquinolone. Sigma-Aldrich.
  • Fluoroquinolones - Infectious Diseases. MSD Manual Professional Edition.
  • Fluoroquinolones. LiverTox - NCBI Bookshelf.
  • Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed.
  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate.
  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research - ACS Publications.
  • Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate.
  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Sci-Hub.
  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.
  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. SpringerLink.
  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S. Food and Drug Administration.

Sources

synthesis of 4-fluoroquinoline hydrochloride mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoroquinoline Hydrochloride

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics.[1][2] Within this domain, 4-fluoroquinoline serves as a critical building block, a versatile precursor for the synthesis of drugs like ciprofloxacin, norfloxacin, and others.[1][3] The introduction of a fluorine atom at the C4 position is not trivial and imparts unique electronic properties that can significantly influence the molecule's pharmacological profile, including metabolic stability and binding affinity.

This guide provides a comprehensive exploration of the synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the multi-step synthesis, moving beyond a simple recitation of procedural steps to provide a deep mechanistic understanding of each transformation. The narrative emphasizes the causality behind experimental choices, the critical parameters that govern success, and the practical methodologies required to achieve the target compound with high fidelity.

Strategic Overview of the Synthesis

The construction of this compound is a sequential process, typically executed in four distinct stages. The strategy hinges on first building the foundational quinoline ring system, followed by a series of functional group interconversions to install the key halogen atoms, and concluding with the formation of the desired salt.

  • Part I: Quinoline Core Construction: Synthesis of a 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction.

  • Part II: Activation via Chlorination: Conversion of the 4-hydroxy group into a 4-chloro substituent, installing a competent leaving group.

  • Part III: Nucleophilic Fluorination: Displacement of the chloride with fluoride via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Part IV: Salt Formation: Conversion of the 4-fluoroquinoline free base into its stable and soluble hydrochloride salt.

This guide will now examine each stage in detail, providing mechanistic insights, step-by-step protocols, and visual aids to illuminate the chemical transformations.

Part I: The Gould-Jacobs Reaction for the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction, first reported in 1939, remains a robust and widely used method for constructing the 4-hydroxyquinoline (or 4-quinolone) skeleton.[4][5] The process begins with the condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature cyclization.

Mechanistic Deep Dive

The reaction proceeds through a well-defined sequence:

  • Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[5]

  • Thermal Cyclization: This critical step requires substantial thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[1][5] The high energy barrier is typically overcome by using high-boiling inert solvents (e.g., diphenyl ether) or, in modern protocols, microwave irradiation, which can dramatically reduce reaction times.[5][6] This intramolecular reaction forges the pyridine ring of the quinoline system.

  • Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) using a base like sodium hydroxide to yield the corresponding carboxylic acid.[1][4] Finally, heating this acid above its melting point induces decarboxylation, affording the desired 4-hydroxyquinoline product.[5] It is important to note that this product exists as a tautomeric mixture, predominantly in the 4-quinolone form.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM, -EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate2 Ethyl 4-hydroxyquinoline- 3-carboxylate Intermediate1->Intermediate2 Heat (>250°C) 6π Electrocyclization CarboxylicAcid Quinoline-3-carboxylic Acid Intermediate2->CarboxylicAcid 1. NaOH 2. H+ Product 4-Hydroxyquinoline (4-Quinolone) CarboxylicAcid->Product Heat, -CO2

Caption: Key stages of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented: a classical thermal approach and a modern microwave-assisted variant.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline [5]

  • Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add the intermediate from Step 1 to a flask containing a high-boiling solvent like diphenyl ether. Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. Cool the mixture, and add hexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate. Filter the solid.

  • Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete. Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration.

  • Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask. Heat the solid carefully above its melting point until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis [6]

  • Condensation: In a microwave vial, combine 4-substituted aniline (1.0 eq) and DEEM (1.0 eq). Subject the neat mixture to microwave irradiation at 170 °C for 7 minutes.[6] Cool the mixture to room temperature to yield the solid anilidomethylenemalonate intermediate, which can be purified by crystallization.

  • Cyclization, Saponification, and Decarboxylation: These steps can be carried out following the classical protocol, often with improved overall efficiency due to the cleaner intermediate from the microwave step.

ParameterClassical Thermal MethodMicrowave-Assisted Method (Condensation)
Temperature 110-130 °C (Condensation), >250 °C (Cyclization)170 °C
Reaction Time Several hours~7 minutes
Solvent Often neat, then high-boiling solvent (e.g., diphenyl ether)Neat (reagent acts as solvent)
Yield Variable, often moderateGood to excellent, comparable to classical
Notes Requires high temperatures and careful handling of hot oil baths.Significantly faster, offers better energy efficiency.

Part II: Conversion of 4-Hydroxyquinoline to 4-Chloroquinoline

To facilitate the subsequent introduction of fluorine, the hydroxyl group at the C4 position must be converted into a better leaving group. Chlorine is ideal for this purpose. The transformation is readily achieved using standard chlorinating agents.

Mechanistic Deep Dive

The reaction of the 4-quinolone tautomer with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds via activation of the carbonyl oxygen. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This modification transforms the hydroxyl group into an excellent leaving group. A chloride ion, either from POCl₃ itself or an added source like PCl₅, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield 4-chloroquinoline.

Experimental Protocol: Chlorination[7][8]

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 4-hydroxyquinoline (1.0 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

  • Heating: Gently heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

  • Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is ~8. This will precipitate the crude product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 4-chloroquinoline, which can be further purified by recrystallization or column chromatography.

Part III: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

This is the pivotal step where the fluorine atom is incorporated into the quinoline ring. The reaction relies on the SNAr mechanism, where the electron-withdrawing effect of the ring nitrogen activates the C4 position towards nucleophilic attack.[7][8]

Mechanistic Deep Dive

The SNAr mechanism is a two-step addition-elimination process:

  • Addition of Nucleophile: A fluoride ion (F⁻), typically from an anhydrous salt like potassium fluoride (KF), attacks the electron-deficient C4 carbon bearing the chloro leaving group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9] The negative charge is stabilized by resonance, particularly through delocalization onto the electronegative ring nitrogen.

  • Elimination of Leaving Group: The aromaticity of the ring is restored in the second step by the expulsion of the chloride ion, a good leaving group. This yields the final 4-fluoroquinoline product.[8]

Success in this step is highly dependent on reaction conditions. Anhydrous conditions are paramount, as any water will preferentially solvate the fluoride ion, drastically reducing its nucleophilicity. High temperatures and polar aprotic solvents (e.g., DMSO, sulfolane) are required to both dissolve the fluoride salt and provide the energy to overcome the reaction's activation barrier.

SNAr_Mechanism SNAr Mechanism for Fluorination cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination Start 4-Chloroquinoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + F⁻ Fluoride F⁻ Product 4-Fluoroquinoline Meisenheimer->Product - Cl⁻ Chloride Cl⁻

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocol: SNAr Fluorination
  • Reagent Preparation: Use spray-dried potassium fluoride (KF) or dry it thoroughly in an oven under vacuum at >150 °C for several hours before use.

  • Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend anhydrous KF (2-3 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

  • Addition of Substrate: Add 4-chloroquinoline (1.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-220 °C) and stir vigorously for several hours (e.g., 6-12 hours). Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and extract several times with an organic solvent such as ethyl acetate or toluene.

  • Purification: Combine the organic extracts, wash with water and then brine to remove the solvent and residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 4-fluoroquinoline can be purified by vacuum distillation or column chromatography.

Part IV: Formation of this compound

For pharmaceutical applications, converting the final product into a hydrochloride salt is often desirable. The salt form typically exhibits enhanced stability, improved handling characteristics (crystallinity), and better aqueous solubility compared to the free base.[10][11]

Mechanism and Procedure

This is a straightforward acid-base reaction. The basic lone pair of electrons on the quinoline nitrogen atom is protonated by hydrochloric acid.

Synthesis_Workflow Overall Synthesis Workflow Aniline Aniline Hydroxyquinoline 4-Hydroxyquinoline Aniline->Hydroxyquinoline Gould-Jacobs Reaction Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (POCl3) Fluoroquinoline 4-Fluoroquinoline (Free Base) Chloroquinoline->Fluoroquinoline Fluorination (SNAr) (KF, DMSO) FinalProduct 4-Fluoroquinoline HCl Fluoroquinoline->FinalProduct Salt Formation (HCl)

Caption: High-level workflow for the synthesis.

Experimental Protocol: Hydrochloride Salt Formation[13][14]
  • Dissolution: Dissolve the purified 4-fluoroquinoline free base (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or ethanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 eq). This can be a solution of HCl in ethanol, HCl in diethyl ether, or by carefully bubbling anhydrous HCl gas through the solution.

  • Precipitation: The this compound salt will precipitate out of the solution. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound as a crystalline solid.

Conclusion

The synthesis of this compound is a multi-step endeavor that showcases several fundamental reactions in heterocyclic chemistry. The pathway, anchored by the Gould-Jacobs reaction and culminating in a challenging nucleophilic aromatic substitution, requires careful control over reaction conditions and a solid understanding of the underlying mechanisms. Each step—from the construction of the quinoline core to the final salt formation—is critical for achieving a high yield and purity of this valuable intermediate. As a key precursor to a generation of life-saving fluoroquinolone antibiotics[12][13], the synthesis of this compound remains a highly relevant and important process for researchers and professionals in the field of drug development and medicinal chemistry.

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central (PMC). [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Balz–Schiemann reaction. Grokipedia. [Link]

  • electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • 2505 PDFs | Review articles in 4-QUINOLONES. ResearchGate. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

  • Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ResearchGate. [Link]

  • Balz-Schiemann reaction. YouTube. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. PubMed Central (PMC). [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

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Spectroscopic Characterization of 4-Fluoroquinoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-fluoroquinoline hydrochloride. As a foundational scaffold in many pharmaceutical agents, a comprehensive understanding of its structural and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for researchers in drug discovery and development. This document offers a detailed, experience-driven perspective on the acquisition and interpretation of these critical analytical data.

The Strategic Importance of Spectroscopic Characterization

In the realm of medicinal chemistry, the precise structural elucidation of a molecule is the bedrock of understanding its function. For a compound like this compound, which serves as a key building block, spectroscopic analysis is not merely a confirmatory step but a crucial component of the discovery and development workflow. It validates synthetic pathways, confirms purity, and provides insights into the electronic environment of the molecule, which can influence its biological activity and pharmacokinetic properties.

The choice of spectroscopic methods—NMR, IR, and MS—is a deliberate one, each providing a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy identifies the key functional groups present. Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, which can aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's connectivity and electronic landscape.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible NMR protocol is essential for obtaining high-quality data. The following is a field-proven methodology for the analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that does not interfere with the aromatic region of the spectrum.

  • Internal Standard: For quantitative NMR (qNMR) applications, an internal standard with a known concentration and a resonance that does not overlap with the analyte signals would be added. For routine structural confirmation, an internal standard is not strictly necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex coupling patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. Due to the low natural abundance of ¹³C, a longer acquisition time and a greater number of scans are required.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, spin-active nucleus, this experiment is relatively sensitive. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[1]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 4-Fluoroquinoline HCl Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT F19_NMR->FT Phase Phasing & Baseline Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Final Spectra Final Spectra Integrate->Final Spectra IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Grind Sample with KBr Pellet Press into a Pellet Sample->Pellet FTIR FTIR Spectrometer Pellet->FTIR Background Record Background Spectrum FTIR->Background Sample_Spec Record Sample Spectrum FTIR->Sample_Spec Subtract Background Subtraction Sample_Spec->Subtract Identify Identify Characteristic Peaks Subtract->Identify Final IR Spectrum Final IR Spectrum Identify->Final IR Spectrum

Caption: Workflow for obtaining and analyzing an IR spectrum.

IR Spectral Data and Interpretation

Representative IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2800 - 2400N-H stretch (of the hydrochloride salt)
1620 - 1580C=C and C=N stretching (aromatic ring)
1250 - 1000C-F stretch
850 - 750C-H out-of-plane bending (aromatic)

Note: These are representative values based on similar aromatic and fluorinated compounds.

Interpretation:

  • Aromatic C-H Stretch: The presence of the quinoline ring will give rise to C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

  • N-H Stretch: A broad and strong absorption in the 2800-2400 cm⁻¹ region is characteristic of the N-H stretching vibration of a protonated amine, confirming the hydrochloride salt form.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1620-1580 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

  • C-H Bending: The out-of-plane C-H bending vibrations of the substituted aromatic ring will appear in the fingerprint region (below 1500 cm⁻¹), and their exact positions can provide information about the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocol: Obtaining a Mass Spectrum

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Diagram of the LC-MS/MS Workflow:

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_ms1 MS1 Analysis cluster_frag Fragmentation cluster_ms2 MS2 Analysis LC Liquid Chromatography ESI Electrospray Ionization LC->ESI Mass_Analyzer1 Mass Analyzer ESI->Mass_Analyzer1 Select_Ion Select [M+H]⁺ Mass_Analyzer1->Select_Ion CID Collision-Induced Dissociation Select_Ion->CID Mass_Analyzer2 Mass Analyzer CID->Mass_Analyzer2 Detect Detect Fragment Ions Mass_Analyzer2->Detect Mass Spectrum Mass Spectrum Detect->Mass Spectrum

Caption: A typical workflow for LC-MS/MS analysis.

Mass Spectral Data and Interpretation

Representative Mass Spectrometry Data for this compound:

  • Molecular Formula: C₉H₆FN

  • Molecular Weight: 147.15 g/mol

  • Expected [M+H]⁺: m/z 148.05

Interpretation:

  • Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 148.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules. A common fragmentation pathway for quinolines is the loss of HCN (27 Da) from the pyridine ring. The presence of the fluorine atom may also lead to the loss of HF (20 Da), although this is generally less favorable than other fragmentation pathways.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique and vital perspective on the molecule's structure and electronic properties. While this guide has presented representative data based on analogous compounds, the principles of data acquisition and interpretation remain fundamental. For researchers and scientists in drug development, a thorough understanding of these spectroscopic methods is not just a technical skill but a cornerstone of innovative and successful research.

References

  • Dyer, J. R. (2002). Applications of Absorption Spectroscopy of Organic Compounds. Prentice-Hall.
  • Dorofeev, V. L., & Krivdin, L. B. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 38(12), 693–697.
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.
  • Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 44-50.
  • Ma, Y., et al. (2006). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry, 41(10), 1349-1356.

Sources

A Senior Application Scientist's Guide to 4-Fluoroquinoline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its many derivatives, 4-fluoroquinoline hydrochloride has emerged as a uniquely versatile and powerful building block in organic synthesis. The presence of a fluorine atom at the C-4 position dramatically influences the electronic properties of the heterocyclic ring, rendering it an excellent electrophile for a variety of transformations. This guide provides an in-depth exploration of the primary applications of this compound, focusing on the mechanistic rationale, practical experimental protocols, and its role in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Part 1: The Chemistry of the C-F Bond at the 4-Position: A Gateway to Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, being heteroaromatic, is inherently electron-deficient. The introduction of a highly electronegative fluorine atom at the C-4 position further polarizes the C-F bond and activates the ring toward nucleophilic attack. This electronic arrangement makes 4-fluoroquinoline an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, which is one of its most common and powerful applications.[1]

The generally accepted mechanism proceeds via a two-step addition-elimination pathway.[2] A nucleophile first attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring to form a stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group. This reactivity provides a robust and predictable method for forging new carbon-heteroatom bonds.

Caption: The Addition-Elimination Mechanism of SNAr.
C-N Bond Formation: Accessing Key Pharmacophores

The formation of carbon-nitrogen bonds is arguably the most critical application of 4-fluoroquinoline in drug discovery.[4] Many potent biological activities, including the antibacterial action of the vast fluoroquinolone class, rely on the presence of an amine substituent at the C-7 position, but modifications at C-4 are also synthetically important for creating diverse molecular libraries. The reaction of 4-fluoroquinoline with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles proceeds readily, often under mild conditions, to yield the corresponding 4-aminoquinoline derivatives.[5]

C-O and C-S Bond Formation

Beyond amines, this compound reacts efficiently with oxygen and sulfur nucleophiles. Alcohols and phenols, typically in the presence of a base to generate the more potent alkoxide or phenoxide, can displace the fluoride to form 4-alkoxy and 4-aryloxy quinolines. Similarly, thiols react to produce 4-thioether derivatives. These reactions expand the synthetic utility of the starting material, allowing for the introduction of a diverse set of functional groups and structural motifs.

Experimental Protocol: Synthesis of 4-Morpholinoquinoline

This protocol provides a representative example of an SNAr reaction for C-N bond formation.

Objective: To synthesize 4-morpholinoquinoline from this compound and morpholine.

Materials:

  • This compound

  • Morpholine (≥ 99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.5 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and the HF generated during the reaction.

  • Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-morpholinoquinoline.

Part 2: Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

While SNAr is excellent for heteroatom coupling, forming new carbon-carbon bonds at the C-4 position requires a different strategy. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Suzuki-Miyaura coupling is a preeminent method for this transformation.[6][7]

For these reactions, 4-fluoroquinoline is often less reactive than its chloro, bromo, or triflate counterparts. However, under specific catalytic conditions, C-F bond activation is achievable. More commonly, 4-chloroquinoline (readily synthesized from the corresponding quinolone) is used as the electrophilic partner.[8]

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[9][10] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. In the context of drug discovery, it allows for the modular assembly of complex biaryl structures or the introduction of alkyl and vinyl groups at the C-4 position of the quinoline core, enabling rapid structure-activity relationship (SAR) studies.[6]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-haloquinoline, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Complex pd_complex->transmetalation_complex Transmetalation product_complex Product-bound Complex product_complex->pd0 Reductive Elimination product 4-Arylquinoline (Ar-R) product_complex->product aryl_halide 4-Haloquinoline (Ar-X) aryl_halide->pd_complex boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->transmetalation_complex

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline

Objective: To synthesize 4-phenylquinoline from 4-chloroquinoline and phenylboronic acid.

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.08 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a reaction vessel, combine 4-chloroquinoline, phenylboronic acid, and the base.

  • Add the solvent mixture (e.g., Toluene/H₂O).

  • Sparsely bubble an inert gas (N₂ or Ar) through the solution for 15-20 minutes to degas the mixture.

  • Add the palladium catalyst and ligand to the degassed mixture under a positive pressure of inert gas.

  • Heat the reaction to reflux (typically 90-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield pure 4-phenylquinoline.

Data Summary: Cross-Coupling Reactions

The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction. The following table summarizes typical conditions.

Reaction TypeElectrophileNucleophileCatalyst (Typical)Ligand (Typical)Base (Typical)Solvent
Suzuki-Miyaura 4-ChloroquinolineArylboronic AcidPd(OAc)₂ or Pd₂(dba)₃PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald-Hartwig 4-ChloroquinolinePrimary/Secondary AminePd₂(dba)₃BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane

Part 3: Application in Target-Oriented Synthesis: The Case of Fluoroquinolone Antibiotics

The principles described above are not merely academic; they are the workhorses used to construct some of the most important medicines. The fluoroquinolone class of antibiotics, such as Ciprofloxacin and Norfloxacin, are prime examples.[11][12] While the core is often built through cyclization reactions like the Gould-Jacobs synthesis, the crucial amine side-chain at the C-7 position is almost universally installed via an SNAr reaction on a 7-fluoroquinoline precursor.[13][14] The fluorine at C-7 behaves identically to the fluorine at C-4 in its reactivity towards nucleophiles.

Let's consider a simplified workflow for the synthesis of a Ciprofloxacin analogue, starting from a pre-formed 4-quinolone core.

Drug_Synthesis_Workflow Synthetic Workflow for a Fluoroquinolone Analogue start Precursor: 7-Fluoro-4-quinolone Carboxylic Acid step1 S(N)Ar Reaction start->step1 intermediate Intermediate: Ciprofloxacin Core step1->intermediate reagent1 Piperazine (Nucleophile) reagent1->step1 step2 Alkylation intermediate->step2 final_product Final Product: Fluoroquinolone Analogue step2->final_product reagent2 Ethyl Iodide reagent2->step2

Sources

Biological Activity of 4-Fluoroquinoline Hydrochloride: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The quinolone scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of fluorine atoms into this scaffold has historically led to dramatic enhancements in biological activity, particularly in the realm of antimicrobials. 4-Fluoroquinoline hydrochloride, while not extensively characterized in the literature, represents a fundamental structure within this class. This guide provides a comprehensive framework for the systematic investigation of its biological potential. We will establish the scientific premise for its study based on well-understood structural analogs, detail rigorous experimental protocols for its evaluation, and provide a logical workflow for characterizing its activity from initial screening to preliminary mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinolone derivatives.

Introduction: The Quinolone Scaffold and the Power of Fluorination

The 4-quinolone core is a "privileged scaffold" in drug discovery, recognized for its versatile biological activities.[1] Historically, modifications to this core have yielded potent antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The discovery that adding a fluorine atom to the quinolone ring could dramatically increase antibacterial potency was a pivotal moment in antibiotic development, giving rise to the highly successful fluoroquinolone class.[3][4][]

The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. While much of the focus has been on 6-fluoroquinolones like ciprofloxacin, the specific placement of fluorine at the C-4 position of the quinoline ring warrants investigation.

This guide puts forth a hypothesis-driven approach to systematically characterize the biological activity of this compound. We will proceed from the most probable activity based on its chemical class—antimicrobial effects—to exploring its potential as a cytotoxic agent, providing the detailed methodologies required for a thorough evaluation.

Synthesis and Chemical Profile of this compound

The synthesis of the 4-quinolone core is well-established through various classical methods, such as the Gould-Jacobs reaction and Dieckmann condensation, making 4-fluoroquinoline and its derivatives chemically accessible for research.[6] The hydrochloride salt form is typically prepared to enhance the compound's aqueous solubility and stability, which is critical for biological testing.

Chemical Structure:

  • Compound: this compound

  • Molecular Formula: C₉H₇ClFN

  • Core Scaffold: Quinoline, substituted with a fluorine atom at position 4.

  • Salt Form: Hydrochloride (HCl)

The reactivity of the C-F bond at the 4-position may offer unique opportunities for both biological interaction and further chemical modification to explore structure-activity relationships (SAR).

Hypothesized Biological Activities
3.1 Primary Hypothesis: Antimicrobial Activity

The vast majority of fluoroquinolone antibiotics exert their bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][7][8] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[8][9]

Mechanism of Action for Fluoroquinolones:

  • The drug enters the bacterial cell.

  • It binds to the enzyme-DNA complex (either DNA gyrase or topoisomerase IV).

  • This binding stabilizes the complex in a state where the DNA is cleaved, preventing re-ligation.[8]

  • The stalled replication fork leads to the release of lethal double-strand DNA breaks, triggering cell death pathways.[9]

While 4-fluoroquinoline itself lacks the C-3 carboxylic acid and C-7 piperazine ring common to potent antibiotics like ciprofloxacin, its core scaffold suggests it could act as a foundational structure for novel antimicrobial agents.[3][6][10] Its evaluation is a logical starting point.

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell FQ 4-Fluoroquinoline Derivative Complex Ternary Complex (Drug-Enzyme-DNA) FQ->Complex DSB Double-Strand Breaks Complex->DSB generates Replication DNA Replication Replication->Complex stalls Death Cell Death DSB->Death Target DNA Gyrase / Topoisomerase IV Target->Replication

Caption: Mechanism of Fluoroquinolone Antibacterial Action.

3.2 Secondary Hypothesis: Cytotoxic and Anticancer Activity

The intersection between antibacterial and anticancer mechanisms is well-documented, particularly for compounds targeting topoisomerases. Because human cells also rely on topoisomerases for DNA replication, quinolone derivatives have been explored for their anticancer potential.[1] Furthermore, various quinoline-based compounds have been identified as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. A secondary investigation into the cytotoxic effects of this compound against cancer cell lines is therefore a scientifically sound endeavor.

Experimental Workflows for Biological Characterization

The following protocols provide a self-validating system for screening and characterizing the biological activity of this compound. The workflow is designed to first identify if the compound has biological activity and then to provide a path toward understanding its mechanism.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation MIC Antimicrobial Screening (MIC Assay) Result1 Potent Antimicrobial Activity Found MIC->Result1 MTT Cytotoxicity Screening (MTT Assay) Result2 Potent Cytotoxicity Found MTT->Result2 Kinase In Vitro Kinase Assay Topo Topoisomerase Inhibition Assay Result2->Kinase Result2->Topo

Caption: Logical Workflow for Compound Characterization.

4.1 Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Causality: This broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[12][13] It provides a precise measure of potency, allowing for direct comparison with established antibiotics and guiding further development.

Materials:

  • This compound (test compound)

  • Ciprofloxacin (positive control antibiotic)

  • DMSO (solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a corresponding stock of ciprofloxacin.

  • Inoculum Preparation: Culture bacterial strains overnight. Dilute the cultures in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[14]

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range would be 256 µg/mL to 0.125 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and a known antibiotic (ciprofloxacin).

    • Negative Control (Sterility): Wells with uninoculated CAMHB.

    • Growth Control: Wells with bacteria and CAMHB (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[14]

4.2 Protocol 2: In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which quantifies its ability to inhibit cell viability.[15]

Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[16] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a foundational tool in drug discovery for assessing both anticancer potential and general toxicity.[15][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Non-cancerous human cell line (e.g., HEK293 embryonic kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

  • Controls:

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Untreated Control: Cells in medium only.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

4.3 Protocol 3: Preliminary Mechanistic Study - In Vitro Kinase Assay

Objective: If significant cytotoxicity is observed, this protocol aims to determine if this compound acts as a kinase inhibitor.

Causality: Kinase assays directly measure the enzymatic activity of a kinase—its ability to transfer a phosphate group from ATP to a substrate.[18] By including the test compound, one can directly quantify its inhibitory effect on this fundamental cellular process. This provides direct mechanistic evidence, moving beyond a simple observation of cytotoxicity.

Materials:

  • Recombinant human kinase (e.g., a known oncogenic kinase like SRC or EGFR)

  • Specific peptide substrate for the kinase

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP (often radiolabeled [γ-³²P]ATP for sensitivity, or used in non-radioactive detection systems)

  • This compound

  • Staurosporine (a broad-spectrum kinase inhibitor, positive control)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (staurosporine) and a no-inhibitor control.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).[19][20]

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a phosphocellulose membrane.

  • Quantification of Phosphorylation:

    • Radiometric Method: If using [γ-³²P]ATP, separate the phosphorylated substrate from the free ATP (e.g., using membrane binding and washing). Quantify the incorporated radioactivity using a scintillation counter.[21]

    • Non-Radiometric Method: Use a commercial kinase assay kit that detects either the phosphorylated substrate (e.g., using a specific antibody) or the amount of ADP produced (e.g., Transcreener assays).[18]

  • Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for kinase inhibition.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC)

Bacterial Strain Gram Type 4-Fluoroquinoline HCl (µg/mL) Ciprofloxacin (µg/mL)
S. aureus Positive 64 0.5
E. coli Negative 128 0.015

| P. aeruginosa | Negative | >256 | 0.25 |

  • Interpretation: A lower MIC value indicates higher potency. In this hypothetical table, the compound shows weak activity compared to ciprofloxacin, suggesting that while the core may have some interaction, it lacks the key substitutions for potent antibacterial effects.

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀)

Cell Line Type 4-Fluoroquinoline HCl (µM) Doxorubicin (µM)
MCF-7 Breast Cancer 8.5 ± 0.7 0.9 ± 0.1

| HEK293 | Non-cancerous | 95.2 ± 5.1 | 15.4 ± 1.2 |

  • Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). Here, the hypothetical SI would be 95.2 / 8.5 ≈ 11.2. An SI > 1 suggests the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the initial biological characterization of this compound. By systematically applying standardized protocols for antimicrobial and cytotoxicity screening, researchers can efficiently determine if this foundational scaffold possesses therapeutically relevant activity.

  • If potent antimicrobial activity is discovered: The next logical step would be synthetic modification of the 4-fluoroquinoline core, particularly at the C-3 and C-7 positions, to conduct SAR studies aimed at enhancing potency and spectrum.

  • If selective cytotoxicity is observed: Further investigation into the mechanism of action is warranted. The proposed kinase assay is a starting point, but other possibilities, such as human topoisomerase inhibition or induction of apoptosis, should also be explored.

By following this structured approach, the scientific community can effectively unlock the potential of 4-fluoroquinoline and its derivatives, contributing to the development of next-generation therapeutic agents.

References
  • MDPI. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.
  • Wikipedia. (n.d.). Ciprofloxacin.
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  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
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  • American Chemical Society. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
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An In-depth Technical Guide to 4-Fluoroquinoline Hydrochloride: A Core Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-fluoroquinoline hydrochloride, a key heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive research on this compound itself is limited, its parent compound, 4-fluoroquinoline, serves as a critical structural motif in a wide array of biologically active molecules, most notably the vast class of fluoroquinolone antibiotics. This document will delve into the synthesis, structure, and physicochemical properties of 4-fluoroquinoline and its hydrochloride salt, providing a foundational understanding for its application in synthetic and medicinal chemistry.

The 4-Fluoroquinoline Core: Structure and Significance

The quinoline ring system is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom at the 4-position of the quinolone structure significantly modulates its electronic properties, influencing its reactivity and potential biological activity. This strategic fluorination is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.

Chemical Structure and Identification

The core compound, 4-fluoroquinoline, is a heterocyclic aromatic compound. The hydrochloride salt is formed by the protonation of the nitrogen atom in the quinoline ring by hydrochloric acid.

Table 1: Chemical Identification of 4-Fluoroquinoline

PropertyValue
Chemical Name 4-Fluoroquinoline
CAS Number 394-70-7
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol

A specific CAS number for this compound is not consistently reported in chemical databases; often, the CAS number of the parent compound is used.

Diagram 1: Chemical Structures

The following diagram illustrates the chemical structures of 4-fluoroquinoline and its hydrochloride salt.

G cluster_0 4-Fluoroquinoline cluster_1 This compound a a b b

Caption: Structures of 4-fluoroquinoline and its hydrochloride salt.

Synthesis and Chemical Reactivity

The synthesis of the 4-quinolone scaffold can be achieved through various established methods in organic chemistry.[1] These classical approaches, such as the Gould-Jacobs and Conrad-Limpach reactions, typically involve the cyclization of aniline derivatives.[1] More contemporary methods often employ transition-metal catalysis to construct the quinolone ring system with high efficiency and functional group tolerance.[2][3]

General Synthetic Approach for 4-Quinolones

Many synthetic routes to 4-quinolones start from appropriately substituted anilines. For instance, the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by a cyclization step, is a common strategy.[3] The introduction of the fluorine atom can be achieved by using a fluorinated starting material or through a fluorination reaction at a later stage of the synthesis.

Diagram 2: Generalized Synthetic Pathway to 4-Quinolones

G Aniline Substituted Aniline Intermediate Condensation Intermediate Aniline->Intermediate + BetaKetoester β-Ketoester Derivative BetaKetoester->Intermediate Quinolone 4-Quinolone Core Intermediate->Quinolone Cyclization

Caption: A simplified workflow for the synthesis of the 4-quinolone core.

Preparation of this compound: An Exemplary Protocol

The conversion of 4-fluoroquinoline to its hydrochloride salt is a straightforward acid-base reaction. The following protocol is a generalized procedure based on the synthesis of other fluoroquinolone hydrochlorides.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1.0 equivalent of 4-fluoroquinoline in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) dropwise at room temperature.

  • Precipitation: Upon addition of the acid, a precipitate of this compound will form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the product under vacuum to yield pure this compound.

This procedure leverages the basicity of the quinoline nitrogen to form the corresponding ammonium salt, which is typically a crystalline solid with increased polarity and water solubility compared to the free base.

Physicochemical Properties

The formation of the hydrochloride salt significantly alters the physicochemical properties of 4-fluoroquinoline. These changes are crucial for applications in drug development, as they can influence solubility, dissolution rate, and bioavailability.

Table 2: Comparison of Physicochemical Properties

Property4-Fluoroquinoline (Free Base)This compound (Expected)Rationale for Change
Physical State Likely a liquid or low-melting solidCrystalline solidSalt formation generally leads to a more ordered crystal lattice.
Melting Point LowerHigherIonic interactions in the salt require more energy to overcome. For example, the melting point of ciprofloxacin is 255-257 °C.[4]
Solubility in Water LowHigherThe ionic nature of the salt enhances its interaction with polar solvents like water. The water solubility of ciprofloxacin hydrochloride is approximately 36 mg/mL at 25 °C.[4]
Solubility in Nonpolar Organic Solvents HigherLowerThe increased polarity of the salt reduces its solubility in nonpolar environments.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-fluoroquinoline and its hydrochloride salt. While specific spectral data for 4-fluoroquinoline is not abundantly available in the public domain, the expected characteristics can be inferred from the general knowledge of quinoline and fluoroquinolone spectroscopy.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-fluoroquinoline would exhibit signals in the aromatic region, characteristic of the quinoline ring protons. Upon formation of the hydrochloride salt, the protonation of the nitrogen atom would lead to a downfield shift of the signals corresponding to the protons on the heterocyclic ring, due to the increased electron-withdrawing effect of the positively charged nitrogen. The chemical shifts of aromatic protons in fluoroquinolones are known to be concentration-dependent due to self-association phenomena.[8][9]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the 4-fluoroquinoline molecule. The carbon atom bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.[10][11] The presence of fluorine also results in smaller two- and three-bond C-F couplings for the neighboring carbon atoms.[10] Similar to the ¹H NMR, the signals of the carbons in the nitrogen-containing ring would be expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluoroquinoline would display characteristic absorption bands for C-H stretching of the aromatic rings, as well as C=C and C=N stretching vibrations within the quinoline core. A strong absorption band corresponding to the C-F stretching vibration is also expected. In the hydrochloride salt, a broad absorption band in the region of 2500-3000 cm⁻¹ would appear, which is characteristic of the N⁺-H stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-fluoroquinoline. The fragmentation of fluoroquinolones often involves the loss of peripheral groups and rearrangements of the heterocyclic ring.[12][13] For 4-fluoroquinoline, the molecular ion peak (M⁺) would be observed at m/z 147. In the case of the hydrochloride salt, the mass spectrum would still show the mass of the free base, as the HCl is typically lost during the ionization process.

Applications in Research and Drug Development

4-Fluoroquinoline and its derivatives are pivotal intermediates in the synthesis of a vast number of pharmaceuticals.[3][14][15] The 4-quinolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.

The primary application of the 4-fluoroquinolone moiety is in the development of fluoroquinolone antibiotics.[15][16][17][18] These drugs exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[15] The fluorine atom at the 4-position, while less common than at the 6-position in commercial antibiotics, can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Beyond their antibacterial applications, quinolone derivatives have been investigated for a range of other therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound, and its parent compound, represent a cornerstone in the field of medicinal chemistry. While detailed, specific data on this particular salt is not as prevalent as for its more complex antibiotic derivatives, a thorough understanding of its structure, synthesis, and properties can be logically derived from the extensive knowledge base of quinolone and fluoroquinolone chemistry. For researchers and drug development professionals, this compound is a key building block, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its strategic fluorination and the ability to form a more soluble hydrochloride salt underscore its importance in the ongoing quest for new and improved medicines.

References

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules. 2021.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. 2023.
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  • Chemical shifts (ppm) in 1 H NMR spectra of the complexes.
  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. PMC. 2016.
  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC.
  • Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv.
  • (PDF) FTIR and XRD investigations of some fluoroquinolones.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. 2023.
  • Fluoroquinolones: Chemistry & Action – A Review.
  • (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. 2007.
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The Unseen Isomer: A Technical Guide to the Synthesis and Inferred History of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Positions

In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a pillar of therapeutic innovation. First isolated from coal tar in 1834, this bicyclic aromatic heterocycle has given rise to a multitude of critical drugs, most notably the potent class of fluoroquinolone antibiotics.[1][2] The story of fluoroquinolones is overwhelmingly a narrative of substitution at the 6-position, a chemical modification that dramatically enhances antibacterial potency.[3][4] Norfloxacin, the first of this new breed, and its wildly successful successor, Ciprofloxacin, both feature this critical C-6 fluorine atom.[5][6]

This guide, however, delves into a less-traveled path: the world of the 4-fluoroquinoline isomer. While not the protagonist in the blockbuster story of antibacterial drug development, its existence as a chemical entity (CAS 394-70-7) invites a thorough exploration of its synthetic pathways and historical context, inferred from the rich history of its more famous cousins.[7] We will construct a narrative grounded in the foundational principles of quinoline chemistry to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. This document will explore the discovery of the parent quinoline ring, extrapolate a robust synthesis for 4-fluoroquinoline and its hydrochloride salt, and discuss its presumed mechanism of action based on established structure-activity relationships.

Part 1: The Foundational Discovery of the Quinoline Nucleus

The journey to any substituted quinoline begins with the discovery of the core structure itself. In 1834, German chemist Friedlieb Ferdinand Runge first extracted a compound from coal tar which he named "leukol".[1] Almost a decade later, in 1842, Charles Gerhardt obtained a similar substance by distilling the antimalarial alkaloid quinine with a strong base, which he called "Chinolein" or "quinoline".[1] It wasn't until the latter half of the 19th century that chemists like August Kekulé elucidated the correct structure: a fusion of a benzene ring and a pyridine ring.[1]

This structural understanding unlocked the door to synthetic chemistry. The late 1800s saw the emergence of several named reactions that remain fundamental to quinoline synthesis today, including:

  • Skraup Synthesis (1880): A vigorous, acid-catalyzed reaction of an aniline with glycerol and an oxidizing agent.[1]

  • Combes Synthesis (1888): The condensation of an aniline with a β-diketone.[1]

  • Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters.[2]

  • Gould-Jacobs Reaction: A versatile method starting from an aniline and diethyl ethoxymethylenemalonate (EMME), which is particularly relevant for creating the 4-oxo-quinoline-3-carboxylic acid scaffold essential for antibacterial activity.[8][9]

These classical methods provided the chemical toolbox necessary for the later development of therapeutically active quinoline derivatives.

Part 2: The Fluoroquinolone Revolution and the Importance of Fluorine

The modern era of quinoline chemistry was born from a serendipitous discovery in the early 1960s. While researching antimalarial agents, George Lesher and his team at Sterling Drug synthesized nalidixic acid, a 1,8-naphthyridone derivative (a quinolone isostere), which exhibited modest antibacterial activity, primarily against Gram-negative bacteria in urinary tract infections.[10] This marked the birth of the quinolone antibiotics.

The true breakthrough, however, came with the introduction of a fluorine atom onto the quinolone ring. In the early 1980s, researchers discovered that adding a fluorine atom at the C-6 position, combined with a piperazine ring at C-7, dramatically increased the spectrum and potency of these compounds.[3][11] This led to the creation of the fluoroquinolones, a class of broad-spectrum bactericidal agents that revolutionized the treatment of bacterial infections.[11] The fluorine atom is thought to enhance drug penetration into bacterial cells and improve binding to its molecular targets.[3]

Part 3: Synthesis of 4-Fluoroquinoline and its Hydrochloride Salt

While the historical record does not detail the specific first synthesis of 4-fluoroquinoline, its structure lends itself to established synthetic routes. The Gould-Jacobs reaction provides a logical and versatile pathway to the core structure, which can then be further modified.

Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach

The synthesis of 4-fluoroquinoline can be envisioned as a multi-step process starting from 2-fluoroaniline. This pathway is based on well-established methodologies for constructing the quinolone core.[8][9]

Synthesis_of_4-Fluoroquinoline A 2-Fluoroaniline C Condensation Product (Anilinomethylene Malonate) A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (High-Boiling Solvent) C->D Heat E Ethyl 4-hydroxy-quinoline-3-carboxylate D->E F Saponification (e.g., NaOH) E->F G 4-Hydroxyquinoline-3-carboxylic acid F->G H Thermal Decarboxylation G->H I 4-Quinolone H->I J Halogenation (e.g., POCl3) I->J K 4-Chloroquinoline J->K L Nucleophilic Substitution (e.g., KF) K->L M 4-Fluoroquinoline L->M

Caption: Proposed synthetic pathway for 4-Fluoroquinoline.

Experimental Protocol: Synthesis of 4-Fluoroquinoline

Stage 1: Formation of the Quinolone Core (Gould-Jacobs Reaction)

  • Condensation: In a round-bottom flask equipped with a stirrer and condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture to 100-110°C with stirring for 2 hours. The reaction is typically performed neat (without solvent).

  • Cyclization: To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250°C for 30-60 minutes to induce thermal cyclization.

  • Cool the reaction mixture and add hexane or petroleum ether to precipitate the product, ethyl 4-hydroxy-quinoline-3-carboxylate. Filter and wash the solid.

Stage 2: Saponification and Decarboxylation

  • Suspend the ethyl 4-hydroxy-quinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture under reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.

  • Place the carboxylic acid in a flask and heat it above its melting point until carbon dioxide evolution ceases, yielding 4-quinolone.

Stage 3: Halogenation and Fluorination

  • Treat the 4-quinolone with a halogenating agent such as phosphorus oxychloride (POCl₃) under reflux to produce 4-chloroquinoline.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The final step involves a nucleophilic aromatic substitution (Halex reaction). Heat the 4-chloroquinoline with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like DMSO or sulfolane to yield the final product, 4-fluoroquinoline.

  • Purify the final product using distillation or column chromatography.

Protocol: Preparation of 4-Fluoroquinoline Hydrochloride

The conversion of the basic 4-fluoroquinoline free base into its hydrochloride salt is a standard acid-base reaction designed to improve solubility and handling characteristics. The procedure is analogous to that used for preparing ciprofloxacin hydrochloride.[12]

  • Dissolution: Dissolve the purified 4-fluoroquinoline (1.0 eq) in a suitable organic solvent such as isopropanol or dioxane.

  • Acidification: Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent (or as a concentrated aqueous solution) to the stirred 4-fluoroquinoline solution.

  • Precipitation: The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Hydrochloride_Formation A 4-Fluoroquinoline (Free Base in Solvent) C Acid-Base Reaction (Protonation of Pyridine Nitrogen) A->C Reacts with B Hydrochloric Acid (HCl) B->C D Precipitation C->D E This compound (Solid Salt) D->E Isolation & Drying

Caption: Workflow for the formation of the hydrochloride salt.

Part 4: Biological Activity and Mechanism of Action

While specific biological data for 4-fluoroquinoline is scarce in mainstream literature, its mechanism of action can be confidently inferred from its structural similarity to the vast family of fluoroquinolone antibiotics.[13][14]

Inferred Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[10] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[13]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during replication. By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones prevent the re-ligation of the DNA strands, leading to a cascade of events culminating in cell death.

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is Topoisomerase IV. This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition of this enzyme prevents the segregation of bacterial DNA, thereby halting cell division.[13]

It is highly probable that 4-fluoroquinoline, if it possesses antibacterial activity, acts via this same dual-inhibition mechanism. The core quinolone structure is essential for this interaction.

Mechanism_of_Action FQ 4-Fluoroquinoline Gyrase Bacterial DNA Gyrase (Topoisomerase II) FQ->Gyrase Inhibits TopoIV Bacterial Topoisomerase IV FQ->TopoIV Inhibits Replication DNA Replication & Transcription Blocked Gyrase->Replication Segregation Chromosome Segregation Inhibited TopoIV->Segregation Death Bacterial Cell Death Replication->Death Leads to Segregation->Death Leads to

Caption: Inferred mechanism of action for 4-fluoroquinoline.

Structure-Activity Relationship (SAR) Considerations

The established SAR for fluoroquinolones provides critical insights:

  • The Carboxylic Acid at C-3 and Ketone at C-4: These are essential for binding to the DNA-enzyme complex.[3] The proposed synthesis for 4-fluoroquinoline does not inherently include the 3-carboxylic acid group, which is a critical pharmacophore for antibacterial activity. A synthesis starting from 2-fluoroaniline and a malonic ester derivative, as described, would be necessary to install this group.

  • The Fluorine at C-6: This position is known to be optimal for broad-spectrum activity.[3] The placement of fluorine at the C-4 position in the target molecule represents a significant structural deviation. Its effect on target binding and cell permeability is not documented but would be a critical area for investigation.

  • The Substituent at C-7: This position dictates potency and spectrum. Piperazine and similar basic heterocycles are common.[3] 4-fluoroquinoline is unsubstituted at this position, which would likely result in significantly lower potency compared to clinically used fluoroquinolones.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
4-Fluoroquinoline C₉H₆FN147.15394-70-7[7]
Ciprofloxacin C₁₇H₁₈FN₃O₃331.3485721-33-1[6]
Norfloxacin C₁₆H₁₈FN₃O₃319.3370458-96-7[5]

Conclusion

While this compound has not carved out a significant place in the history of pharmaceutical development, its theoretical synthesis and mechanism of action are firmly rooted in the well-established principles of quinoline and fluoroquinolone chemistry. This guide provides a robust framework for its preparation, starting from the foundational Gould-Jacobs reaction to its final conversion into a hydrochloride salt. Its biological activity, though not explicitly documented, is presumed to mirror that of other fluoroquinolones by targeting bacterial topoisomerases. The critical difference lies in its substitution pattern, which deviates from the optimal arrangement found in clinically successful antibiotics. For researchers and drug development professionals, 4-fluoroquinoline serves as an interesting case study in the profound impact of positional isomerism on biological activity and historical significance.

References

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroquinoline hydrochloride is a key heterocyclic compound, serving as a crucial structural motif in a wide array of pharmacologically active agents. Its unique physicochemical properties, imparted by the fluorine substituent and the quinoline core, make it a subject of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its stability, reactivity, and analytical characterization. The methodologies and data presented herein are intended to support researchers and developers in the effective utilization of this versatile molecule.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone core structure is a "privileged scaffold" in drug discovery, renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2][3] The introduction of a fluorine atom at the C-4 position of the quinoline ring system significantly modulates the electronic properties of the molecule, enhancing its metabolic stability and binding affinity to biological targets.[4] This has led to the development of numerous fluoroquinolone-based drugs.[5][6] this compound, as a fundamental building block, is therefore of paramount importance for the synthesis of novel therapeutic agents and functional materials.[1]

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and application. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on closely related and well-studied fluoroquinolone compounds, such as ciprofloxacin hydrochloride.

General Properties
PropertyDescriptionInferred Value/Characteristic
Appearance Visual description of the solid form.Likely a white to off-white or pale-yellow crystalline powder.[7][8]
Molecular Formula Chemical formula of the compound.C9H7ClFN
Molecular Weight The mass of one mole of the substance.183.61 g/mol
Melting Point Temperature at which it changes from solid to liquid.Expected to be high, likely with decomposition, similar to other quinolone hydrochlorides which often melt above 300°C.[9]
Solubility The ability to dissolve in a solvent.Generally, fluoroquinolone hydrochlorides exhibit good solubility in water and polar organic solvents like DMSO, and limited solubility in non-polar organic solvents.[8][10][11][12]
pKa Acid dissociation constant.The quinoline nitrogen is basic and will be protonated in the hydrochloride salt. The carboxylic acid group present in many fluoroquinolone drugs is absent here, simplifying its acid-base profile.
Solubility Profile: A Deeper Dive

The solubility of fluoroquinolone hydrochlorides is pH-dependent. At acidic pH, the protonated form is more soluble in aqueous media. As the pH increases towards the isoelectric point, the compound becomes zwitterionic (if a carboxylic acid is present) or a free base, leading to a decrease in aqueous solubility.[11] For this compound, which lacks the carboxylic acid group of many antibiotic fluoroquinolones, it will exist as the soluble cationic form at low pH and precipitate as the less soluble free base as the pH is raised.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the aromatic quinoline ring system.

Stability

This compound is generally stable under standard laboratory conditions.[13] However, exposure to strong bases will neutralize the hydrochloride salt, yielding the free base. Like many fluoroquinolones, it may be susceptible to photodegradation upon prolonged exposure to UV light.[14][15] Therefore, it is recommended to store the compound in a cool, dry, and dark place.[13]

Reactivity and Synthetic Utility

The 4-fluoroquinoline core is a versatile platform for further chemical modification. The fluorine atom at the C-4 position can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common than substitutions at other positions in the broader fluoroquinolone class. The primary synthetic utility of this compound lies in it being a foundational scaffold for the elaboration of more complex molecules.[16][17]

logical_relationship A 4-Fluoroquinoline Core Structure B Fluorine at C4: Modulates Electronics A->B influences C Quinoline Nitrogen: Site of Protonation (HCl salt) A->C contains G Platform for Further Synthesis A->G serves as D Enhanced Metabolic Stability B->D E Improved Target Binding Affinity B->E F Aqueous Solubility C->F enhances

Caption: Logical relationship of structural features to properties.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atom. Protons on the same ring as the fluorine will exhibit coupling to the ¹⁹F nucleus.

  • ¹³C NMR: The carbon NMR will display signals for the nine carbon atoms of the quinoline ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet, providing a clear indication of the presence and purity of the fluorinated compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • Aromatic C-H stretching (around 3000-3100 cm⁻¹)

  • C=C and C=N stretching in the aromatic ring (typically in the 1400-1650 cm⁻¹ region)[18][19]

  • C-F stretching (around 1000-1300 cm⁻¹)[18][19]

  • N-H stretching from the protonated quinoline nitrogen (broad signal in the 2400-2800 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the free base (4-fluoroquinoline) after the loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Methodologies: Ensuring Purity and Quality

The purity of this compound is critical for its use in research and development. High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of fluoroquinolones.[20][21]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a general guideline based on methods used for similar fluoroquinolone compounds.[21]

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~280 nm (or a wavelength determined by UV-Vis scan)

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Water/ACN/TFA) D HPLC Injection (C18 Column) A->D B Sample Dissolution (1 mg/mL) C Filtration (0.45 µm) B->C C->D E Gradient Elution D->E F UV Detection (~280 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation (% Area) H->I

Caption: HPLC workflow for purity analysis.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • First Aid:

    • Skin Contact: Wash with soap and water.[13]

    • Eye Contact: Rinse thoroughly with water for at least 15 minutes.[13]

    • Ingestion: Rinse mouth with water and seek medical attention.[13]

    • Inhalation: Move to fresh air.[13]

While this compound itself is not a marketed drug, the broader class of fluoroquinolone antibiotics has been associated with certain adverse effects, and appropriate caution should be exercised.[22][23][24]

Conclusion

This compound is a compound of significant scientific interest due to its foundational role in the development of advanced materials and pharmaceuticals. A thorough understanding of its physical and chemical properties is essential for its effective application. This guide has provided a detailed overview of its key characteristics, analytical methodologies, and handling procedures, drawing upon data from the broader class of fluoroquinolones to provide a comprehensive technical resource for researchers and developers.

References

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  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. (n.d.). Journal of Medicinal Chemistry.
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  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.). Regulations.gov.
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  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Organica.org.
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  • A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
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  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Fluoroquinolones (and Quinolones)*. (n.d.). Louisiana Department of Health.
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  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. (n.d.). Industrial & Engineering Chemistry Research.
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  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
  • Synthesis and spectral characterization of fluoroquinolone-ofloxacin. (n.d.). International Journal of Chemistry Studies.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. (n.d.). PubMed Central.
  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (2016). FDA.
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  • Ciprofloxacin. (n.d.). PubChem.
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  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PubMed Central.
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Unlocking the Potential of 4-Fluoroquinoline Hydrochloride: A Technical Guide for Novel Research Directions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territories in Medicinal and Materials Science

The quinoline scaffold stands as a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] While extensive research has focused on well-established derivatives, particularly fluoroquinolones with substitution at the C-6 position, a vast chemical space remains largely unexplored. This guide illuminates the untapped potential of a specific, under-investigated analogue: 4-fluoroquinoline hydrochloride .

The strategic placement of a fluorine atom at the 4-position of the quinoline ring introduces unique electronic properties and potential for novel molecular interactions, opening up exciting avenues for research and development. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a structured approach to exploring the synthesis, functionalization, and application of this promising scaffold. We will delve into potential research areas, from the development of next-generation kinase inhibitors to the design of innovative materials for organic electronics, all supported by detailed experimental protocols and a robust scientific rationale.

I. The 4-Fluoroquinoline Scaffold: A Primer on its Synthesis and Characterization

The successful exploration of this compound begins with a reliable and efficient synthetic strategy. While direct synthesis of this specific compound is not extensively documented, established methods for the synthesis of the quinoline core and subsequent halogenation provide a logical and feasible pathway.

Proposed Synthetic Pathway: A Two-Step Approach

A robust method for the synthesis of this compound can be envisioned through a two-step process involving the synthesis of a 4-chloroquinoline precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of 4-Chloroquinoline

The Gould-Jacobs reaction provides a classic and versatile method for constructing the 4-hydroxyquinoline core, which can then be chlorinated.[3]

  • Protocol:

    • Condensation: React aniline with diethyl ethoxymethylenemalonate (EMME) at 100-120 °C for 1-2 hours to form the corresponding anilinomethylenemalonate.

    • Cyclization: Heat the intermediate in a high-boiling point solvent, such as diphenyl ether, at approximately 250 °C to induce thermal cyclization, yielding ethyl 4-hydroxyquinoline-3-carboxylate.

    • Hydrolysis and Decarboxylation: Saponify the ester with aqueous sodium hydroxide, followed by acidification to yield 4-hydroxyquinoline-3-carboxylic acid. Subsequent heating will decarboxylate the acid to 4-hydroxyquinoline.

    • Chlorination: Treat the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) at reflux to yield 4-chloroquinoline.[3]

Step 2: Halogen Exchange Reaction to 4-Fluoroquinoline

The crucial step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine. The reactivity of the halo-quinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen.[4][5]

  • Protocol:

    • Fluorination: React 4-chloroquinoline with a fluoride source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in an aprotic polar solvent like DMSO or sulfolane at elevated temperatures (150-200 °C).[6]

    • Hydrochloride Salt Formation: Dissolve the resulting 4-fluoroquinoline in a suitable organic solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate this compound.

Synthesis_Workflow Aniline Aniline Step1 Gould-Jacobs Reaction & Chlorination Aniline->Step1 EMME Diethyl Ethoxymethylenemalonate EMME->Step1 Chloroquinoline 4-Chloroquinoline Step1->Chloroquinoline Step2 Nucleophilic Aromatic Substitution Chloroquinoline->Step2 KF KF / Phase-Transfer Catalyst KF->Step2 Fluoroquinoline 4-Fluoroquinoline Step2->Fluoroquinoline Step3 Salt Formation Fluoroquinoline->Step3 HCl HCl HCl->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Characterization: A Spectroscopic Roadmap

Thorough characterization of the synthesized this compound is paramount for confirming its identity and purity. Based on the analysis of similar fluoroquinoline structures, the following spectroscopic data can be anticipated.[2][7][8]

Technique Expected Observations
¹H NMR Aromatic protons will appear in the downfield region (δ 7.0-9.0 ppm), with coupling patterns influenced by the fluorine atom. The proton at C-3 will likely show a doublet of doublets due to coupling with the proton at C-2 and the fluorine at C-4. The protonated nitrogen will result in a broad singlet.
¹³C NMR The carbon bearing the fluorine (C-4) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. Other carbons in the quinoline ring will also show smaller C-F couplings.
¹⁹F NMR A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the free base (4-fluoroquinoline). Characteristic fragmentation patterns for quinolines include the loss of HCN and retro-Diels-Alder reactions.[9][10]
FT-IR Characteristic peaks for C=N and C=C stretching of the aromatic system, C-F stretching, and N-H stretching of the hydrochloride salt.

II. Potential Research Area 1: Novel Kinase Inhibitors for Oncology

The quinoline scaffold is a "privileged structure" in the design of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer.[11][12][13][14] The introduction of a fluorine atom at the 4-position offers a unique opportunity to modulate the binding affinity and selectivity of quinoline-based inhibitors.

Rationale: The Role of Fluorine in Kinase Inhibition

The fluorine atom at C-4 can:

  • Form Hydrogen Bonds: Act as a hydrogen bond acceptor with amino acid residues in the kinase active site.

  • Modulate pKa: Influence the basicity of the quinoline nitrogen, affecting its interaction with the hinge region of kinases.

  • Enhance Binding Affinity: The strong C-F bond can contribute to favorable electrostatic interactions.

  • Improve Metabolic Stability: Block potential sites of metabolic oxidation, thereby increasing the drug's half-life.

Proposed Research Workflow: From Library Synthesis to In Vivo Evaluation

A systematic approach is crucial for the discovery of potent and selective kinase inhibitors based on the 4-fluoroquinoline scaffold.

Caption: Workflow for the development of 4-fluoroquinoline-based kinase inhibitors.

  • Experimental Protocol: Library Synthesis via Palladium-Catalyzed Cross-Coupling

    • Preparation of Halo-Substituted 4-Fluoroquinolines: Synthesize 2-chloro- or 6-bromo-4-fluoroquinoline derivatives using established methods.

    • Suzuki Coupling: React the halo-substituted 4-fluoroquinoline with a variety of boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water) to introduce diverse aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: React the halo-substituted 4-fluoroquinoline with a range of primary and secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) to introduce various amino-substituents.

III. Potential Research Area 2: Photosensitizers for Photodynamic Therapy (PDT)

Fluoroquinolones have been shown to possess photophysical properties that can be harnessed for therapeutic applications, such as photodynamic therapy (PDT).[15][16][17] PDT utilizes a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) to induce cell death. The unique electronic nature of the 4-fluoroquinoline scaffold could lead to novel photosensitizers with enhanced efficacy.

Rationale: The Photophysical Potential of 4-Fluoroquinolines

The introduction of a fluorine atom at the 4-position can influence the photophysical properties of the quinoline ring by:

  • Altering Intersystem Crossing: Modifying the rate of intersystem crossing from the singlet excited state to the triplet excited state, which is crucial for ROS generation.

  • Tuning Absorption and Emission Spectra: Shifting the absorption maximum to longer wavelengths, allowing for deeper tissue penetration of the activating light.

  • Enhancing Singlet Oxygen Quantum Yield: Potentially increasing the efficiency of energy transfer to molecular oxygen to produce cytotoxic singlet oxygen.

Proposed Research Workflow: From Photophysical Characterization to In Vitro PDT Efficacy

PDT_Workflow Start 4-Fluoroquinoline Derivatives Photophysical_Studies Photophysical Characterization (UV-Vis, Fluorescence, Singlet Oxygen Quantum Yield) Start->Photophysical_Studies Cellular_Uptake Cellular Uptake & Subcellular Localization Studies Photophysical_Studies->Cellular_Uptake In_Vitro_PDT In Vitro Phototoxicity Assays (MTT, Apoptosis) Cellular_Uptake->In_Vitro_PDT ROS_Detection Intracellular ROS Detection In_Vitro_PDT->ROS_Detection Lead_Compound Lead Photosensitizer ROS_Detection->Lead_Compound

Caption: Workflow for evaluating 4-fluoroquinoline derivatives as photosensitizers.

  • Experimental Protocol: Singlet Oxygen Quantum Yield Determination

    • Sample Preparation: Prepare solutions of the 4-fluoroquinoline derivative and a reference photosensitizer (e.g., methylene blue) with known singlet oxygen quantum yield in a suitable solvent (e.g., air-saturated acetonitrile).

    • Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and the reference absorb.

    • Singlet Oxygen Trapping: Use a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

    • Monitoring: Monitor the decrease in the absorbance of DPBF over time using a UV-Vis spectrophotometer.

    • Calculation: Calculate the singlet oxygen quantum yield of the 4-fluoroquinoline derivative relative to the reference.

IV. Potential Research Area 3: Building Blocks for Organic Electronics

The rigid, planar structure and tunable electronic properties of quinoline derivatives make them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[18][19][20] The introduction of a fluorine atom can significantly impact the electronic characteristics of these materials.

Rationale: Fluorination as a Strategy in Organic Electronics

Fluorination is a well-established strategy to:

  • Lower HOMO/LUMO Levels: The strong electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is beneficial for improving air stability and facilitating electron injection in electronic devices.[11]

  • Enhance Electron Mobility: The introduction of fluorine can promote intermolecular interactions and lead to more ordered packing in the solid state, which can enhance charge transport.

  • Improve Device Performance: These modifications can lead to improved efficiency, stability, and lifetime of organic electronic devices.

Proposed Research Workflow: From Material Synthesis to Device Fabrication

Organic_Electronics_Workflow Start 4-Fluoroquinoline Core Polymer_Synthesis Synthesis of π-Conjugated Polymers with 4-Fluoroquinoline Units Start->Polymer_Synthesis Material_Characterization Characterization (CV, UV-Vis, TGA, DSC) Polymer_Synthesis->Material_Characterization Device_Fabrication Device Fabrication (e.g., OLED, OPV) Material_Characterization->Device_Fabrication Performance_Evaluation Device Performance Evaluation (Efficiency, Stability) Device_Fabrication->Performance_Evaluation Optimized_Material Optimized Material for Organic Electronics Performance_Evaluation->Optimized_Material

Caption: Workflow for developing 4-fluoroquinoline-based materials for organic electronics.

  • Experimental Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

    • Electrolyte Solution: Prepare a solution of the 4-fluoroquinoline derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Measurement: Record the cyclic voltammogram by sweeping the potential and measuring the resulting current.

    • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram.

    • HOMO/LUMO Calculation: Estimate the HOMO and LUMO energy levels using the empirical formulas: EHOMO = -[Eoxonset + 4.8] eV and ELUMO = -[Eredonset + 4.8] eV, where the potentials are referenced against the Fc/Fc⁺ couple.

V. Conclusion and Future Outlook

This compound represents a largely untapped resource in the vast landscape of heterocyclic chemistry. Its unique structural and electronic features offer a compelling starting point for the development of novel molecules with significant potential in oncology, photodynamic therapy, and materials science. This guide provides a foundational framework for initiating research in these exciting areas. The proposed synthetic strategies, detailed experimental protocols, and clear research workflows are designed to empower scientists to explore the full potential of this promising scaffold. The journey into the chemistry and applications of this compound is just beginning, and the discoveries that lie ahead have the potential to make a significant impact on human health and technology.

References

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Introduction: The Strategic Value of Theoretical Chemistry in Quinolone Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of 4-Fluoroquinoline Hydrochloride

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of a critical class of antibacterial agents known as fluoroquinolones.[1][2] These compounds exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][3][4] The introduction of a fluorine atom into the quinolone ring system, typically at the C6 position in many commercial drugs, significantly enhances antibacterial potency.[5] this compound, while a simpler analogue, serves as an excellent model system for understanding the fundamental physicochemical and electronic properties that govern the activity of this entire class. Its hydrochloride salt form is particularly relevant, as it enhances aqueous solubility and stability, crucial characteristics for pharmaceutical formulations.[6]

Theoretical and computational studies provide an indispensable lens through which to analyze such molecules. They allow for the prediction of molecular properties, the interpretation of complex experimental data, and the rational design of new, more potent derivatives—all before a single compound is synthesized.[7][8] This guide, intended for researchers and drug development professionals, details the core theoretical methodologies applied to this compound, moving from fundamental quantum chemical principles to their practical application in molecular docking and drug discovery.

Foundational Analysis: Molecular Geometry and Physicochemical Properties

The first step in any theoretical investigation is to establish the molecule's most stable three-dimensional structure and its fundamental physicochemical characteristics. This is achieved by finding the lowest energy conformation on the potential energy surface.

Causality in Method Selection:

For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and resource requirements.[9] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard for organic molecules, reliably predicting geometries and electronic properties.[7] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution around electronegative atoms like fluorine and the delocalized π-system of the quinoline ring.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Input Structure Generation: Build the 3D structure of 4-fluoroquinoline using molecular modeling software (e.g., Avogadro, GaussView). Add a proton to the quinoline nitrogen to represent the hydrochloride salt form.

  • Computational Setup: In a quantum chemistry package (e.g., Gaussian, ORCA), define the calculation parameters:

    • Method: DFT (B3LYP functional)

    • Basis Set: 6-311++G(d,p)

    • Task: Opt (Geometry Optimization) followed by Freq (Frequency Calculation).

  • Execution and Validation: Run the calculation. The Freq step is a self-validating mechanism; the absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

  • Data Extraction: From the output file, extract key data points: optimized bond lengths, bond angles, dihedral angles, and the final optimized energy.

Predicted Physicochemical Data:

The optimized geometry serves as the foundation for calculating other key properties.

PropertyTheoretical Value (Exemplar)Significance in Drug Development
Dipole Moment ~3.5 - 4.5 DebyeInfluences solubility, membrane permeability, and intermolecular interactions.
Molecular Volume ~150 - 160 ųRelates to steric interactions within a protein binding pocket.
pKa (Calculated) ~5.5 - 6.5Determines the ionization state at physiological pH, affecting absorption and target binding.[6]
LogP (Calculated) ~2.0 - 2.5Predicts lipophilicity, a key factor in the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Quantum Chemical Investigations: Unveiling Electronic Behavior

With an optimized structure, we can delve into the electronic properties that dictate the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron activity. The HOMO is the region most likely to donate an electron, while the LUMO is the region most likely to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[9] A smaller gap suggests the molecule is more easily excited and more reactive.

HOMO HOMO (Highest Occupied Molecular Orbital) ~ -7.0 eV HOMO_level LUMO LUMO (Lowest Unoccupied Molecular Orbital) ~ -1.5 eV LUMO_level HOMO_level->LUMO_level   ΔE = 5.5 eV (Reactivity Indicator)

Caption: Frontier Molecular Orbital energy gap diagram.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential projected onto the electron density surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In 4-fluoroquinoline, these are expected around the nitrogen and fluorine atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is prominent around the acidic proton on the nitrogen in the hydrochloride form.

This map is invaluable for predicting how the molecule will orient itself when approaching a biological target, such as the active site of an enzyme.[9]

A Theoretical Lens on Spectroscopy

Computational methods can predict the spectroscopic signatures of a molecule, which is essential for validating its synthesis and structure. This synergy between theory and experiment is a cornerstone of modern chemical analysis.

Protocol 2: Simulating Vibrational and Electronic Spectra
  • Prerequisite: A successfully completed geometry optimization and frequency calculation (from Protocol 1) is required.

  • Vibrational Analysis (FTIR/Raman):

    • The output of the Freq calculation directly provides the vibrational frequencies and their corresponding intensities.

    • Causality: Calculated frequencies are typically higher than experimental values due to the harmonic oscillator approximation. A scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is applied to improve agreement with experimental data.

    • The scaled frequencies are compared to an experimental FTIR spectrum to assign specific peaks to molecular motions (e.g., C-F stretch, C=N stretch, aromatic C-H bend).[10][11]

  • Electronic Analysis (UV-Vis):

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This method calculates the energies of electronic excited states.

    • The output provides the excitation energies (which can be converted to wavelengths) and oscillator strengths (related to peak intensity).

    • This allows for the prediction of λ_max and the assignment of absorption bands to specific electronic transitions (e.g., π → π*).[12]

Caption: Workflow for theoretical spectroscopic analysis.

Comparative Spectroscopic Data (Hypothetical)
ParameterExperimental ValueCalculated Value (Scaled)Assignment
FTIR Peak (cm⁻¹) ~1250 cm⁻¹~1245 cm⁻¹C-F Stretch[10]
FTIR Peak (cm⁻¹) ~1620 cm⁻¹~1615 cm⁻¹C=N/C=C Aromatic Stretch[11]
UV-Vis λ_max (nm) ~315 nm~310 nmπ → π* Transition[13]

Molecular Docking: Simulating the Drug-Target Interaction

For a potential therapeutic agent, the most critical question is how it interacts with its biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein. For 4-fluoroquinoline, the primary targets are bacterial DNA gyrase and topoisomerase IV.[4]

Causality and Validation in Docking:

The core principle is to find the ligand-protein conformation with the lowest free energy of binding. The docking score is a function that estimates this energy. To ensure the protocol is trustworthy, it is standard practice to first remove the co-crystallized ligand from a known protein-ligand complex, and then re-dock it. A successful re-docking, with a low Root Mean Square Deviation (RMSD) between the docked and original poses, validates that the chosen docking parameters can accurately reproduce the known binding mode.

Protocol 3: Molecular Docking Workflow
  • Target Preparation: Download the crystal structure of the target protein (e.g., Staphylococcus aureus DNA gyrase) from the Protein Data Bank (PDB).[3] Remove water molecules, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Ensure correct protonation states and assign charges using a suitable force field.

  • Binding Site Definition: Define a "grid box" or "docking sphere" that encompasses the active site of the enzyme, typically centered on where a known inhibitor binds.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide, GOLD).[3][14] The software will systematically explore different poses (orientations and conformations) of the ligand within the binding site.

  • Analysis of Results:

    • Binding Energy/Score: Rank the poses based on their predicted binding affinity. More negative values indicate stronger binding.

    • Interaction Analysis: Visualize the best-scoring pose. Identify key intermolecular interactions, such as hydrogen bonds, π-π stacking with DNA bases, and coordination with essential ions (e.g., Mg²⁺), which are known to be crucial for fluoroquinolone activity.[4][14]

G PDB 1. Obtain Target Structure (e.g., DNA Gyrase from PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Remove Water) PDB->PrepProt Ligand 2. Prepare Ligand (Optimized 4-FQH Structure) Dock 5. Run Docking Simulation (Explore Poses) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze Conclusion Identify Key Binding Interactions (H-bonds, π-π stacking) Analyze->Conclusion

Caption: A streamlined molecular docking workflow.

Conclusion and Future Outlook

The theoretical study of this compound provides a powerful, multi-faceted approach to understanding its behavior from the quantum level to complex biological interactions. Through DFT, we can establish a stable structure and predict its intrinsic electronic properties and reactivity.[9] These calculations form the basis for simulating and interpreting spectroscopic data, bridging the gap between computational models and experimental reality.[12] Finally, molecular docking allows us to place the molecule in its therapeutic context, generating testable hypotheses about its mechanism of action and the structural features responsible for its affinity to bacterial targets.[3][14]

These theoretical insights are not merely academic; they are a critical component of a modern, rational drug design strategy. By understanding the structure-activity relationships of a model system like 4-fluoroquinoline, researchers can strategically modify the scaffold—adding or altering functional groups—to enhance potency, improve pharmacokinetic profiles, and overcome mechanisms of bacterial resistance. The synergy of these computational methods provides a robust and efficient pathway to developing the next generation of quinolone-based therapeutics.[4][15]

References

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.
  • Ciprofloxacin - Wikipedia.
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  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016).
  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. (2017). PubMed.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods. PubMed Central.
  • Physico-chemical characterization of ciprofloxacin hydrochloride and ciprofloxacin-cholate complex.
  • The New Fluoroquinolones: A Critical Review.
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  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021). MDPI.
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  • Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences.
  • Quantum Chemistry Calculations for Metabolomics: Focus Review. PubMed Central.

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Methodological & Application

Synthesis of 4-Fluoroquinoline Hydrochloride: An Application Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-fluoroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents known as fluoroquinolones.[1][2][3] The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance antibacterial activity.[4] This document provides a detailed, step-by-step protocol for the synthesis of 4-fluoroquinoline hydrochloride, a key intermediate in the development of these pharmaceuticals. The described methodology is grounded in the well-established Gould-Jacobs reaction, followed by subsequent chemical transformations.[5][6][7][8] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the causality of experimental choices and ensuring a self-validating and reproducible protocol.

Introduction

Quinolones are a class of synthetic antibacterial agents that have been in use since the 1960s.[7] The development of fluoroquinolones, which incorporate a fluorine atom into the quinolone structure, marked a significant advancement in the field, leading to a broader spectrum of activity and improved pharmacokinetic profiles.[7][9][10] These compounds function by inhibiting bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2][11]

The synthesis of the 4-fluoroquinoline core is a critical step in the production of many fluoroquinolone antibiotics. The Gould-Jacobs reaction is a widely utilized and effective method for constructing the quinoline ring system from an aniline derivative and a malonic ester derivative.[5][6][7][8] This protocol will detail a reliable pathway to synthesize this compound, starting from 4-fluoroaniline.

Materials and Equipment

Reagents
  • 4-Fluoroaniline

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Phosphorus oxychloride (POCl₃)

  • Potassium fluoride (KF) or other suitable fluoride source

  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling point aprotic solvent

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Deionized water

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup (optional, for purification)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Synthetic Protocol

The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by halogenation and subsequent nucleophilic substitution to introduce the fluorine atom at the 4-position.

Part 1: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)

The initial step involves the condensation of 4-fluoroaniline with diethyl 2-(ethoxymethylene)malonate (EMME), followed by a thermally induced cyclization.[6][7]

Experimental Workflow:

Synthesis_Workflow cluster_part1 Part 1: Gould-Jacobs Reaction cluster_part2 Part 2: Hydrolysis and Decarboxylation cluster_part3 Part 3: Halogenation cluster_part4 Part 4: Nucleophilic Fluorination and Hydrochloride Salt Formation A 4-Fluoroaniline + EMME B Condensation Product A->B Heat C Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate B->C Thermal Cyclization (Diphenyl ether) D Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate E 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid D->E Saponification (NaOH) F 4-Hydroxy-6-fluoroquinoline E->F Decarboxylation (Heat) G 4-Hydroxy-6-fluoroquinoline H 4-Chloro-6-fluoroquinoline G->H POCl₃ I 4-Chloro-6-fluoroquinoline J 4,6-Difluoroquinoline I->J KF, DMSO K This compound J->K HCl

Caption: Overall synthetic workflow for this compound.

Step-by-Step Procedure:

  • In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and diethyl 2-(ethoxymethylene)malonate.

  • Heat the mixture with stirring. The reaction is typically carried out neat (without a solvent) at a temperature of approximately 100-120 °C.

  • Monitor the reaction progress by TLC until the starting materials are consumed. The initial condensation product, diethyl 2-((4-fluorophenyl)amino)maleate, is formed.

  • To the reaction mixture, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a higher temperature, typically around 250 °C, to induce thermal cyclization.

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture and dilute it with a non-polar solvent like hexanes to precipitate the product.

  • Collect the solid product by filtration and wash with hexanes to remove the diphenyl ether.

Part 2: Synthesis of 4-Hydroxy-6-fluoroquinoline

The ester group of the product from Part 1 is hydrolyzed to a carboxylic acid, which is then decarboxylated.[6]

Step-by-Step Procedure:

  • Suspend the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the ester is completely hydrolyzed (saponification).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid.

  • Collect the solid by filtration and wash with water.

  • To decarboxylate, heat the carboxylic acid derivative in a high-boiling point solvent or neat at a temperature above its melting point until the evolution of carbon dioxide ceases.

  • The resulting product is 4-hydroxy-6-fluoroquinoline.

Part 3: Synthesis of 4-Chloro-6-fluoroquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

Step-by-Step Procedure:

  • Carefully add 4-hydroxy-6-fluoroquinoline to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4-chloro-6-fluoroquinoline.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Part 4: Synthesis of 4-Fluoroquinoline and its Hydrochloride Salt

The final step involves a nucleophilic aromatic substitution to replace the chlorine atom with fluorine, followed by the formation of the hydrochloride salt.

Step-by-Step Procedure:

  • Dissolve the 4-chloro-6-fluoroquinoline in a high-boiling point aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a source of fluoride ions, such as potassium fluoride (KF). The use of a phase-transfer catalyst may enhance the reaction rate.

  • Heat the reaction mixture with stirring. The progress of the nucleophilic substitution can be monitored by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product, 4,6-difluoroquinoline, with a suitable organic solvent.

  • Wash the organic extract with water to remove the DMSO and any remaining inorganic salts.

  • Dry the organic layer, filter, and concentrate to obtain the crude 4-fluoroquinoline.

  • Purify the product if necessary, for example by column chromatography.

  • To form the hydrochloride salt, dissolve the purified 4-fluoroquinoline in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

  • The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
14-FluoroanilineDiethyl 2-(ethoxymethylene)malonate, Diphenyl etherEthyl 4-hydroxy-6-fluoroquinoline-3-carboxylate75-85
2Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylateNaOH, HCl4-Hydroxy-6-fluoroquinoline80-90
34-Hydroxy-6-fluoroquinolinePOCl₃4-Chloro-6-fluoroquinoline85-95
44-Chloro-6-fluoroquinolineKF, DMSO, HClThis compound70-80

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence and position of the fluorine atoms.[12][13]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[14]

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • 4-Fluoroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Hydrochloric acid (HCl): Corrosive. Use appropriate PPE.

  • High-temperature reactions: Use appropriate heating equipment and take precautions against thermal burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[15]

Discussion

The protocol described provides a robust and reproducible method for the synthesis of this compound. The Gould-Jacobs reaction is a reliable method for the formation of the quinolone core, and the subsequent steps are standard organic transformations. The choice of a high-boiling point solvent in the cyclization step is crucial for achieving the necessary reaction temperature. The conversion of the 4-hydroxy group to a 4-chloro group is a key step, as the chloro group is a much better leaving group for the final nucleophilic substitution with fluoride. The final step of forming the hydrochloride salt is important for improving the stability and handling of the final product.

References

  • Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction - VIVO. (n.d.).
  • Gould–Jacobs reaction - Wikipedia. (n.d.).
  • 4-Fluoro-quinoline HCl Safety Data Sheets(SDS) lookchem. (n.d.).
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  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).
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  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents. (n.d.).
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  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.).
  • Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC - NIH. (2012, July 30).
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  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.).
  • Fluoroquinolones: Safety, Risks, and Side Effects - WebMD. (2025, April 30).
  • How might one synthesis 4-chloro quinoline? - Quora. (2020, July 19).
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  • QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. (n.d.).
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  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. (2020, July 4).
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023, March 21).
  • 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem - NIH. (n.d.).
  • NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - ResearchGate. (2025, August 9).
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  • Diethyl 2-{4-diethylamino-2-[(dimethylcarbamothioyl)oxy]benzylidene}malonate. (n.d.).
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  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. (2016, September 20).
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  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PubMed. (2025, December 17).
  • Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... - ResearchGate. (n.d.).
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Application Notes and Protocols for the Utilization of 4-Fluoroquinoline Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Fluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatile structure has been extensively explored, leading to the development of drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1][3] The introduction of a fluorine atom at the 4-position of the quinoline ring significantly modulates the molecule's electronic properties, enhancing its utility as a synthetic building block. Specifically, the electron-withdrawing nature of the fluorine atom activates the C4 position for nucleophilic attack, making 4-fluoroquinoline hydrochloride a highly valuable precursor for the synthesis of diverse compound libraries.

These application notes provide a comprehensive guide to leveraging this compound in key synthetic transformations. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and provide essential safety and handling information to ensure the successful and safe implementation of these procedures in your laboratory.

Safety & Handling of this compound

Prior to any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The following is a summary of key safety information.

Identifier:

  • Chemical Name: this compound

  • CAS Number: 1245643-64-4[4]

Hazard Identification:

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, a lab coat, and splash goggles.[5]

    • If there is a risk of generating dust, a respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5] Prevent dust formation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

First-Aid Measures:

  • General Advice: In case of exposure, consult a physician and provide them with the Safety Data Sheet.[4]

  • Inhalation: Move the person to fresh air.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5]

  • Ingestion: If swallowed, rinse mouth with water (do not induce vomiting) and seek medical attention.[5]

Core Synthetic Applications & Protocols

The fluorine atom at the C4 position of the quinoline ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility as a building block. Furthermore, the quinoline scaffold can be functionalized through palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Aminoquinolines

The synthesis of 4-aminoquinolines is a fundamental transformation, as this moiety is a key pharmacophore in numerous antimalarial and anticancer agents.[6][7] The reaction proceeds via an addition-elimination mechanism, where a nucleophilic amine attacks the electron-deficient C4 position, forming a Meisenheimer complex, followed by the elimination of the fluoride ion.

Workflow for Nucleophilic Aromatic Substitution

reagents 4-Fluoroquinoline HCl + Primary/Secondary Amine + Base (e.g., K2CO3 or Et3N) solvent Solvent (e.g., NMP, DMSO, or neat) reagents->solvent Dissolve/Suspend reaction Reaction at Elevated Temperature (e.g., 130-180°C) solvent->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Process purification Purification (e.g., Column Chromatography) workup->purification product 4-Aminoquinoline Derivative purification->product

Caption: General workflow for the synthesis of 4-aminoquinolines via SNAr.

Experimental Protocol: Synthesis of a Model 4-(Alkylamino)quinoline

This protocol describes the synthesis of a generic 4-(alkylamino)quinoline derivative from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., butylamine)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the primary amine (2.0-3.0 eq) and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (3.0 eq).[8] Add a suitable solvent like NMP or DMSO to achieve a reasonable concentration (e.g., 0.5 M). In some cases, the reaction can be run neat with an excess of the amine.[6]

  • Reaction: Heat the reaction mixture to 140-180°C and stir for 4-12 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(alkylamino)quinoline.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to drive the reaction to completion and can also act as a solvent.

  • Base: The hydrochloride salt of the starting material needs to be neutralized. A base is also required to scavenge the HF that is formed during the reaction, preventing it from protonating the nucleophilic amine.

  • High Temperature: Nucleophilic aromatic substitution on the quinoline ring requires significant thermal energy to overcome the activation barrier.[8]

  • Polar Aprotic Solvent: Solvents like NMP and DMSO are excellent for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[8]

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine at C4 is an excellent leaving group for SNAr, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon and carbon-nitrogen bonds, particularly with nucleophiles that are not suitable for SNAr.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[9][10] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many biologically active molecules.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_add Oxidative Addition [Ar-Pd(II)(X)L_n] pd0->pd2_add Ar-X pd2_trans Transmetalation [Ar-Pd(II)(R)L_n] pd2_add->pd2_trans R-B(OH)2, Base product Ar-R pd2_trans->product product->pd0 Reductive Elimination reagents 4-Fluoroquinoline (Ar-X) + Boronic Acid (R-B(OH)2) + Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Experimental Protocol: Synthesis of a Model 4-Arylquinoline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos)[10]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[10]

  • Solvent (e.g., 1,4-dioxane/water mixture or toluene)[10]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[10]

  • Solvent and Degassing: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling argon through it for 10-15 minutes.[12]

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[12][13]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylquinoline.

Quantitative Data for Suzuki-Miyaura Coupling (Model Reaction)

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10018High
2Pd(PPh₃)₄ (5 mol%)-K₂CO₃Dioxane/H₂O9024Moderate to High

Note: Yields are estimates based on similar reactions in the literature and will vary depending on the specific substrates and conditions used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[14][15] It is a powerful method for forming C-N bonds and can be an excellent alternative to SNAr, especially for less nucleophilic amines or when milder reaction conditions are required.[15]

Experimental Protocol: Synthesis of a Model 4-(Arylamino)quinoline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline.

Materials:

  • This compound

  • Aniline derivative

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[16]

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)[16]

  • Base (e.g., NaOt-Bu or Cs₂CO₃)[16]

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the aniline derivative (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(arylamino)quinoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Bulky Phosphine Ligands: Ligands like XPhos and SPhos are electron-rich and sterically hindered, which promotes the reductive elimination step and prevents catalyst decomposition, leading to higher yields and broader substrate scope.[14]

  • Strong Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.[16]

Conclusion

This compound is a versatile and highly valuable building block in modern synthetic chemistry. Its activated C4 position allows for efficient functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the vast chemical space accessible from this precursor, paving the way for the discovery of novel therapeutic agents and other advanced materials. As with all chemical research, a thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

  • LookChem. (2017). 4-Fluoro-quinoline HCl Safety Data Sheets(SDS). [Link]

  • Manfroni, G., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 19(23), 3879-3903.
  • Abreu, A. S., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(10), 5434-5463.
  • Manfroni, G., et al. (2012). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. ResearchGate. [Link]

  • Khan, I., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6174-6178.
  • Romero-Castro, Z. Y., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189670.
  • Romero-Castro, Z. Y., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • da Silva, J. P., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(42), 25063-25075.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(11), 4474-4483.
  • Dodd, M. C., & Huang, C. H. (2007). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. Environmental Science & Technology, 41(19), 6537-6545.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. .

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226.
  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Application Notes and Protocols for the N-Alkylation of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Importance of N-Alkylated Quinolines

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an alkyl group to the quinoline nitrogen atom to form N-alkylated quinolinium salts can significantly modulate a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This structural modification is a key strategy in drug discovery and development for optimizing lead compounds. Specifically, the 4-fluoroquinoline core is of interest due to the unique electronic properties imparted by the fluorine atom, which can influence bioactivity and pharmacokinetic profiles.

This document provides a comprehensive guide to the experimental procedure for the N-alkylation of 4-fluoroquinoline hydrochloride. It is designed to equip researchers with a robust and reproducible protocol, underpinned by a thorough understanding of the reaction mechanism and safety considerations.

Pre-Reaction Considerations and Safety Precautions

Chemical Safety:

  • This compound: While comprehensive hazard data is not available for this specific compound, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, lab coat, and chemical-resistant gloves, are mandatory. In case of contact, wash the affected area with copious amounts of water and seek medical advice.

  • Alkylating Agents (e.g., Methyl Iodide, Ethyl Bromide): These are often toxic, volatile, and potential mutagens. Handle these reagents exclusively in a well-ventilated fume hood.

  • Bases (e.g., Potassium Carbonate): While generally not highly hazardous, inorganic bases can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents (e.g., DMF, Acetonitrile): These are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

Reaction Principle: The Role of the Base

The starting material, this compound, is a salt where the quinoline nitrogen is protonated. In this state, the nitrogen is not nucleophilic and cannot react with an electrophilic alkylating agent. Therefore, the addition of a base is crucial to deprotonate the quinolinium ion and generate the free 4-fluoroquinoline base in situ. This free base possesses a lone pair of electrons on the nitrogen atom, rendering it sufficiently nucleophilic to attack the alkyl halide in a classic SN2 reaction, forming the desired N-alkylated quinolinium salt.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Weigh 4-Fluoroquinoline HCl and K2CO3 dissolve Add Anhydrous Solvent (e.g., DMF or Acetonitrile) start->dissolve stir Stir Suspension dissolve->stir add_alkyl Add Alkyl Halide (e.g., Methyl Iodide) stir->add_alkyl heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter off Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize Crude Product concentrate->recrystallize isolate Isolate Pure Crystals recrystallize->isolate dry Dry Under Vacuum isolate->dry end end dry->end Characterization (NMR, MS)

Caption: A generalized workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl iodide as the alkylating agent and potassium carbonate as the base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Typical Amount (1 mmol scale)Molar Equivalents
This compound183.61184 mg1.0
Alkyl Iodide (e.g., Methyl Iodide)141.94156 mg (69 µL)1.1
Anhydrous Potassium Carbonate (K₂CO₃)138.21276 mg2.0
Anhydrous Dimethylformamide (DMF)-5 mL-

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M.

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the quinolinium salt.

  • Addition of Alkylating Agent: Slowly add the alkyl iodide (1.1 eq) to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium iodide).

    • Wash the filter cake with a small amount of fresh DMF or acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, an N-alkyl-4-fluoroquinolinium iodide salt, can be purified by recrystallization.[1]

    • Common solvent systems for the recrystallization of quinolinium salts include ethanol, isopropanol, or mixtures of ethanol and diethyl ether.[2][3]

    • Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanism Diagram

N_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products quinoline_hcl 4-Fluoroquinoline HCl free_base 4-Fluoroquinoline (Free Base) quinoline_hcl->free_base Deprotonation khco3 KHCO3 quinoline_hcl->khco3 k2co3 K2CO3 (Base) k2co3->free_base k2co3->khco3 ki KI k2co3->ki alkyl_halide R-I (Alkyl Iodide) product N-Alkyl-4-fluoroquinolinium Iodide alkyl_halide->product alkyl_halide->ki free_base->product SN2 Attack

Caption: The reaction mechanism for the N-alkylation of this compound.

Characterization of the Product

The structure of the N-alkyl-4-fluoroquinolinium salt can be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show characteristic signals for the quinolinium ring protons and the newly introduced alkyl group. The protons on the carbon adjacent to the positively charged nitrogen will be significantly downfield-shifted. For example, in N-methyl-4-fluoroquinolinium iodide, the N-methyl protons would appear as a singlet, likely in the range of 4.0-4.5 ppm. The aromatic protons of the quinolinium ring will also show characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide further confirmation of the structure. The carbon of the N-alkyl group will be visible, and the carbons of the quinolinium ring will have distinct chemical shifts. Techniques such as DEPT-135 can be used to distinguish between CH, CH₂, and CH₃ groups.[4]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak for the N-alkyl-4-fluoroquinolinium cation.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction time may need to be extended, or the temperature increased. Using a more reactive alkylating agent (iodide > bromide > chloride) can also improve the yield.

  • Incomplete Reaction: If starting material remains, consider increasing the equivalents of the base and/or the alkylating agent.

  • Difficulty with Recrystallization: If the product oils out or does not crystallize, try different solvent systems. A good recrystallization solvent is one in which the compound is soluble when hot but sparingly soluble when cold.[5] Seeding the solution with a small crystal of the product can also initiate crystallization.

References

  • LookChem. (2017, August 15). 4-Fluoro-quinoline HCl Safety Data Sheets(SDS). [Link]

  • Anton V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2): 555781. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pinto, D. C. G. A., et al. (2020). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 31(8), 1698-1708. [Link]

  • Organic Syntheses. methyl iodide. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Zhong, W., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Tang, J., et al. (2021). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry, 86(1), 716–730. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

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Application Notes & Protocols: 4-Fluoroquinoline Hydrochloride in the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Within this class, 4-fluoroquinoline hydrochloride emerges as a particularly strategic precursor for drug discovery and development. Its significance lies in the unique reactivity of the fluorine atom at the C-4 position, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNARE) reactions. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of molecular libraries and the optimization of lead compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the preparation of kinase inhibitors and antimalarial agents, complete with detailed, field-tested protocols and the scientific rationale behind them.

Introduction: The Strategic Importance of the 4-Fluoroquinoline Scaffold

The 4-quinolone structural motif is present in numerous biologically active compounds, renowned for its role in antibacterial agents where it inhibits bacterial DNA gyrase and topoisomerase IV.[3][4][5] However, the utility of the quinoline core extends far beyond antibiotics, serving as a privileged scaffold in the design of inhibitors for various enzymes and protein targets.[6]

This compound is the salt form of 4-fluoroquinoline, enhancing its stability and handling characteristics. The critical feature for synthesis is the carbon-fluorine bond at the C-4 position. Fluorine's high electronegativity polarizes the C-F bond, making the C-4 carbon highly electrophilic and susceptible to attack by nucleophiles. This process, SNARE, is the primary pathway through which this building block is functionalized. The choice of nucleophile—typically an amine, thiol, or alcohol—directly dictates the properties of the resulting molecule, making this a powerful tool for structure-activity relationship (SAR) studies.[7]

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₆FN · HClPubChem
Molecular Weight183.61 g/mol PubChem
AppearanceOff-white to yellow crystalline solidGeneric SDS
SolubilitySoluble in water, polar organic solventsGeneric SDS[8]

Section 1: Application in the Synthesis of Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The quinoline scaffold serves as an effective "hinge-binding" motif, mimicking the adenine region of ATP to competitively inhibit kinase activity. The synthesis of quinoline-based kinase inhibitors often leverages the C-4 position to introduce moieties that confer potency and selectivity.[9][10]

For example, the 3H-pyrazolo[4,3-f]quinoline core has been identified as a privileged structure for inhibiting kinases like FLT3, which is implicated in acute myeloid leukemia (AML).[10] Similarly, 8-substituted 2-morpholin-4-yl-1H-quinolin-4-ones have been developed as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA damage repair.[11] The synthesis of these complex molecules often involves a key step where a nucleophile, such as a substituted amine or morpholine, displaces the fluorine from a 4-fluoroquinoline precursor.

Causality in Experimental Design:

The choice of a nitrogen-based nucleophile (e.g., morpholine or a substituted aniline) is strategic. The resulting C-N bond is stable, and the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction in the ATP-binding pocket of many kinases. The substituents on the nucleophile are then varied to explore other regions of the binding site to enhance selectivity and potency.

G cluster_kinase Kinase Inhibition Pathway ATP ATP Kinase Protein Kinase (e.g., FLT3, DNA-PK) ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Inhibitor Synthesized 4-Aminoquinoline Inhibitor Inhibitor->Kinase Competitively Blocks ATP Site

Caption: Simplified kinase signaling pathway and mechanism of inhibition.

Section 2: Application in the Synthesis of Antimalarial Agents

Malaria remains a significant global health threat, exacerbated by the rise of drug-resistant strains of Plasmodium falciparum.[12] The 4-aminoquinoline core is the pharmacophore of chloroquine, a historically vital antimalarial drug.[13] These compounds are thought to function by accumulating in the parasite's digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.

This compound is an ideal starting material for creating novel 4-aminoquinoline derivatives to combat resistance. By reacting it with various alkylamino side chains, researchers can synthesize libraries of compounds for screening. The nature of the side chain at the C-4 position is critical for activity and for evading resistance mechanisms.[13] For instance, modifying the length and basicity of the side chain can alter the drug's accumulation in the parasite and its interaction with potential resistance transporters.[14][15]

Causality in Experimental Design:

The choice of a diamine side chain (e.g., N,N-diethylpentane-1,4-diamine for chloroquine) is crucial. The terminal basic nitrogen is believed to be protonated within the acidic digestive vacuole of the parasite, trapping the drug and concentrating it at its site of action. The length of the alkyl chain separating the two nitrogen atoms is a key parameter for optimization.

Section 3: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and purification.

Protocol 3.1: General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

This protocol provides a robust framework for reacting this compound with a generic amine nucleophile.

1. Reagents & Equipment:

  • This compound

  • Amine nucleophile (R-NH₂) (1.1 - 1.5 equivalents)

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent: DMSO, DMF, or NMP

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon line

  • TLC plates (silica gel), developing chamber, UV lamp

  • Purification: Flash chromatography system or recrystallization solvents

2. Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.5 eq). Rationale: The hydrochloride salt must be neutralized, and the reaction produces HCl/HF as a byproduct, which must be scavenged to drive the reaction to completion. DIPEA is a sterically hindered, non-nucleophilic base ideal for this purpose.

  • Add the amine nucleophile (R-NH₂, 1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-140 °C. Rationale: SNARE reactions often require thermal energy to overcome the activation barrier.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is ethyl acetate/hexanes. Visualize spots under a UV lamp. The reaction is complete when the 4-fluoroquinoline spot has been consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-substituted quinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Caption: A typical experimental workflow for synthesis and purification.

Protocol 3.2: Synthesis of a Representative Kinase Inhibitor Intermediate

This protocol details the synthesis of 4-morpholinoquinoline, an intermediate used in DNA-PK inhibitors.[11]

  • Follow the General Protocol 3.1 .

  • Specific Reagents:

    • This compound (1.0 g, 5.44 mmol)

    • Morpholine (0.57 mL, 6.53 mmol, 1.2 eq)

    • Potassium Carbonate (K₂CO₃) (1.88 g, 13.6 mmol, 2.5 eq)

    • Anhydrous DMSO (20 mL)

  • Reaction Conditions: Heat the mixture at 120 °C for 6 hours, or until TLC indicates completion.

  • Expected Outcome: 4-morpholinoquinoline is obtained as a solid after purification. Typical yields range from 75-90%.

Quantitative Data Summary

The following table summarizes representative examples of bioactive molecules synthesized from 4-fluoroquinoline or its close analogs, highlighting the versatility of the C-4 substitution.

Nucleophile (at C-4)Resulting Compound ClassTargetExample IC₅₀Reference
MorpholineKinase InhibitorDNA-PK8 nM[11]
Substituted PyrazoleKinase InhibitorFLT3<100 nM[10]
DiaminoalkaneAntimalarialP. falciparum25.52 nM[12]
Substituted AnilineKinase InhibitorGSK-3β<1 µM[9]

Section 4: Safety, Handling, and Storage

Hazard Identification: this compound is an irritant. Avoid contact with skin, eyes, and mucous membranes.[8] Handle in a well-ventilated fume hood. The broader class of fluoroquinolones has been associated with potential adverse effects, and while this precursor is not a final drug, caution is warranted.[16][17][18][19]

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • For handling large quantities, a dust mask is recommended.[8]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • The compound is stable under recommended storage conditions.[8]

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Inhalation: Move person to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion & Future Outlook

This compound is a high-value, versatile building block for the synthesis of diverse bioactive molecules. Its utility is primarily driven by the facile displacement of the C-4 fluorine atom, enabling the systematic exploration of chemical space around the privileged quinoline scaffold. The protocols outlined in this guide provide a reliable foundation for synthesizing novel kinase inhibitors and antimalarial agents. Future work will likely focus on expanding the range of nucleophiles used in these reactions, including the use of palladium-catalyzed cross-coupling reactions to form C-C bonds at the C-4 position, further broadening the synthetic possibilities. As drug resistance continues to be a major challenge, the strategic use of such powerful synthons will remain critical to the discovery of next-generation therapeutics.

References

  • Title: Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β Source: PubMed, Bioorganic & Medicinal Chemistry Letters (2011) URL: [Link]

  • Title: 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: PubMed, Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity Source: ACS Omega (2020) URL: [Link]

  • Title: 4-Fluoro-quinoline HCl Safety Data Sheets(SDS) Source: lookchem.com URL: [Link]

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  • Source: Google Patents (WO2003010144A2)
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  • Title: Antimalarial Quinolones: Synthesis, potency, and mechanistic studies Source: PubMed Central, Journal of Medicinal Chemistry (2009) URL: [Link]

  • Title: DNA-dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of quinolin-4-one and pyridopyrimidin-4-one Surrogates for the chromen-4-one Chemotype Source: PubMed, Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Overview of fluoroquinolone safety Source: PubMed, The American Journal of Medicine (1991) URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: National Institutes of Health (NIH), RSC Advances (2023) URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Publishing URL: [Link]

  • Title: Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules Source: PubMed Central, Molecules (2018) URL: [Link]

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  • Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry Source: YouTube (Pharma Educare) URL: [Link]

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  • Title: Fluoroquinolones: Chemistry & Action – A Review Source: ResearchGate, International Journal of Pharmaceutical Sciences (2011) URL: [Link]

  • Title: FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS Source: Acta Poloniae Pharmaceutica (2001) URL: [Link]

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Application Note: Protocol for Monitoring 4-Fluoroquinolone Hydrochloride Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 4-fluoroquinolone hydrochloride and its derivatives is a cornerstone in the development of broad-spectrum antibacterial agents.[1][2][3] The core structure, featuring a 4-quinolone nucleus with a fluorine atom at the C-6 position and a carboxylic acid at C-3, is crucial for its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] Given the importance of these compounds, robust and efficient methods for monitoring the progress of their synthesis are critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final active pharmaceutical ingredient (API).

Thin-Layer Chromatography (TLC) is an invaluable analytical technique for real-time reaction monitoring in synthetic organic chemistry.[5][6] Its advantages—speed, low cost, minimal sample requirement, and high sensitivity—make it exceptionally well-suited for observing the consumption of starting materials and the formation of products in the synthesis of quinolone derivatives.[5] This application note provides a detailed, field-proven protocol for monitoring reactions involving 4-fluoroquinolone hydrochloride using silica gel TLC plates. It outlines the principles, step-by-step procedures, and data interpretation to guide researchers in achieving reliable and reproducible results.

Principle of the Method

TLC separates components of a mixture based on the principle of adsorption chromatography. The separation occurs as a result of the differential partitioning of the analytes between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[7][8]

  • Stationary Phase: A TLC plate coated with a thin layer of silica gel (SiO₂), a highly polar adsorbent. The surface of the silica gel is rich in polar silanol (Si-OH) groups.[7][8]

  • Mobile Phase: A solvent or a mixture of solvents that flows up the plate via capillary action.[8]

In this application, the components of the reaction mixture are spotted on the baseline of the TLC plate. As the mobile phase ascends, a competition is established: more polar compounds in the mixture will adsorb more strongly to the polar silica gel and thus travel shorter distances up the plate.[9][10] Conversely, less polar compounds will have a greater affinity for the mobile phase and will be carried further up the plate.[9] This differential migration results in the separation of the starting materials, intermediates, and the final 4-fluoroquinolone hydrochloride product, allowing for a visual assessment of the reaction's progress. The position of each separated compound is quantified by its Retention Factor (Rf).[11][12]

Materials and Reagents

  • TLC Plates: Silica Gel 60 F254 pre-coated plates (0.25 mm thickness). The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[6][13]

  • Mobile Phase (Eluent): A mixture of Dichloromethane, Methanol, and aqueous Ammonia (see Section 5.1 for details).

  • Sample Preparation Solvent: Methanol or Dimethylformamide (DMF).

  • TLC Development Chamber: Glass chamber with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes (1 µL or 2 µL).

  • Visualization Tools:

    • Handheld UV lamp (254 nm and 365 nm).[13][14]

    • Iodine chamber (a sealed chamber containing a few crystals of iodine).[5][15]

  • General Lab Equipment: Fume hood, tweezers, pencil, ruler, beakers, graduated cylinders.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by including lanes for the starting material, the reaction mixture, and a "co-spot" to unambiguously track the transformation.

Preparation of the TLC Chamber
  • Pour the prepared mobile phase into the TLC development chamber to a depth of approximately 0.5 cm.[5]

  • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which prevents the mobile phase from evaporating off the plate during development and ensures a uniform solvent front.[16]

  • Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes before use.[10]

Preparation of the TLC Plate
  • Using a sharp pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate.[7][14] Caution: Do not use a pen, as the ink will chromatograph with the solvent.[8]

  • Mark three small tick marks on the baseline for spotting: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).

Sample Preparation and Spotting
  • Starting Material (SM): Dissolve a small amount (~1 mg) of the primary starting material in 0.5 mL of methanol.

  • Reaction Mixture (RXN): Using a capillary tube, withdraw a tiny aliquot of the reaction mixture. Dilute this aliquot in a small vial with ~0.5 mL of methanol or DMF. The solution should be relatively dilute to prevent streaking on the plate.[14]

  • Spotting:

    • Dip a clean capillary tube into the 'SM' solution. Lightly touch the end of the capillary to the 'SM' tick mark on the baseline. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.[8]

    • Repeat the process for the 'RXN' solution, spotting on the 'RXN' tick mark.

    • For the 'CO' lane, first spot the 'SM' solution, and then carefully spot the 'RXN' solution directly on top of the dried SM spot. This co-spot is crucial for confirming if the spot in the reaction mixture is identical to the starting material.[14]

  • Ensure the spots are completely dry before placing the plate in the development chamber.

Development
  • Using tweezers, carefully place the spotted TLC plate into the equilibrated development chamber. Ensure the baseline with the spots is above the level of the mobile phase.[5]

  • Allow the solvent to ascend the plate via capillary action. The separation process occurs during this step.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber with tweezers.[8][14]

  • Immediately and lightly mark the position of the solvent front with a pencil.[8][14]

Visualization and Analysis
  • Drying: Allow the plate to dry completely in a fume hood.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). Quinolone structures contain conjugated aromatic systems and will appear as dark purple/blue spots where they quench the green fluorescence of the plate.[5][13] Lightly circle all visible spots with a pencil.

  • Iodine Staining (Optional): If spots are faint or additional components are suspected, place the plate in an iodine chamber for a few minutes. Many organic compounds will absorb the iodine vapor and appear as brown spots.[15] Circle the spots, as they will fade over time.[17]

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[18] Calculate the Retention Factor (Rf) for each spot using the following formula:[11]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    The Rf value is a characteristic ratio for a given compound in a specific solvent system and helps in identifying components.[11][12] An ideal separation will have Rf values between 0.3 and 0.7.[19]

Scientific Rationale and Data Interpretation

Choice of Mobile Phase

The selection of the mobile phase is the most critical parameter for achieving good separation.[16] 4-Fluoroquinolone hydrochloride is a polar molecule, containing a carboxylic acid, a ketone, and a basic amine (piperazinyl group), often in its salt form.[3][20] Therefore, a relatively polar solvent system is required to move it from the baseline.[14]

A recommended starting mobile phase for fluoroquinolones is a mixture of: Dichloromethane : Methanol : 25% Aqueous Ammonia (e.g., 4:4:2 v/v/v) [21][22]

  • Dichloromethane: A solvent of medium polarity that helps to dissolve the components and move less polar species.

  • Methanol: A highly polar solvent essential for eluting the polar quinolone product and starting materials.

  • Aqueous Ammonia: A basic modifier that serves a crucial purpose. Since the target molecule and its precursors can be acidic (carboxylic acid) or basic (amine), they can interact ionically with the slightly acidic silica gel, leading to spot tailing or streaking.[14] The ammonia deprotonates the silanol groups on the silica and ensures the amine groups of the analyte are in their free base form, resulting in sharper, more symmetrical spots and better separation.[21]

If separation is poor, the polarity can be adjusted. If spots are too low (low Rf), increase the proportion of methanol. If spots are too high (high Rf), increase the proportion of dichloromethane.[14][19]

Interpreting the Chromatogram

By analyzing the three lanes (SM, CO, RXN), you can effectively monitor the reaction's progress:

  • t = 0 (Start of reaction): The 'RXN' lane should show a prominent spot corresponding to the starting material, identical in Rf to the 'SM' lane.

  • During the reaction: The intensity of the starting material spot in the 'RXN' lane will decrease over time. Simultaneously, a new spot, corresponding to the 4-fluoroquinolone hydrochloride product, will appear and intensify. The product, being a salt, is typically more polar than its precursors and will likely have a lower Rf value .

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.[14] Only the product spot should be clearly visible. The 'CO' spot will show two distinct spots during the reaction (SM and product), confirming their different identities.

Data Presentation: Expected Rf Values

The following table provides hypothetical but representative Rf values for a typical reaction monitored with the recommended mobile phase. Actual values may vary based on the exact substrates and reaction conditions.

CompoundExpected Rf ValueTypical Appearance under UV (254 nm)
Starting Material (e.g., less polar precursor)~0.65Dark Spot (Quenching)
4-Fluoroquinolone Hydrochloride (Product) ~0.30 Dark Spot (Quenching)
Intermediates/Side ProductsVariableVariable

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the reaction by TLC.

TLC_Workflow cluster_prep cluster_spot cluster_vis prep 1. Preparation chamber_prep Equilibrate TLC Chamber plate_prep Prepare & Mark TLC Plate spot 2. Sample Spotting dev 3. Development dry Dry Plate dev->dry Developed Plate vis 4. Visualization analyze 5. Analysis conclusion Reaction Progress Determined analyze->conclusion Calculate Rf Interpret Results chamber_prep->dev Saturated Chamber spot_sm Spot Starting Material (SM) plate_prep->spot_sm spot_rxn Spot Reaction Mixture (RXN) spot_sm->spot_rxn Spotted Plate spot_co Create Co-Spot (CO) spot_rxn->spot_co Spotted Plate spot_co->dev Spotted Plate uv UV Lamp (254 nm) dry->uv stain Iodine Stain (Optional) uv->stain stain->analyze

Caption: Workflow for monitoring chemical reactions using TLC.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Tantishaiyakul, V., et al. (2009). The Visualizing Agents for Selected Quinolones and Fluoroquinolones.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Choma, I. M. (2003). TLC Separation of Fluoroquinolones: Searching for Better Selectivity.
  • Nichols, L. (2022). 2.3C: The Retention Factor. Chemistry LibreTexts. Retrieved from [Link]

  • Bober, K., et al. (2009). The Visualizing Agents for Selected Quinolones and Fluoroquinolones. Taylor & Francis Online. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • Janicka, M., et al. (2015). Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity. Taylor & Francis Online. Retrieved from [Link]

  • Janicka, M., et al. (2015). Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity. Taylor & Francis Online. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Thin Layer Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Ali, A., et al. (n.d.). Separation and Detection of Certain β-Lactam and Fluoroquinolone Antibiotic Drugs by Thin Layer Chromatography. SciSpace. Retrieved from [Link]

  • Alvarez-Mico, X., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Janicka, M., et al. (2015). Chromatographic-Densitometric Analysis of Chosen Fluoroquinolones on TLC Plates Using Mobile Phases with Different Viscosity. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • El-Gindy, A., et al. (2021). TLC-smartphone in antibiotics determination and low-quality pharmaceuticals detection. RSC Publishing. Retrieved from [Link]

  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Summary for CID 2764. Retrieved from [Link]

  • Kalita, P., et al. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research.
  • Soni, H., et al. (2011). Fluoroquinolones: Chemistry & Action – A Review. ResearchGate. Retrieved from [Link]

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The Versatile Scaffold: A Guide to the Application of 4-Fluoroquinoline Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Quinoline Core in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] The introduction of a fluorine atom to this nucleus, particularly at the 6-position, and the formation of a hydrochloride salt, gives rise to 4-fluoroquinoline hydrochloride derivatives. These compounds are pivotal intermediates and foundational structures in the development of potent therapeutic agents.[3][4] This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, offering both a conceptual framework and practical protocols for researchers, scientists, and drug development professionals.

The primary significance of the fluoroquinolone scaffold lies in its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5] This mechanism of action forms the basis for a major class of broad-spectrum antibiotics.[6][7][8] However, the utility of the 4-fluoroquinoline core extends far beyond antibacterial agents, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[1][2] The hydrochloride salt form enhances the aqueous solubility of these generally hydrophobic molecules, which is a critical consideration for drug formulation and bioavailability.[5][9]

Physicochemical Properties and Structural Features

The physicochemical properties of this compound derivatives are crucial for their behavior in biological systems and their utility in synthesis. The following table summarizes key properties for a representative fluoroquinolone, ciprofloxacin hydrochloride, which embodies the core features of this class of compounds.

PropertyValueSource
Molecular FormulaC₁₇H₁₈FN₃O₃·HCl·H₂O[10]
Molecular Weight385.8 g/mol [10]
AppearanceFaintly yellowish to light yellow crystalline substance[10][11]
SolubilitySoluble in water[5]
pKa~6.0 (carboxylic acid), ~8.7 (piperazine amine)[5]

The core structure of a generic 4-fluoroquinoline is characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton. The fluorine atom, typically at the C-6 position, significantly enhances antibacterial activity.[3] The N-1 substituent and the group at the C-7 position are key sites for modification to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[12]

Key Synthetic Applications in Medicinal Chemistry

This compound derivatives are versatile building blocks in organic synthesis. Their primary application is in the construction of more complex molecules through nucleophilic aromatic substitution (SNAr) at the C-7 position. The electron-withdrawing nature of the quinolone ring system activates the C-7 position for attack by nucleophiles.[13][14]

Workflow for the Synthesis of Fluoroquinolone Derivatives

G A Starting Material (e.g., 3-Chloro-4-fluoroaniline) B Condensation with Diethyl ethoxymethylenemalonate (EMME) A->B C Thermal Cyclization (Gould-Jacobs Reaction) B->C D Formation of Quinolone Core (Ethyl 7-chloro-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate) C->D E N-Alkylation D->E F Hydrolysis D->F G Nucleophilic Aromatic Substitution (SNAr) at C-7 with a Piperazine Derivative E->G F->G H Final Fluoroquinolone Drug (e.g., Ciprofloxacin) G->H I Salt Formation (e.g., with HCl) H->I J This compound Derivative I->J

Caption: General synthetic pathway for fluoroquinolone drugs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions involving 4-fluoroquinoline derivatives.

Protocol 1: Synthesis of a 4-Quinolone Core via Gould-Jacobs Reaction

This protocol describes the initial formation of the quinolone ring system, a foundational step in the synthesis of many fluoroquinolones.[15]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent)

  • Acetone

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture to 145°C with constant stirring for approximately 1 hour. This condensation reaction typically proceeds without a solvent. The product is 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.

  • For the cyclization step, the condensation product is added to a high-boiling point solvent such as diphenyl ether and heated to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture.

  • Wash the resulting solid mass with acetone to remove the diphenyl ether and any unreacted starting materials. The product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will be a white to pale yellow solid.[15]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position

This protocol details the crucial step of introducing a side chain, typically a piperazine derivative, at the C-7 position of the quinolone core.[16]

Materials:

  • Ethyl 7-chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (or a similar C-7 halogenated quinolone)

  • Piperazine (or a substituted piperazine)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (if starting with the free acid)

Procedure:

  • Suspend the C-7 halogenated quinolone derivative (1.0 eq) and the desired piperazine derivative (2.1 eq) in DMSO in a reaction vessel under a nitrogen atmosphere.

  • If starting with the carboxylic acid, add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to a temperature between 80°C and 140°C and stir for 5-24 hours, depending on the specific substrates.[16]

  • Monitor the reaction's progress by TLC or HPLC.

  • Once the reaction is complete, add water to the mixture to precipitate the product.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with water, and dry.

Protocol 3: Formation of the Hydrochloride Salt

This protocol outlines the final step of converting the fluoroquinolone base into its more soluble hydrochloride salt.

Materials:

  • Synthesized fluoroquinolone base

  • Hydrochloric acid (e.g., 1 M solution in ethanol or dioxane)

  • Ethanol or other suitable organic solvent

Procedure:

  • Dissolve the synthesized fluoroquinolone base in a minimal amount of a suitable solvent like ethanol.

  • Slowly add a stoichiometric amount of hydrochloric acid solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the suspension for a period to ensure complete salt formation.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

Signaling Pathway: Mechanism of Action of Fluoroquinolones

G A Fluoroquinolone (e.g., 4-Fluoroquinoline Hydrochloride Derivative) B Bacterial Cell Entry A->B Passive Diffusion C Inhibition of DNA Gyrase (Gram-negative bacteria) B->C D Inhibition of Topoisomerase IV (Gram-positive bacteria) B->D E Formation of Drug-Enzyme-DNA Complex C->E D->E F Inhibition of DNA Replication and Repair E->F G Bacterial Cell Death F->G

Caption: Mechanism of action of fluoroquinolone antibiotics.

Safety and Handling

As with all active pharmaceutical ingredients and their intermediates, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. While their most prominent role is in the development of antibacterial agents, the adaptability of the quinolone scaffold continues to be explored for new therapeutic applications.[1][2] The synthetic protocols outlined in this guide provide a foundation for researchers to harness the potential of these important building blocks in the ongoing quest for novel and more effective medicines. Future research will likely focus on the development of fluoroquinolone derivatives with enhanced activity against resistant bacterial strains and the expansion of their therapeutic applications into other disease areas.

References

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Application Notes and Protocols for 4-Fluoroquinoline Hydrochloride in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Building Block

4-Fluoroquinoline hydrochloride, a heterocyclic aromatic compound, has traditionally been explored within the realm of medicinal chemistry. However, its unique electronic properties, inherent planarity, and the presence of reactive sites make it a compelling and underexplored precursor for the development of advanced functional materials. The fluorine substituent offers a powerful tool to modulate electronic characteristics and intermolecular interactions, opening avenues for innovation in organic electronics, sensing platforms, and protective coatings. This guide provides researchers, materials scientists, and chemical engineers with a comprehensive overview of the potential applications of this compound and its derivatives in materials science, complete with detailed experimental protocols to facilitate its adoption and further exploration. We will delve into the synthesis of novel materials, their characterization, and their performance in various applications, moving beyond the traditional boundaries of its use.

Application in Organic Electronics: Crafting Electron-Transporting Materials for OLEDs

The electron-deficient nature of the quinoline core, further enhanced by the electronegative fluorine atom, makes 4-fluoroquinoline derivatives excellent candidates for use as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). Efficient electron transport is crucial for achieving charge balance within the device, leading to higher efficiency and longer operational lifetimes.

Rationale for Use as an Electron-Transporting Material

An efficient ETM in an OLED must possess several key characteristics:

  • High Electron Mobility: To facilitate the movement of electrons from the cathode to the emissive layer.

  • Appropriate LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be aligned with the work function of the cathode and the LUMO of the emissive layer to ensure efficient electron injection and prevent energy barriers.

  • High Triplet Energy: To confine excitons within the emissive layer, preventing energy loss and improving the efficiency of phosphorescent OLEDs.

  • Good Thermal and Morphological Stability: To ensure a long operational lifetime of the device.

Derivatives of 4-fluoroquinoline can be synthesized to meet these requirements. The quinoline moiety provides a rigid, planar structure conducive to intermolecular π-π stacking, which can enhance electron mobility. The fluorine substitution can lower the LUMO energy level, facilitating electron injection from common cathodes like aluminum.

Synthesis of a 4-Fluoroquinoline-Based Electron-Transporting Material

To be utilized in an OLED, the this compound needs to be functionalized to allow for vacuum deposition or solution processing and to enhance its charge-transporting properties. A common strategy is to introduce bulky aromatic side groups to control morphology and prevent crystallization in thin films.

Protocol 1: Synthesis of a Phenyl-Substituted 4-Fluoroquinoline Derivative

This protocol describes a Suzuki coupling reaction to introduce a phenyl group at the 4-position of the quinoline ring.

Materials:

  • 4-Chloro-7-fluoroquinoline (derived from this compound)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-chloro-7-fluoroquinoline (1.0 g, 5.5 mmol), phenylboronic acid (0.81 g, 6.6 mmol), and potassium carbonate (2.28 g, 16.5 mmol) in a mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL).

  • Degas the mixture by bubbling with nitrogen for 20 minutes.

  • Add palladium(II) acetate (0.062 g, 0.275 mmol) and triphenylphosphine (0.288 g, 1.1 mmol) to the flask.

  • Heat the reaction mixture to reflux at 90°C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure phenyl-substituted 4-fluoroquinoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Bilayer OLED Device

Protocol 2: Vacuum Deposition of a 4-Fluoroquinoline-Based OLED

This protocol outlines the fabrication of a simple bilayer OLED to evaluate the performance of the synthesized electron-transporting material.

Device Structure: ITO / HTL / EML / ETM / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-transporting layer (HTL) material (e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, NPB)

  • Emissive layer (EML) material (e.g., Tris(8-hydroxyquinolinato)aluminum, Alq₃)

  • Synthesized 4-fluoroquinoline derivative (ETM)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of NPB as the HTL at a rate of 1-2 Å/s.

    • Deposit a 30 nm thick layer of Alq₃ as the EML at a rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of the synthesized 4-fluoroquinoline derivative as the ETM at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as an electron injection layer at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 2-5 Å/s.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated device using a source meter and a photometer.

    • Determine the external quantum efficiency (EQE) and power efficiency.

Application in Sensing: Building Luminescent Metal-Organic Frameworks

The nitrogen atom in the quinoline ring and the potential for further functionalization with carboxylate groups make 4-fluoroquinoline derivatives attractive linkers for the synthesis of Metal-Organic Frameworks (MOFs).[1] These crystalline porous materials have high surface areas and tunable pore environments, making them ideal for selective chemical sensing.[1] The inherent luminescence of the quinoline moiety can be harnessed for "turn-on" or "turn-off" fluorescence sensing of various analytes.

Design of a Fluoroquinoline-Based MOF for Sensing

A successful MOF-based sensor relies on:

  • A Stable Framework: The MOF structure must be robust enough to maintain its integrity during solvent exchange and analyte exposure.

  • Accessible Pores: The pores of the MOF must be large enough to allow the target analyte to enter and interact with the framework.

  • An Active Sensing Site: The framework should contain a site that interacts with the analyte, leading to a measurable change in a physical property, such as luminescence.

By modifying this compound with coordinating groups like carboxylic acids, it can be used as an organic linker in MOF synthesis. The quinoline core can act as a fluorophore, and its emission can be quenched or enhanced upon interaction with specific analytes.

Synthesis of a 4-Fluoroquinoline-Functionalized Linker

Protocol 3: Synthesis of 4-Fluoroquinoline-6-carboxylic Acid

This protocol describes the synthesis of a suitable linker for MOF construction.

Materials:

  • 4-Fluoro-6-bromoquinoline (synthesized from 4-fluoroquinoline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO)

  • Carbon monoxide (CO) gas

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a high-pressure reaction vessel, combine 4-fluoro-6-bromoquinoline (1.0 g, 4.4 mmol), palladium(II) acetate (0.05 g, 0.22 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.24 g, 0.44 mmol), and potassium acetate (1.29 g, 13.2 mmol) in a mixture of DMSO (20 mL) and methanol (10 mL).

  • Pressurize the vessel with carbon monoxide to 10 atm.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Hydrolyze the ester by refluxing with 1 M NaOH in methanol for 4 hours.

  • Cool the mixture and acidify with 1 M HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-fluoroquinoline-6-carboxylic acid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Solvothermal Synthesis of a Luminescent MOF

Protocol 4: Synthesis of a Zr-Based MOF with a 4-Fluoroquinoline Linker

This protocol details the solvothermal synthesis of a zirconium-based MOF, known for its high stability.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4-Fluoroquinoline-6-carboxylic acid (synthesized in Protocol 3)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (as a modulator)[1]

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (25 mg, 0.107 mmol) and 4-fluoroquinoline-6-carboxylic acid (43 mg, 0.214 mmol) in 10 mL of DMF.

  • Add trifluoroacetic acid (0.25 mL, 3.26 mmol) as a modulator to control crystal growth.[1]

  • Seal the vial and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, a crystalline precipitate should be visible.

  • Collect the crystals by centrifugation or filtration.

  • Wash the collected MOF with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent like acetone (3 x 10 mL over 24 hours) followed by heating under vacuum at 150°C for 12 hours.

  • Characterize the synthesized MOF using Powder X-ray Diffraction (PXRD) to confirm its crystalline structure, Thermogravimetric Analysis (TGA) to assess its thermal stability, and fluorescence spectroscopy to determine its emission properties.

Application in Corrosion Protection: A Novel Corrosion Inhibitor

Quinolone derivatives have been shown to act as effective corrosion inhibitors for metals like mild steel in acidic environments.[2][3] The mechanism of inhibition is attributed to the adsorption of the quinolone molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings can interact with the vacant d-orbitals of the metal, leading to strong adsorption.

Mechanism of Corrosion Inhibition

The effectiveness of a corrosion inhibitor is determined by:

  • Adsorption Strength: The strength of the bond between the inhibitor molecule and the metal surface.

  • Surface Coverage: The extent to which the metal surface is covered by the inhibitor molecules.

  • Barrier Properties: The ability of the adsorbed layer to prevent the diffusion of corrosive species to the metal surface.

This compound, with its heteroaromatic structure and the presence of a nitrogen atom, is expected to exhibit good corrosion inhibition properties. The hydrochloride salt form can also improve its solubility in aqueous acidic media.

Evaluation of Corrosion Inhibition Performance

Protocol 5: Electrochemical Evaluation of this compound as a Corrosion Inhibitor

This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion inhibition efficiency.

Materials:

  • Mild steel coupons

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon, counter electrode: platinum wire, reference electrode: saturated calomel electrode)

  • Silicon carbide papers of different grades for polishing

Procedure:

  • Electrode Preparation:

    • Polish the mild steel coupons with silicon carbide papers of increasing grit size (up to 1200 grit).

    • Degrease the coupons with acetone, rinse with deionized water, and dry.

    • Mount the polished coupon as the working electrode in the electrochemical cell.

  • Electrochemical Measurements:

    • Prepare 1 M HCl solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Potentiodynamic Polarization:

      • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

      • Record the resulting current density.

      • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

      • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.

      • Fit the obtained Nyquist plots to an appropriate equivalent circuit model to determine the charge transfer resistance (Rct).

      • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

  • Data Analysis:

    • Compare the inhibition efficiencies obtained from both methods.

    • Analyze the polarization curves to determine if the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.

    • Analyze the EIS data to understand the mechanism of inhibition.

Visualizations

Workflow for OLED Fabrication

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum) cluster_final Final Steps sub_cleaning Cleaning (Ultrasonication) sub_drying Drying (N2) sub_cleaning->sub_drying sub_plasma O2 Plasma Treatment sub_drying->sub_plasma dep_htl HTL Deposition sub_plasma->dep_htl Transfer to Vacuum Chamber dep_eml EML Deposition dep_htl->dep_eml dep_etm ETM (4-Fluoroquinoline Derivative) Deposition dep_eml->dep_etm dep_lif LiF Deposition dep_etm->dep_lif dep_al Al Cathode Deposition dep_lif->dep_al encapsulation Encapsulation dep_al->encapsulation Transfer to N2 Glovebox characterization Device Characterization encapsulation->characterization MOF_Synthesis start Mix ZrCl4, 4-Fluoroquinoline Linker, and Modulator in DMF heating Seal and Heat (120°C, 24h) start->heating cooling Cool to Room Temperature heating->cooling collection Collect Crystals (Centrifugation/Filtration) cooling->collection washing Wash with Fresh DMF collection->washing activation Solvent Exchange & Vacuum Drying washing->activation characterization Characterize (PXRD, TGA, etc.) activation->characterization

Caption: Solvothermal synthesis of a quinoline-based MOF.

Electrochemical Evaluation of Corrosion Inhibition

Corrosion_Evaluation cluster_measurements Measurements prep Prepare Mild Steel Electrode (Polishing, Cleaning) ocp Stabilize Open-Circuit Potential prep->ocp solution_prep Prepare 1M HCl with varying Inhibitor Concentrations solution_prep->ocp measurement Electrochemical Measurements ocp->measurement polarization Potentiodynamic Polarization measurement->polarization eis Electrochemical Impedance Spectroscopy measurement->eis analysis Data Analysis inhibition_efficiency inhibition_efficiency analysis->inhibition_efficiency Calculate Inhibition Efficiency polarization->analysis eis->analysis

Caption: Workflow for evaluating corrosion inhibition.

References

  • A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions. Available at: [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ACS Publications. Available at: [Link]

  • Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. CrystEngComm. Available at: [Link]

  • Fluoroquinolones as Corrosion Inhibitors for Mild Steel in Acidic Medium; Experimental and Theoretical Studies. International Journal of Electrochemical Science. Available at: [Link]

  • Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate. Available at: [Link]

  • Synthesis of metal-organic frameworks with interest in analytical chemistry. Microchemical Journal. Available at: [Link]

  • Inhibition effect of drug product of quinolones on the corrosion of mild steel in HCl solution. ResearchGate. Available at: [Link]

  • Fluoroquinolones as Corrosion Inhibitors for Mild Steel in Acidic Medium; Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • The inhibition of corrosion of mild steel by some fluoroquinolones in sodium chloride solution. ResearchGate. Available at: [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. Available at: [Link]

  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Nature. Available at: [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. ResearchGate. Available at: [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. National Institutes of Health. Available at: [Link]

  • Electron Transport Materials: Synthesis, Properties and Device Performance. SCIRP. Available at: [Link]

  • Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. ResearchGate. Available at: [Link]

  • Self-organizing semifluorinated polymers for organic electronics. ScienceDirect. Available at: [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • New materials for organic electronics: from synthesis to processing, characterization and device physics. E-MRS. Available at: [Link]

  • Towards Highly Efficient TADF Yellow-Red OLEDs Fabricated by Solution Deposition Methods: Critical Influence of the Active Layer Morphology. MDPI. Available at: [Link]

  • Organic Electronics in Flexible Devices: Engineering Strategy, Synthesis, And Application. highlights.com. Available at: [Link]

  • Polymorphism as an emerging design strategy for high performance organic electronics. Journal of Materials Chemistry C. Available at: [Link]

  • A high thermal stability terpyridine derivative as the electron transporter for long-lived green phosphorescent OLED. ResearchGate. Available at: [Link]

  • Organic light-emitting diodes based on new n-doped electron transport layer. ResearchGate. Available at: [Link]

  • Crosslinkable hole- and electron-transport materials for application in organic light emitting devices (OLEDs). ResearchGate. Available at: [Link]

  • Novel four-pyridylbenzene-armed biphenyls as electron-transport materials for phosphorescent OLEDs. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Derivatives from 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Fluoroquinoline Scaffold

The 4-fluoroquinoline core is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile starting material for a diverse array of functionalized molecules.[1][2][3][4] Its significance stems from the unique reactivity of the C4-fluorine atom, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of various pharmacophores and functional groups, leading to compounds with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and antiviral properties.[2][5][6][7][8][9][10] This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis of key derivatives from 4-fluoroquinoline hydrochloride, aimed at researchers and professionals in drug development.

Pillar 1: The Chemical Rationale - Understanding the Reactivity of 4-Fluoroquinoline

The key to derivatizing 4-fluoroquinoline lies in the principles of nucleophilic aromatic substitution (SNAr).[11][12][13][14][15] The electron-withdrawing nature of the quinoline ring nitrogen and the high electronegativity of the fluorine atom create a significant partial positive charge on the C4 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as the Meisenheimer complex.[15] The stability of this intermediate is crucial for the reaction to proceed, and the presence of the ring nitrogen ortho and para to the substitution site enhances this stability.[14]

The choice of the fluorine atom as a leaving group is particularly advantageous. Despite being a relatively poor leaving group in SN2 reactions, in SNAr, the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the C4 carbon, thereby accelerating this crucial first step.[11]

Visualizing the Core Reaction Mechanism

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution at the C4 position of the 4-fluoroquinoline ring.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoroquinoline.

Pillar 2: Field-Proven Protocols for Derivative Synthesis

The following sections provide detailed, step-by-step protocols for the synthesis of key 4-fluoroquinoline derivatives. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Application Note 1: Synthesis of 4-Aminoquinoline Derivatives

4-Aminoquinolines are a cornerstone of antimalarial drug discovery, with chloroquine and amodiaquine being prominent examples.[5][16] The synthesis of these derivatives from this compound is a robust and high-yielding process.[8][10][17]

Protocol 1: General Procedure for the Synthesis of N-Substituted-4-aminoquinolines

This protocol describes the reaction of this compound with a primary or secondary amine.

Rationale: The hydrochloride salt of 4-fluoroquinoline is often used for its stability and ease of handling. A base is required to neutralize the HCl and liberate the free amine nucleophile. The choice of solvent is critical; polar aprotic solvents like DMSO or DMF are excellent choices as they can solvate the ions and facilitate the reaction. Microwave irradiation can significantly reduce reaction times.[5]

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO, NMP, or ethanol) to a concentration of 0.1-0.5 M.

  • Addition of Base: Add a suitable base, such as triethylamine (2.2 eq) or potassium carbonate (2.0 eq), to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-140°C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Microwave Irradiation: Heat the reaction mixture in a sealed microwave vessel to 140-180°C for 20-30 minutes.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate forms, filter and wash with a suitable solvent (e.g., cold ethanol or diethyl ether).

    • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative 4-Aminoquinoline Derivatives

DerivativeAmine NucleophileYield (%)Biological ActivityReference
N-butyl-4-aminoquinolineButylamine>85%Anticancer[8]
N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamineN,N-dimethylethylenediamine>90%Potent Anticancer[8]
Various N-benzyl-4-aminoquinolinesSubstituted benzylamines70-90%Antimalarial[16]
Application Note 2: Synthesis of 4-Alkoxyquinoline Derivatives

4-Alkoxyquinolines are valuable intermediates and have shown potential as antitubercular agents.[18] Their synthesis involves the reaction of 4-fluoroquinoline with an alcohol in the presence of a strong base.

Protocol 2: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines

This protocol highlights an efficient and environmentally friendly method for the synthesis of 4-alkoxyquinolines.[18]

Rationale: The use of a strong base, such as potassium carbonate, is necessary to deprotonate the alcohol and generate the more nucleophilic alkoxide. Dimethylformamide (DMF) is an effective solvent for this reaction. Ultrasound irradiation enhances the reaction rate through acoustic cavitation, leading to shorter reaction times and often higher yields under milder conditions.[18]

Step-by-Step Methodology:

  • Reagent Preparation: In a beaker, combine 4-fluoro-2-methylquinoline (1.0 eq), the desired alcohol or phenol (1.2 eq), and potassium carbonate (3.0 eq) in DMF.

  • Sonication: Sonicate the reaction mixture using an ultrasonic probe for approximately 15 minutes.[18]

  • Work-up and Purification:

    • Reduce the volume of the solvent under reduced pressure.

    • Dilute the mixture with water, which will cause the product to precipitate.

    • Filter the solid and wash it thoroughly with water.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation: Comparison of Synthetic Methods for 4-Alkoxyquinolines

MethodReaction TimeYield (%)ConditionsReference
Ultrasound-Assisted15 min45-84%K₂CO₃, DMF, Room Temp[18]
Conventional StirringSeveral hoursVariableK₂CO₃, DMF, Heat[18]
Application Note 3: Synthesis of 4-Thioquinoline Derivatives

4-Thioquinoline derivatives have demonstrated promising antioxidant and cytoprotective activities.[19] Their synthesis is analogous to that of alkoxyquinolines, utilizing a thiol as the nucleophile.

Protocol 3: Synthesis of S-Substituted-4-thioquinolines

This protocol outlines the general procedure for the reaction of 4-fluoroquinoline with a thiol.

Rationale: Similar to the synthesis of alkoxyquinolines, a base is used to generate the highly nucleophilic thiolate anion. The reaction is typically carried out in a polar aprotic solvent to facilitate the SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMF or DMSO.

  • Base and Nucleophile Addition: Add a base such as sodium hydride or potassium carbonate (2.2 eq) to the solution, followed by the dropwise addition of the desired thiol (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Bioactivity of Representative 4-Thioquinoline Derivatives

DerivativeBiological ActivityKey FindingReference
2-((7-chloroquinolin-4-yl)thio)propanoic acidAntioxidantHigher activity than Tiotriazolin[19]
Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acidAntioxidantSignificantly higher activity than Tiotriazolin[19]

Pillar 3: Characterization and Validation

The successful synthesis of 4-fluoroquinoline derivatives must be confirmed through rigorous analytical characterization.

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The disappearance of the C-F coupling in the ¹³C NMR spectrum and the appearance of new signals corresponding to the introduced substituent are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the synthesized derivatives. For example, the appearance of N-H or O-H stretching bands can confirm the successful introduction of amino or alkoxy groups.[20]

  • UV-Vis and Fluorescence Spectroscopy: These techniques can be employed to study the photophysical properties of the synthesized compounds, which is particularly relevant for applications in materials science and as fluorescent probes.[21][22][23]

Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the synthesis of a wide range of biologically active and functional molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this scaffold. The continued development of novel synthetic methodologies, such as photoredox catalysis for the functionalization of unactivated fluoroarenes, promises to further expand the utility of 4-fluoroquinolines in drug discovery and beyond.[13]

References

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  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
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  • PubMed Central. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

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  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
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  • Semantic Scholar. (1951). Aromatic Nucleophilic Substitution Reactions.
  • PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • PubMed Central. (2020).
  • National Institutes of Health. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
  • PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

  • ResearchGate. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2020). Fluoroquinolones - LiverTox - NCBI Bookshelf.
  • Drugs.com. (2024). Ciprofloxacin Uses, Dosage, Side Effects, Warnings.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Wiley Online Library. (n.d.).
  • PLOS. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE.
  • Chemistry LibreTexts. (2025). 16.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • MDPI. (n.d.).
  • PubMed Central. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline.
  • YouTube. (2017).
  • PubMed. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites.

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Application Note: Quantitative Analysis of 4-Fluoroquinoline Hydrochloride and its Derivatives in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-quinolone core structure is a fundamental component of fluoroquinolone antibiotics, a critical class of synthetic antibacterial agents used extensively in both human and veterinary medicine.[1][2] The addition of a fluorine atom at the 6-position significantly enhances the antimicrobial activity of these compounds. 4-Fluoroquinoline hydrochloride, as a parent structure, and its more complex derivatives require precise and reliable quantification for pharmaceutical quality control, pharmacokinetic studies, and stability testing.[2][3]

This application note provides a detailed guide to the primary analytical methodologies for the quantification of compounds containing the 4-fluoroquinoline moiety. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, offering insights into method selection, optimization, and validation. The methods described are applicable to both the parent compound and its complex derivatives, such as ciprofloxacin, levofloxacin, and moxifloxacin.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most frequently employed technique for the determination of 4-quinolones and their derivatives due to its high resolution, sensitivity, and specificity.[1] The choice of detector is crucial and is dictated by the required sensitivity and the sample matrix.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a robust and widely accessible method for the quantification of 4-fluoroquinoline derivatives in pharmaceutical formulations. The method relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Principle of Method Selection: The aromatic nature of the quinolone ring system results in strong UV absorbance, making UV detection a suitable choice. An acidic mobile phase is often employed to ensure the ionization state of the molecule is controlled, leading to sharp and symmetrical peaks. The selection of an appropriate organic modifier, such as acetonitrile or methanol, allows for the fine-tuning of the retention time.

Experimental Protocol: RP-HPLC-UV for Fluoroquinolone Panel

This protocol is adapted from a method for the simultaneous determination of several third and fourth-generation fluoroquinolones.[4]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 column (250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate

    • Phosphoric acid

    • Water (HPLC grade)

    • Reference standards of the target fluoroquinolones

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 10 mM phosphate buffer (pH adjusted to 3.1 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 293 nm[4]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase. Further dilute to create a series of calibration standards (e.g., 2-10 µg/mL).[4]

    • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Validation Parameters:

    • Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Precision: Assess by performing replicate injections of a standard solution and expressing the results as the relative standard deviation (RSD).

    • Accuracy: Determine by the standard addition method or by analyzing samples with known concentrations.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Typical Validation Parameters for RP-HPLC-UV Method

ParameterLevofloxacinGatifloxacinMoxifloxacin
Linearity Range2-10 µg/mL2-10 µg/mL2-10 µg/mL
LOD0.116 µg/mL0.084 µg/mL0.162 µg/mL
LOQ0.348 µg/mL0.255 µg/mL0.493 µg/mL
Mean Assay99.317 ± 0.990%99.9 ± 0.02%99.945 ± 0.056%
Data adapted from Ravisankar P, et al. (2015).[4]

Workflow for RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Mobile Phase, Flow Rate, Wavelength) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 293 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: Workflow for RP-HPLC-UV analysis of 4-fluoroquinolones.

HPLC with Fluorescence Detection (HPLC-FLD)

For applications requiring higher sensitivity, such as the analysis of biological samples, HPLC with fluorescence detection is the method of choice. Fluoroquinolones are naturally fluorescent, which allows for their selective and sensitive detection.

Principle of Method Selection: The inherent fluorescence of the 4-quinolone ring system provides a significant advantage in terms of sensitivity and selectivity over UV detection, especially in complex matrices like plasma.[5] By selecting specific excitation and emission wavelengths, interference from non-fluorescent matrix components can be minimized.

Experimental Protocol: HPLC-FLD for Fluoroquinolones in Human Plasma

This protocol is based on a method for the simultaneous determination of four fluoroquinolones in human plasma.[5]

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • C18 column

    • Data acquisition and processing software

  • Reagents and Materials:

    • Methanol (HPLC grade)

    • Phosphoric acid

    • Water (HPLC grade)

    • Reference standards of the target fluoroquinolones

  • Chromatographic Conditions:

    • Mobile Phase: Gradient elution with a mixture of methanol and 0.1 M phosphoric acid.

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelengths: Dual wavelength detection was employed for optimal sensitivity:

      • λex/λem = 290/500 nm (for levofloxacin and moxifloxacin)[5]

      • λex/λem = 280/445 nm (for norfloxacin and ciprofloxacin)[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30°C[5]

  • Sample Preparation (Plasma):

    • Deproteinization: Add methanol to the plasma sample to precipitate proteins.

    • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection.[5]

Data Presentation: Validation Summary for HPLC-FLD Method

ParameterNorfloxacinCiprofloxacinLevofloxacinMoxifloxacin
Linearity Range0.05-15 µg/mL0.05-10 µg/mL0.05-15 µg/mL0.10-10 µg/mL
LOD0.0071 µg/mL0.0080 µg/mL0.0074 µg/mL0.0171 µg/mL
Precision (RSD)< 6%< 6%< 6%< 6%
Accuracy (Recovery)92.5-105.4%92.5-105.4%92.5-105.4%92.5-105.4%
Data sourced from Belal, F. et al. (2022).[5]

UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach

For routine quality control of pharmaceutical formulations where high sensitivity is not a prerequisite, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective alternative to HPLC.[6]

Direct UV-Vis Spectrophotometry

This method involves the direct measurement of the absorbance of the 4-fluoroquinoline derivative at its wavelength of maximum absorbance (λmax).

Principle of Method Selection: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte. This method is suitable for relatively pure samples, such as pharmaceutical dosage forms.

Experimental Protocol: Direct UV Spectrophotometry for Ciprofloxacin Hydrochloride

This protocol is adapted from a method for the determination of ciprofloxacin hydrochloride in ophthalmic solutions.[3]

  • Instrumentation:

    • UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)

  • Reagents and Materials:

    • Distilled water

    • Ciprofloxacin hydrochloride reference standard

  • Methodology:

    • Solvent: Distilled water[7]

    • Wavelength of Maximum Absorbance (λmax): 271 nm[7]

    • Standard Preparation: Prepare a stock solution of the reference standard in distilled water and dilute to obtain a series of calibration standards (e.g., 2.0-10.0 µg/mL).[7]

    • Sample Preparation: Dilute the pharmaceutical formulation with distilled water to bring the concentration of the active ingredient within the calibration range.

    • Measurement: Measure the absorbance of the sample and standard solutions against a distilled water blank.

Workflow for Direct UV-Vis Spectrophotometry

cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions (2.0-10.0 µg/mL) measure_absorbance Measure Absorbance of Standards and Sample prep_std->measure_absorbance prep_sample Dilute Sample to fall within Calibration Range prep_sample->measure_absorbance spectro_setup Set Spectrophotometer to λmax (271 nm) blanking Blank with Distilled Water spectro_setup->blanking blanking->measure_absorbance calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->calibration_curve quantification Determine Sample Concentration calibration_curve->quantification

Caption: Workflow for direct UV-Vis spectrophotometric analysis.

Extractive Spectrophotometry

This technique enhances the selectivity of spectrophotometry by forming a colored ion-pair complex with the target analyte, which is then extracted into an organic solvent for measurement.

Principle of Method Selection: This method is particularly useful when the sample matrix contains excipients that may interfere with direct UV measurement. The formation of a specific colored complex and its extraction into an immiscible organic phase isolates the analyte from interfering substances.

Experimental Protocol: Extractive Spectrophotometry of Fluoroquinolones

This protocol is based on the formation of an ion-pair complex with bromothymol blue (BTB).[6]

  • Instrumentation:

    • UV-Vis spectrophotometer

    • Separatory funnels

  • Reagents and Materials:

    • Chloroform

    • Bromothymol blue (BTB) solution (0.025%)

    • Fluoroquinolone reference standards

  • Methodology:

    • Complex Formation: In a separatory funnel, mix a known volume of the sample or standard solution with a fixed volume of BTB solution in an acidic medium.

    • Extraction: Add a precise volume of chloroform and shake vigorously to extract the yellow-colored ion-pair complex into the organic layer.[6]

    • Measurement: Allow the layers to separate and measure the absorbance of the chloroform layer at the λmax of the complex (e.g., 420 nm for ciprofloxacin-BTB complex) against a reagent blank.[6]

Conclusion

The choice of analytical method for the quantification of this compound and its derivatives is contingent upon the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. For high-resolution separation and sensitive detection, especially in complex matrices, HPLC with UV or fluorescence detection is the preferred method. For routine quality control of pharmaceutical formulations, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective solution. The protocols and validation data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this important class of compounds.

References

  • Belal, F., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones. Journal of the Mexican Chemical Society, 66(2), 223-236. Available at: [Link]

  • Al-Dgither, S. (2014). HPLC Methods for the Determination of Fluoroquinolones in... ResearchGate. Available at: [Link]

  • Hoang, T. K. D., et al. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Available at: [Link]

  • Ravisankar, P., & Rao, G. D. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage forms by RP-HPLC. Quest Journals Journal of Research in Pharmaceutical Science, 2(3), 1-13. Available at: [Link]

  • Czyrski, A., & Szałek, E. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. Available at: [Link]

  • Cazedey, E. C. L., & Salgado, H. R. N. (2012). Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. Scientific & Academic Publishing. Available at: [Link]

  • Gouda, M. M., et al. (2011). Analytical Method Development, Validation studies of a Fluoroquinolone chemotherapeutic antibiotic and its Characterization studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Sciendo. Available at: [Link]

  • Unade, C. S., et al. (2020). fluoroquinolones: official and reported methods of analysis (review). ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-fluoroquinoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who work with quinolone-based compounds. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound I should be aware of?

This compound is typically a white to off-white or pale-yellow crystalline powder.[1][2] As a hydrochloride salt, it is generally more soluble in aqueous and polar protic solvents compared to its free base form.[3][4] The stability of the compound is crucial; it should be stored in a cool, light-protected environment to prevent degradation.[5][6] Fluoroquinolones can be susceptible to photolysis and oxidation, which can lead to the formation of colored impurities.[7][8]

Q2: What is the most common starting point for purifying crude this compound?

Recrystallization is the most common and cost-effective first-line technique for purifying this compound. Its effectiveness hinges on selecting a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[9] For related fluoroquinolone hydrochlorides, aqueous ethanol has proven effective, suggesting that a polar protic solvent or a mixed-solvent system is an excellent starting point.[10]

Q3: My synthesis involves multiple steps. What are the likely impurities I need to remove?

Impurities in a this compound preparation can generally be categorized as:

  • Unreacted Starting Materials: Precursors from the final synthetic step.

  • Reaction By-products: Isomers or related quinolone structures formed from side reactions.[11][12]

  • Colored Degradants: High molecular weight, conjugated molecules resulting from heat or light exposure during synthesis or workup.

  • Residual Solvents: Organic solvents used in the synthesis that become trapped in the crystalline matrix.

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format.

Q4: My final product has a persistent yellow or brown tint. How can I obtain a pure white solid?

Causality: A colored tint is almost always due to high molecular weight, conjugated impurities formed through degradation or side reactions. These are often present in very small quantities but are highly chromophoric.

Solution: Activated Carbon Treatment Activated carbon (charcoal) has a high surface area and is excellent for adsorbing these colored impurities. This step should be integrated into the recrystallization protocol.

Step-by-Step Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude this compound in the minimum required amount of a suitable hot recrystallization solvent (e.g., 70% ethanol in water).[10]

  • Carbon Addition: Once fully dissolved, remove the solution from the heat source. Add activated carbon (typically 1-2% of the solute mass). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heating & Stirring: Return the flask to the heat source and maintain a gentle boil for 5-10 minutes with stirring. This ensures maximal adsorption of impurities onto the carbon.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon without the product crystallizing prematurely. Use a pre-heated funnel (with fluted filter paper) or a filter cannula.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the pure, white crystals by vacuum filtration.

Q5: My recovery yield after recrystallization is extremely low. What are the common causes and solutions?

A low yield is a frequent issue in recrystallization. The primary causes are outlined below.

Potential Cause Scientific Rationale Troubleshooting Action
Excess Solvent The compound retains significant solubility in the mother liquor even at low temperatures if too much solvent is used. The goal is a saturated solution at high temperature.Add the hot solvent in small portions until the solid just dissolves. If too much was added, carefully evaporate some solvent to re-concentrate the solution.
Premature Crystallization The product crystallizes on the filter paper or in the funnel during hot filtration because the apparatus is too cold, reducing the final yield.Use a pre-heated filter funnel (place it over the boiling solvent flask before filtering). Filter the solution as quickly as possible.
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent even at low temperatures, or not soluble enough when hot.Perform a small-scale solvent screen. Test solubility in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and near their boiling point.[4]
Rapid Cooling Cooling the solution too quickly (e.g., by placing it directly into an ice bath) leads to the formation of small, impure crystals and traps impurities.Allow the solution to cool slowly to room temperature on a benchtop. Once crystal formation appears complete, then place it in an ice bath for at least 30 minutes to maximize recovery.[9]

Q6: During cooling, my product separates as an oil instead of forming crystals. What does this mean and how do I fix it?

Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated to a point where the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This oil often solidifies into an amorphous, impure mass.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more volume) to lower the saturation point.

  • Slow Cooling: Cool the solution much more slowly. Insulating the flask can help.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.

Q7: My analytical data (HPLC, NMR) shows that recrystallization is not removing a key impurity. What is the next logical step?

Causality: If an impurity co-crystallizes with your product, it likely has a very similar structure and solubility profile. In this case, a more powerful separation technique based on a different physical principle is required.

Solution: Column Chromatography Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[13]

Workflow for Developing a Chromatography Method:

  • Stationary Phase: For a polar molecule like this compound, silica gel is a standard choice.

  • Mobile Phase Selection (TLC): Use Thin Layer Chromatography (TLC) to screen for an effective solvent system (mobile phase).

    • Start with a moderately polar system, such as 95:5 Dichloromethane/Methanol.

    • Spot your crude material on a silica TLC plate and develop it in the chosen solvent system.

    • Aim for a system where your desired product has an Rf (retention factor) of ~0.3-0.4, and the impurity is well-separated.

    • Adjust polarity as needed: increase methanol for lower Rf, decrease it for higher Rf.

  • Column Packing and Elution: Pack a column with silica gel and run the mobile phase you selected. Load your sample and collect fractions, monitoring them by TLC to isolate the pure product.

  • High Purity Applications: For achieving >99% purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column is often the method of choice.[13][14]

Visualized Workflows

A clear understanding of the process flow and decision-making is critical for efficient purification.

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Charcoal Add Activated Carbon (Optional for Color) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if not colored Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Dry Under Vacuum Collect->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

TroubleshootingTree Start Analyze Final Product: Is Purity Acceptable? Success Process Complete Start->Success Yes Problem Identify Primary Issue Start->Problem No Color Product is Discolored Problem->Color Color Yield Yield is Low Problem->Yield Yield Impurity Persistent Impurities (by HPLC/NMR) Problem->Impurity Impurities Sol_Color Use Activated Carbon during Recrystallization Color->Sol_Color Sol_Yield Review Recrystallization: - Check solvent volume - Ensure slow cooling - Pre-heat funnel Yield->Sol_Yield Sol_Impurity Switch to Column Chromatography Impurity->Sol_Impurity

Caption: Decision tree for troubleshooting common purification issues.

References

  • Regulations.gov. (n.d.). Aqueous solubilities of some variously substituted quinolone antimicrobials. Retrieved from [Link]

  • LookChem. (n.d.). 4-Fluoro-quinoline HCl Safety Data Sheets(SDS). Retrieved from [Link]

  • El-Sayed, N. N., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Turiel, E., et al. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. Retrieved from [Link]

  • ResearchGate. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges | Request PDF. Retrieved from [Link]

  • Masciocchi, N., et al. (2014). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Retrieved from [Link]

  • NHS Wales. (n.d.). STORAGE, STABILITY AND IN-USE SHELF-LIFE GUIDELINES FOR NON-STERILE MEDICINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

  • Google Patents. (n.d.). CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof.
  • ACS Publications. (n.d.). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ciprofloxacin. Retrieved from [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthetic process. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound, providing concise and actionable answers.

Q1: What are the most common synthetic routes to prepare 4-fluoroquinoline?

A1: The most prevalent methods for synthesizing the quinoline core, adaptable for 4-fluoroquinoline, are the Friedländer synthesis, the Conrad-Limpach synthesis, and the Gould-Jacobs reaction. The choice of route often depends on the availability of starting materials and the desired substitution pattern. For instance, the Friedländer synthesis typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3]

Q2: What are the primary types of impurities I should expect in my crude this compound?

A2: Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-fluoroaniline), residual reagents and catalysts, and by-products from side reactions.

  • Over-reaction Products: Depending on the reaction conditions, further substitution or polymerization can occur.

  • Isomeric Impurities: Formation of regioisomers is a possibility, especially in syntheses involving substituted anilines.

  • Degradation Products: this compound may degrade under certain conditions, such as exposure to light, high temperatures, or extreme pH.[4]

Q3: How can I effectively purify my crude this compound?

A3: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like this compound.[5][6][7] The choice of solvent is critical and should be determined through solubility tests. A suitable solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling. Insoluble impurities can be removed by hot filtration, while soluble impurities remain in the mother liquor.[5][6]

Q4: Which analytical techniques are best suited for impurity profiling of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination and quantification of impurities in fluoroquinolones.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying volatile impurities. For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[8][11][12]

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: My final product shows significant contamination with 4-fluoroaniline. How can I address this?

Causality: The presence of unreacted 4-fluoroaniline indicates an incomplete reaction. This could be due to several factors, including insufficient reaction time, suboptimal temperature, or improper stoichiometry of reactants.

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Utilize Thin-Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material spot (4-fluoroaniline) will indicate reaction completion.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the effect on the reaction rate by TLC.

    • Reaction Time: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.

    • Stoichiometry: Ensure the correct molar ratios of reactants are used as per the chosen synthetic protocol. An excess of one reactant may be necessary to drive the reaction to completion.

  • Purification Strategy:

    • If unreacted starting material persists, an acidic wash during the work-up can be effective. 4-fluoroaniline, being basic, will be protonated and dissolve in the aqueous acid layer, separating it from the less basic quinoline product.

Issue 2: Formation of Colored Impurities and Tarry By-products

Question: My crude product is a dark, tarry solid and is difficult to handle. What causes this and how can I prevent it?

Causality: The formation of colored impurities and tarry by-products is often associated with high-temperature reactions and the polymerization of reactive intermediates. This is a known issue in certain quinoline syntheses, such as the Skraup reaction.

Troubleshooting Protocol:

  • Temperature Control:

    • Carefully control the reaction temperature. Use a well-calibrated heating mantle and a thermometer to maintain the desired temperature range. For highly exothermic reactions, consider using a cooling bath to dissipate excess heat.

  • Solvent Selection:

    • The choice of a high-boiling, inert solvent can help to moderate the reaction temperature and prevent localized overheating.[13]

  • Purification of Crude Product:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly and then perform a hot filtration to remove the charcoal, which will have adsorbed many of the colored impurities.

    • Column Chromatography: For highly impure samples, column chromatography using silica gel or alumina can be effective in separating the desired product from polymeric materials.

Issue 3: Low Yield of this compound

Question: My synthesis resulted in a very low yield of the desired product. What are the potential reasons and how can I improve it?

Causality: Low yields can stem from incomplete reactions, side reactions, or mechanical losses during work-up and purification.

Troubleshooting Protocol:

  • Reaction Optimization:

    • As detailed in Issue 1, ensure the reaction goes to completion by optimizing temperature, time, and stoichiometry.

    • The choice of catalyst can also significantly impact the yield. For Friedländer synthesis, various acid and Lewis acid catalysts have been explored.[1]

  • Work-up Procedure:

    • Minimize transfers of the product between flasks to reduce mechanical losses.

    • Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

  • Recrystallization Optimization:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified crystals.[5][6]

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.[7]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the synthesis and analysis of this compound.

Protocol 1: Synthesis of 4-Fluoroquinoline via Friedländer Annulation

This protocol describes a general procedure for the Friedländer synthesis, which can be adapted for 4-fluoroquinoline.

Materials:

  • 2-Amino-4-fluorobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorobenzaldehyde and the ketone in the chosen solvent.

  • Add a catalytic amount of the acid or Lewis acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an appropriate work-up, which may include extraction and washing, to isolate the crude 4-fluoroquinoline.

  • Purify the crude product by recrystallization or column chromatography.

  • To prepare the hydrochloride salt, dissolve the purified 4-fluoroquinoline in a suitable solvent (e.g., diethyl ether, ethanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (to be determined by solubility tests)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly and undisturbed to room temperature.

  • If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Impurity Profiling by HPLC

This protocol outlines a general starting point for developing an HPLC method for the analysis of this compound and its impurities. Method optimization will be necessary for specific impurity profiles.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be slightly acidic) and an organic solvent (e.g., acetonitrile, methanol).[8] A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at an appropriate wavelength (to be determined by UV-Vis spectroscopy of 4-fluoroquinoline).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30-40°C

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable diluent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

IV. Visualization of Synthetic Pathways and Impurity Formation

Diagram 1: Friedländer Synthesis of 4-Fluoroquinoline

Friedlander_Synthesis 2-Amino-4-fluorobenzaldehyde 2-Amino-4-fluorobenzaldehyde Aldol Condensation Aldol Condensation 2-Amino-4-fluorobenzaldehyde->Aldol Condensation Ketone (with α-methylene) Ketone (with α-methylene) Ketone (with α-methylene)->Aldol Condensation Cyclization & Dehydration Cyclization & Dehydration Aldol Condensation->Cyclization & Dehydration Intermediate 4-Fluoroquinoline 4-Fluoroquinoline Cyclization & Dehydration->4-Fluoroquinoline

Caption: Friedländer synthesis of 4-fluoroquinoline.

Diagram 2: Potential Impurity Formation Pathways

Impurity_Formation cluster_synthesis Synthesis cluster_impurities Impurities Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Incomplete Reaction 4-Fluoroquinoline HCl (Crude) 4-Fluoroquinoline HCl (Crude) Reaction->4-Fluoroquinoline HCl (Crude) Side-Reaction Products Side-Reaction Products Reaction->Side-Reaction Products Side Reactions Degradation Products Degradation Products 4-Fluoroquinoline HCl (Crude)->Degradation Products Stress (Heat, Light, pH)

Caption: Origins of impurities in 4-fluoroquinoline HCl synthesis.

V. References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Czyrski, A. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Chromatographia, 79(23-24), 1-20.

  • Singh, S., & Gupta, A. (2014). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-10.

  • Samanidou, V. F., & Papadaki, A. (2020). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Separations, 7(4), 68.

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Paim, C. S., et al. (2014). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Química Nova, 37(5), 849-855.

  • Martins, A. F., et al. (2012). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 4(6), 1794-1800.

  • de Oliveira, A. R. M., et al. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56.

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Anderson, E. L., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1599.

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 59-69.

  • ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in.... Retrieved from [Link]

  • Li, Y., et al. (2017). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Journal of Analytical Methods in Chemistry, 2017, 8540346.

  • de Oliveira, A. R. M., et al. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 56.

  • SciELO. (2020). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug. Retrieved from [Link]

  • University of Basrah. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • MDPI. (2020). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Retrieved from [Link]

  • Pharmaceutical Technology. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • MDPI. (2011). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishment and verification of GC-MS/MS method for four fluoroquinolones residues determination based on precolumn derivatization: Application to poultry eggs. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Thai Journal of Pharmaceutical Sciences. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof. Retrieved from

  • PubMed. (n.d.). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate. Retrieved from [Link]

Sources

Technical Support Center: 4-Fluoroquinoline Hydrochloride Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work. Our approach is rooted in scientific expertise, providing not just protocols but the rationale behind them to ensure the integrity and success of your research.

I. Understanding the Stability of this compound: An Overview

This compound, as a member of the quinolone family, possesses a bicyclic heterocyclic core structure. While it shares this core with many fluoroquinolone antibiotics, its stability profile is distinct due to the absence of complex substituents at positions such as C-7. The primary factors influencing its stability are pH, light, temperature, and oxidizing agents. Understanding these factors is crucial for accurate analytical method development, formulation, and storage.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and analysis of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of the quinolone ring system, the primary degradation pathways for this compound are expected to be hydrolysis, photodecomposition, and oxidation.[1][2][3]

  • Hydrolysis: Under acidic or basic conditions, the molecule can be susceptible to reactions, although it is generally more stable than its more complex fluoroquinolone antibiotic counterparts.[4][5]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation.[1][6] A common photodegradation pathway for fluoroquinolones involves the C-F bond, leading to defluorination.[7]

  • Oxidation: The quinolone nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[8]

Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products or impurities. Consider the following troubleshooting steps:

  • Sample Preparation: Was the sample freshly prepared? If not, degradation may have occurred in the solution. Some fluoroquinolones show instability in aqueous solutions over time.[6][9]

  • Storage Conditions: How was the solid material and the prepared solution stored? Exposure to light or elevated temperatures can lead to degradation.[6][9][10]

  • Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. A slightly acidic mobile phase is often used for the analysis of fluoroquinolones to ensure good peak shape and minimize degradation during the run.[11][12]

  • Forced Degradation Comparison: To confirm if the unexpected peaks are degradation products, perform a forced degradation study (see Section IV) and compare the chromatograms. This will help in identifying the degradation products formed under specific stress conditions.[3][13][14]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a well-closed container, protected from light, and in a cool, dry place.[6][9] For solutions, it is recommended to prepare them fresh. If storage is necessary, they should be refrigerated and protected from light.[9][15]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products. The key steps are:

  • Forced Degradation: Subject the this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[3][13][14]

  • Chromatographic Separation: Develop an HPLC method that can separate the parent drug from all the generated degradation products. A C18 column is often a good starting point.[11][16][17]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.[18][19]

  • Method Validation: Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[18][19]

III. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your stability and degradation studies.

Problem Potential Cause Troubleshooting Steps
Inconsistent results in stability studies. Sample handling variability, inconsistent stress conditions, or analytical method variability.1. Ensure consistent sample preparation and handling procedures. 2. Precisely control stress conditions (temperature, pH, light intensity). 3. Verify the robustness of your analytical method by slightly varying parameters like mobile phase composition and pH.[20]
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress conditions are not harsh enough.1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, longer exposure time, higher temperature).[5] 2. Ensure that the stressor is active (e.g., check the concentration of your peroxide solution for oxidative stress).
Complete degradation of the compound. The stress conditions are too harsh.1. Reduce the severity of the stress conditions (e.g., lower concentration of stressor, shorter duration, lower temperature). The goal is to achieve partial degradation (around 5-20%) to be able to study the degradation pathway.[3]
Poor peak shape in HPLC analysis. Inappropriate mobile phase pH, column overload, or secondary interactions with the column.1. Adjust the mobile phase pH. A slightly acidic pH is generally recommended for quinolones.[11][12] 2. Reduce the injection volume or sample concentration. 3. Consider using a different column chemistry or adding an ion-pairing reagent to the mobile phase.[11]

IV. Experimental Protocols

Here are detailed protocols for conducting forced degradation studies, which are essential for understanding the stability of this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • After the specified time, cool the solution and neutralize it with an appropriate amount of NaOH.

    • Dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat at 60°C or use 1 M NaOH.

    • Neutralize the solution with an appropriate amount of HCl.

    • Dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat with 30% H₂O₂.

    • Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in an oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 48 hours.

    • After exposure, prepare a solution of the solid sample and dilute the heated solution for HPLC analysis.

  • Photodegradation:

    • Expose the solid drug and the stock solution to light in a photostability chamber (ICH Q1B conditions).

    • Simultaneously, keep a control sample in the dark.

    • After exposure, prepare a solution of the solid sample and dilute the exposed solution for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis (0.1M NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal (Solid & Solution, 80°C) Thermal->HPLC Analyze Photo Photolytic (ICH Q1B) Photo->HPLC Analyze PDA Peak Purity (PDA) HPLC->PDA MS Structure Elucidation (MS) HPLC->MS Stock 4-Fluoroquinoline HCl Stock Solution Stock->Acid Expose Stock->Base Expose Stock->Oxidation Expose Stock->Thermal Expose Stock->Photo Expose Degradation_Pathway Parent This compound Intermediate Quinolone Radical Cation Parent->Intermediate UV Light (Electron Loss) Product 4-Hydroxyquinoline Intermediate->Product Nucleophilic attack by H₂O (-F⁻, -H⁺)

Caption: A potential photodegradation pathway.

VI. Data Summary

Stress Condition Typical Reagents & Conditions Expected Degradation Level Common Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CLow to ModerateDecarboxylation (if applicable), side-chain cleavage. [20]
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CModerate to HighRing opening, side-chain cleavage. [1]
Oxidation 3-30% H₂O₂, RTModerateN-oxides, hydroxylated derivatives. [8][20]
Thermal 80-100°CLow to ModerateVaries depending on structure. [10]
Photolysis UV light, SunlightModerate to HighDefluorination, piperazine ring oxidation (if present). [1][7][21]

VII. References

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (n.d.). ResearchGate. [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Center for Biotechnology Information. [Link]

  • Degradation of selected Fluoroquinolones. (n.d.). ResearchGate. [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution by Au@ZnO-rGO-gC3N4 Composites. (n.d.). MDPI. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Springer. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. (n.d.). ResearchGate. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics. (n.d.). ResearchGate. [Link]

  • Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles. (2021). National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Center for Biotechnology Information. [Link]

  • Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. (2014). PubMed. [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). ResearchGate. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Scientific Research Publishing. [Link]

  • Stability of Ciprofloxacin in Polyvinylchloride Minibags. (n.d.). National Center for Biotechnology Information. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (n.d.). National Center for Biotechnology Information. [Link]

  • Photocatalytic Degradation of Fluoroquinolone Antibiotics in Solution. (2022). ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a. (n.d.). SciELO. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). Springer. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. (n.d.). Royal Society of Chemistry. [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • The Physical Stability of Ciprofloxacin and Levofloxacin Parenteral Dosage Forms in the Polypropylene Plastic Container. (2024). Impactfactor.org. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). ouci.dntb.gov.ua. [Link]

  • New Fluoroquinolone Finafloxacin HCl (FIN): Route of Synthesis, Physicochemical Characteristics and Activity under Neutral and Acid Conditions. (n.d.). ResearchGate. [Link]

  • Photocatalytic degradation of fluoroquinolone antibiotics using ordered mesoporous g-C3N4 under simulated sunlight irradiation. (2018). ScienceDirect. [Link]

  • Forced Degradation Studies. (2016). MedCrave. [Link]

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. (n.d.). Springer. [Link]

  • Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. (n.d.). PubMed. [Link]

  • Mechanism of action of and resistance to quinolones. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic procedure. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs or Conrad-Limpach cyclization step is failing or giving very low yields. What are the common causes?

A1: Failed cyclization is a frequent issue, often stemming from two primary factors. First, the high temperatures (often >250 °C) required for the thermal cyclization can lead to decomposition of starting materials or the desired product.[1][2] Second, the electronic nature of your aniline is critical. The presence of a fluorine atom, an electron-withdrawing group, deactivates the aniline ring, making the electrophilic aromatic substitution (the cyclization step) more difficult.[3]

Q2: I'm observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge, particularly in reactions like the Combes, Skraup, and Doebner-von Miller syntheses when using unsymmetrical starting materials.[4][5] The outcome is governed by a delicate balance of electronic effects and steric hindrance. For instance, in the Combes synthesis with an unsymmetrical β-diketone, cyclization can occur at two different positions on the aniline ring.[4][6] Controlling the reaction temperature and choice of acid catalyst can significantly influence which isomer is favored.[4][5]

Q3: After the reaction, I have a significant amount of tar-like material, making purification difficult. What causes this and how can it be minimized?

A3: Tar formation is a notorious problem in quinoline syntheses that use strong acids and high temperatures, such as the Skraup reaction.[5] These harsh conditions can cause polymerization of the reactants and intermediates. To mitigate this, consider using a milder catalyst or a two-step procedure where the initial condensation is carried out under less forcing conditions before the cyclization.

Q4: My final this compound product has poor solubility or is difficult to crystallize. What can I do?

A4: The physicochemical properties of fluoroquinolone hydrochlorides can be challenging. For purification, instead of direct crystallization, consider converting the crude hydrochloride salt back to the free base for purification via column chromatography. Once the pure free base is obtained, it can be redissolved in a suitable solvent and treated with HCl (e.g., as a solution in isopropanol or dioxane) to precipitate the pure hydrochloride salt.

Troubleshooting Guide: From Reaction Failure to Pure Product

This guide is structured by common experimental observations to help you diagnose and resolve issues in your this compound synthesis.

Issue 1: Low or No Product Yield

A low yield of the desired 4-fluoroquinoline can be traced back to several stages of the synthesis, most commonly the initial condensation or the final cyclization.

The first step in many quinoline syntheses, such as the Gould-Jacobs or Conrad-Limpach, is the condensation of a fluorinated aniline with a β-ketoester or a similar species.[7][8]

  • Causality: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing fluorine substituent. This can make the initial nucleophilic attack on the carbonyl or vinyl ether sluggish, leading to incomplete conversion to the key enamine intermediate.

  • Troubleshooting Steps:

    • Catalyst Choice: For the Conrad-Limpach synthesis, the presence of an acid catalyst is often necessary to activate the carbonyl group for nucleophilic attack.[9] Experiment with catalytic amounts of p-toluenesulfonic acid or iodine.

    • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but avoid excessive heat which could favor side reactions.

    • Alternative Reagents: In the Gould-Jacobs reaction, using diethyl ethoxymethylenemalonate is a common approach. Ensure its quality, as degradation can lead to lower yields.

The cyclization step is often the highest energy barrier in the reaction sequence.

  • Causality: The key step is an intramolecular electrophilic aromatic substitution. The electron-withdrawing fluorine atom deactivates the aromatic ring, making it less nucleophilic and thus slowing down the cyclization.[3] High temperatures are required to overcome this activation barrier, but this can also lead to product decomposition.[1][2]

  • Troubleshooting Steps:

    • Solvent Selection: The choice of a high-boiling, inert solvent is crucial for achieving the necessary temperature for cyclization. Solvents like Dowtherm A or diphenyl ether are traditionally used.[2] Mineral oil is a less expensive, though sometimes harder to remove, alternative.[2][8]

    • Microwave Synthesis: Microwave-assisted synthesis can be highly effective for driving high-temperature cyclizations, often reducing reaction times and improving yields by minimizing decomposition.

    • Alternative Synthetic Routes: If thermal cyclization is consistently failing, consider a different synthetic strategy. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can proceed under milder basic or acidic conditions.[10][11]

Issue 2: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate indicates side reactions are occurring. Identifying the nature of these impurities is key to resolving the issue.

When using substituted anilines or unsymmetrical ketones/diketones, the formation of a mixture of isomers is a common problem.[4][5]

  • Causality (Combes Synthesis Example): In the Combes synthesis of a 4-fluoroquinoline from a fluorinated aniline and an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), the acid-catalyzed cyclization of the enamine intermediate can occur at either of the two ortho positions relative to the amino group. The regiochemical outcome is dictated by the electronic and steric environment. For chloro- or fluoroanilines, the major product is often the 4-CF3 regioisomer.[6]

  • Troubleshooting Workflow for Regioselectivity:

    G Start Mixture of Regioisomers Observed Check_Sterics Analyze Steric Hindrance Are ortho positions sterically different? Start->Check_Sterics Check_Electronics Analyze Electronic Effects Are ortho positions electronically different? Start->Check_Electronics Temp_Control Vary Reaction Temperature (Kinetic vs. Thermodynamic Control) Check_Sterics->Temp_Control Check_Electronics->Temp_Control Catalyst_Screen Screen Acid Catalysts (e.g., H2SO4 vs. PPA) Temp_Control->Catalyst_Screen Desired_Isomer Desired Regioisomer Isolated Catalyst_Screen->Desired_Isomer

    Caption: Troubleshooting workflow for regioselectivity.

  • Troubleshooting Steps:

    • Temperature Control (Conrad-Limpach-Knorr): In the reaction of anilines with β-ketoesters, temperature can be a powerful tool. Lower temperatures (e.g., room temperature) often favor the kinetic product (4-quinolone via attack at the keto group), while higher temperatures (e.g., 140 °C) can favor the thermodynamic product (2-quinolone via attack at the ester group).[8][12]

    • Catalyst Modification: In the Combes synthesis, switching from sulfuric acid to polyphosphoric acid (PPA) can alter the regiochemical outcome.[6]

    • Substrate Modification: If possible, modifying the substituents on the starting materials can enhance the steric or electronic bias towards the desired isomer.[4]

The 4-hydroxyquinoline core can be susceptible to side reactions, especially under harsh acidic or basic conditions used during workup.

  • Causality: While 4-hydroxyquinolines are generally stable, prolonged exposure to strong aqueous acid or base, particularly at elevated temperatures during workup or purification, can potentially lead to ring-opening or other degradation pathways. Some studies have noted the degradation of fluoroquinolones under alkaline and photolytic conditions.[13][14][15]

  • Troubleshooting Steps:

    • Mild Workup Conditions: Neutralize the reaction mixture carefully, avoiding excessive heat. Use a saturated sodium bicarbonate solution for acid neutralization and perform extractions promptly.

    • Avoid Strong Bases: During purification, avoid using strong bases like NaOH for extended periods. If basic extraction is necessary, use it quickly and at low temperatures.

    • Protect from Light: If the reaction or workup is prolonged, protecting the mixture from direct light can prevent photolytic degradation.[15]

Issue 3: Product Isolation and Purification Challenges

Even with a successful reaction, isolating the pure this compound can be a challenge.

The hydrochloride salt may not precipitate cleanly from the reaction mixture or chosen solvent.

  • Causality: The solubility of the hydrochloride salt is highly dependent on the solvent system. If the solvent is too polar, the salt will remain dissolved. If it's too non-polar, the free base may precipitate instead of the salt.

  • Troubleshooting Steps:

    • Solvent Screening: After forming the salt, experiment with different anti-solvents to induce precipitation. Good candidates include diethyl ether, ethyl acetate, or acetone, added to a more polar solution of the salt (e.g., in isopropanol or ethanol).

    • Control of HCl Addition: Use a stoichiometric amount of HCl. An excess can sometimes lead to the formation of oily or intractable precipitates. A solution of HCl in a non-aqueous solvent (like 2M HCl in diethyl ether or 4M HCl in dioxane) provides better control.

The crude product often crystallizes with impurities trapped in the crystal lattice.

  • Causality: Rapid precipitation can trap solvents and starting materials within the solid. Tarry byproducts can also adhere to the surface of the crystals.

  • Troubleshooting Steps:

    • Purify the Free Base First: This is the most robust method. After the reaction workup, do not form the salt immediately. Instead, purify the crude 4-fluoroquinoline free base using column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific derivative (e.g., a hexane/ethyl acetate gradient).

    • Recrystallization: If the purity of the hydrochloride salt is reasonably high (>90%), recrystallization can be effective. A common solvent system is ethanol/water or isopropanol/diethyl ether.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of 4-Fluoroquinoline Free Base
  • Preparation: Concentrate the crude reaction mixture containing the 4-fluoroquinoline free base. Adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-fluoroquinoline free base.

Protocol 2: Formation and Isolation of this compound
  • Dissolution: Dissolve the purified 4-fluoroquinoline free base in a minimal amount of a suitable solvent, such as anhydrous isopropanol or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise until the pH is acidic (check with pH paper).

  • Precipitation: The hydrochloride salt should precipitate as a solid. If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual solvent.

  • Drying: Dry the purified this compound under vacuum.

Data Summary

Synthesis MethodKey ReactantsCommon ConditionsMajor Advantages/Disadvantages
Gould-Jacobs [2][7][16]Aniline, Diethyl ethoxymethylenemalonateHigh Temp. (>250 °C), High-boiling solventAdv: Access to 4-hydroxyquinolines. Disadv: Harsh conditions, potential decomposition.
Conrad-Limpach [2][8][9]Aniline, β-KetoesterHigh Temp. (~250 °C), Inert solventAdv: Good yields with inert solvents. Disadv: High temperatures, potential for Knorr side-product.
Combes [6][17]Aniline, β-DiketoneStrong Acid (H₂SO₄, PPA)Adv: Access to 2,4-disubstituted quinolines. Disadv: Regioselectivity issues with unsymmetrical diketones.
Friedländer [5][10][11]2-Aminoaryl aldehyde/ketone, α-Methylene carbonylAcid or Base catalysisAdv: Milder conditions, good functional group tolerance. Disadv: Regioselectivity issues with unsymmetrical ketones.

Visualizing Reaction Logic

Kinetic vs. Thermodynamic Control in the Conrad-Limpach-Knorr Synthesis

This diagram illustrates the critical decision point in the reaction of an aniline with a β-ketoester, which is governed by temperature.

G Reactants Aniline + β-Ketoester Low_Temp Low Temperature (e.g., Room Temp) Reactants->Low_Temp High_Temp High Temperature (e.g., 140°C) Reactants->High_Temp Kinetic_Attack Kinetic Control: Nucleophilic attack at Keto group (Faster, Reversible) Low_Temp->Kinetic_Attack Thermo_Attack Thermodynamic Control: Nucleophilic attack at Ester group (Slower, Irreversible) High_Temp->Thermo_Attack Product_4_OH Product: 4-Hydroxyquinoline Kinetic_Attack->Product_4_OH Product_2_OH Product: 2-Hydroxyquinoline Thermo_Attack->Product_2_OH

Caption: Temperature-dependent regioselectivity.

References

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. BenchChem.
  • Gashaw, M., Getahun, K., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21864–21885. Available from: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249–3255.
  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(3), 215-225. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • de Bairros, A. V., Kieffer, M., de Oliveira, A. P., de Andrade, C. M., Dalla Costa, T., & Tasso, L. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(2). Available from: [Link]

  • El-Nabi, H. A. A. (1997). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 1(1), 14-15.
  • Rádl, S., Stach, J., & Hejtmánková, L. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(12), 2246. Available from: [Link]

  • Kwiecień, H., & Lach, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6663. Available from: [Link]

  • Katritzky, A. R., & Arend, M. (1998). Synthesis of Regiospecifically Substituted Quinolines from Anilines. The Journal of Organic Chemistry, 63(26), 9989–9991.
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  • de Bairros, A. V., Kieffer, M., de Oliveira, A. P., de Andrade, C. M., Dalla Costa, T., & Tasso, L. (2018).
  • de Bairros, A. V., Kieffer, M., de Oliveira, A. P., de Andrade, C. M., Dalla Costa, T., & Tasso, L. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Elgogary, S. S., & El-Nabi, H. A. A. (2023). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 13(24), 16345-16376.
  • Flychem. (2024). Common Quinoline Synthesis Reactions. Flychem Co., Ltd.
  • Scite.ai. (2018).
  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
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  • Stopka, T., & Niggemann, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. Available from: [Link]

  • Prat, M. D., Benito, J., Compaño, R., Granados, M., & Dolors, M. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Analytical and Bioanalytical Chemistry, 380(1), 123-128. Available from: [Link]

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  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Retrieved from [Link]

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  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction.
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  • Maji, A., Gupta, S., Maji, M., & Kundu, S. (2022). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. The Journal of Organic Chemistry, 87(13), 8351-8367.
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Technical Support Center: Optimizing Reaction Conditions for 4-Fluoroquinoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-fluoroquinoline hydrochloride. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the nuances of this synthetic pathway. Herein, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your reaction conditions for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-fluoroquinoline?

A1: A prevalent and effective method for synthesizing the 4-quinolone core structure is the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form a 4-hydroxyquinoline derivative.[3][4] This intermediate is then typically converted to a 4-chloroquinoline, which can be subsequently transformed into 4-fluoroquinoline. The final step involves the formation of the hydrochloride salt.

Q2: Why is the Gould-Jacobs reaction often preferred for the initial cyclization?

A2: The Gould-Jacobs reaction is favored due to its versatility and its ability to produce 4-hydroxyquinolines, which are key intermediates for a variety of quinoline derivatives, including fluoroquinolones.[1][5] The reaction is generally tolerant of a range of functional groups on the starting aniline.[1]

Q3: What are the critical parameters to control during the thermal cyclization step of the Gould-Jacobs reaction?

A3: Temperature is a critical parameter. The cyclization often requires high temperatures, sometimes exceeding 250°C, to proceed efficiently.[3][6] However, excessively high temperatures can lead to product decomposition and the formation of tarry byproducts.[6] Therefore, careful optimization and control of the reaction temperature are essential for achieving a good yield.[4] The use of high-boiling, inert solvents like mineral oil or diphenyl ether can improve yields compared to performing the reaction neat.[3]

Q4: How is the hydrochloride salt of 4-fluoroquinoline typically formed?

A4: The hydrochloride salt is generally formed by treating a solution of the 4-fluoroquinoline base with hydrochloric acid. The choice of solvent is important for obtaining a crystalline product with good purity. Common solvents for this step include ethanol, isopropanol, or ethyl acetate. The hydrochloride salt then precipitates from the solution and can be collected by filtration.

Q5: What are the best analytical techniques for characterizing this compound?

A5: A combination of spectroscopic techniques is recommended for full characterization. 1H NMR and 13C NMR spectroscopy are invaluable for confirming the chemical structure and assessing purity.[7][8][9] Infrared (IR) spectroscopy can identify key functional groups present in the molecule.[7][10] For purity analysis and quantification, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield in Gould-Jacobs Cyclization - Incomplete reaction: Insufficient temperature or reaction time.[11] - Product decomposition: Excessively high temperatures.[6] - Side reactions: Polymerization of reactants.[12] - Poor substrate reactivity: Electron-withdrawing groups on the aniline can hinder cyclization.[11]- Optimize temperature: Gradually increase the temperature, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.[4] - Use a high-boiling solvent: Solvents like Dowtherm A or mineral oil can provide better heat transfer and minimize charring.[3] - Microwave irradiation: This technique can sometimes improve yields and dramatically reduce reaction times.[13][14] - Consider a catalyst: While traditionally a thermal reaction, some modifications may benefit from acid catalysis.
Formation of Impurities/Side Products - Regioisomer formation: Use of unsymmetrically substituted anilines in the Gould-Jacobs reaction can lead to a mixture of products.[6] - Incomplete conversion to 4-chloroquinoline: Insufficient chlorinating agent or reaction time. - Hydrolysis of 4-chloroquinoline: Presence of moisture during the reaction or workup can lead to the formation of 4-hydroxyquinoline.[15]- Purify the aniline precursor: Ensure the starting aniline is pure to avoid carrying impurities through the synthesis. - Use a directing group: If regioselectivity is a major issue, consider a synthetic route that employs a directing group to control the cyclization position. - Ensure anhydrous conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Difficulty in Isolating this compound - Product is too soluble in the chosen solvent: The hydrochloride salt may not precipitate effectively. - Formation of an oil instead of a crystalline solid: This can be due to impurities or the solvent system used.- Solvent screening for precipitation: Experiment with different solvents or solvent mixtures (e.g., ethanol/ether, isopropanol/hexane) to find a system where the hydrochloride salt has low solubility. - Seed crystals: If available, adding a small seed crystal of the product can induce crystallization.[16] - Scratching the flask: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[16] - Purify the free base first: Ensure the 4-fluoroquinoline free base is pure before attempting salt formation.
Product Discoloration - Oxidation of intermediates or final product. - Presence of colored impurities from starting materials or side reactions. - Use of activated carbon: During recrystallization, adding a small amount of activated charcoal can help remove colored impurities.[17] - Work under an inert atmosphere: Minimizing exposure to air can prevent oxidation. - Purify intermediates: Ensure that each intermediate in the synthetic sequence is thoroughly purified before proceeding to the next step.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

This protocol outlines the initial condensation and cyclization steps to form the 4-hydroxyquinoline intermediate.

Workflow Diagram:

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Substituted Aniline Condensation Mix and Heat (e.g., 100-120°C) Aniline->Condensation DEMM Diethyl ethoxymethylenemalonate DEMM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization High-Temperature Heating (e.g., 250°C in Dowtherm A) Intermediate->Cyclization Product 4-Hydroxyquinoline-3-carboxylate Cyclization->Product Hydrolysis Saponification (e.g., NaOH aq.) Product->Hydrolysis Decarboxylation Acidification & Heat Hydrolysis->Decarboxylation Final_Product 4-Hydroxyquinoline Decarboxylation->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline.

Methodology:

  • Condensation: In a round-bottom flask, combine the substituted 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Remove the ethanol byproduct under reduced pressure to obtain the crude anilinomethylenemalonate intermediate.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the crude intermediate.

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen). Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture. The 4-hydroxyquinoline-3-carboxylate product often precipitates upon cooling and can be collected by filtration.

  • Hydrolysis and Decarboxylation: The crude ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, the solution is acidified (e.g., with HCl) and heated to induce decarboxylation, yielding the 4-hydroxyquinoline.

Protocol 2: Conversion of 4-Hydroxyquinoline to 4-Fluoroquinoline

This protocol describes the conversion of the hydroxyl group to a fluorine atom, a critical step in the synthesis. This is often a two-step process involving an initial chlorination followed by a halogen exchange reaction.

Methodology:

  • Chlorination: Treat the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3), often in the presence of a base like triethylamine or pyridine, to form 4-chloroquinoline.[18] This reaction is typically performed at reflux.

  • Fluorination (Halex Reaction): The resulting 4-chloroquinoline is then subjected to a halogen exchange reaction using a fluoride source like potassium fluoride (KF) in a high-boiling polar aprotic solvent such as DMF or DMSO, often with a phase-transfer catalyst to facilitate the reaction.

Protocol 3: Formation and Purification of this compound

This protocol details the final salt formation and purification steps.

Workflow Diagram:

Salt_Formation_Workflow Free_Base Crude 4-Fluoroquinoline Dissolve Dissolve in appropriate solvent (e.g., Ethanol) Free_Base->Dissolve Add_HCl Add HCl solution (e.g., ethanolic HCl) Dissolve->Add_HCl Precipitate Cool and allow to precipitate Add_HCl->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure 4-Fluoroquinoline HCl Filter_Dry->Pure_Product

Caption: Workflow for the formation and purification of this compound.

Methodology:

  • Salt Formation: Dissolve the crude 4-fluoroquinoline free base in a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ethanol) to the stirred solution until the pH is acidic.

  • The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can enhance precipitation.

  • Purification by Recrystallization: Collect the crude hydrochloride salt by filtration.[17][19]

  • Choose a suitable solvent or solvent system for recrystallization by performing solubility tests.[17] The ideal solvent will dissolve the compound when hot but not when cold.[16][20]

  • Dissolve the crude salt in a minimum amount of the boiling solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered to remove the carbon.[17]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

References

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Technical Support Center: Synthesis of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoroquinoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemistry behind each step, ensuring you not only follow a protocol but also understand the critical parameters for success.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

Q1: What is the most reliable method for synthesizing the 4-quinolone core needed for 4-fluoroquinoline?

The most robust and widely adopted method for this synthesis is the Gould-Jacobs reaction .[1] This multi-step process is particularly well-suited for anilines with electron-donating or moderately withdrawing groups, like fluorine, at the meta-position relative to the cyclization point. The overall pathway involves three key stages:

  • Condensation: Reaction of a substituted aniline (4-fluoroaniline) with diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: High-temperature ring closure to form the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate intermediate.

  • Hydrolysis & Decarboxylation: Conversion of the intermediate to the final 4-hydroxy-6-fluoroquinoline, which exists in tautomeric equilibrium with 6-fluoroquinolin-4(1H)-one.

The subsequent conversion to 4-fluoroquinoline and its hydrochloride salt are separate downstream steps.

Q2: My initial condensation of 4-fluoroaniline and EMME is sluggish and gives a poor yield. What's going wrong?

Low yield in the initial condensation step typically points to issues with reactant purity or reaction conditions.

  • Causality & Explanation: This is a nucleophilic substitution where the amine of 4-fluoroaniline attacks the electron-deficient carbon of EMME, displacing the ethoxy group. The nucleophilicity of the aniline nitrogen is paramount. The fluorine atom is moderately electron-withdrawing, which slightly reduces the nucleophilicity of the amino group compared to aniline itself.[2] Any impurities, especially water, can hydrolyze the EMME or protonate the aniline, further impeding the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled 4-fluoroaniline and high-purity EMME. Dry your reaction solvent (if any) and glassware thoroughly.

    • Optimize Temperature: The reaction can be performed neat or in a high-boiling solvent like ethanol.[3] While heating accelerates the reaction, excessive temperatures can lead to side products. A gentle reflux in ethanol is often sufficient.

    • Consider Microwave Irradiation: For a significant rate enhancement, microwave-assisted synthesis under neat conditions can reduce reaction times from hours to minutes with comparable or improved yields.[3]

Q3: The thermal cyclization step is failing, resulting in a low yield of the quinolone ring. How can I optimize this critical step?

This is the most common and challenging step in the Gould-Jacobs synthesis.[4] A successful cyclization requires overcoming a significant energy barrier to disrupt the aromaticity of the aniline ring during the electrocyclization process.[5]

  • Causality & Explanation: The reaction involves an intramolecular electrophilic aromatic substitution. The high temperature (typically >250 °C) is necessary to provide the activation energy for the ring closure.[6] The choice of solvent is critical; it must be high-boiling and inert to prevent decomposition and facilitate efficient heat transfer.

  • Troubleshooting & Optimization Protocol:

    • Solvent Selection is Key: The traditional and most effective solvents are high-boiling point, inert liquids. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are standard choices.[5][6] These solvents ensure a stable and uniform high temperature, which is difficult to achieve under solvent-free conditions.

    • Temperature Control: Ensure your reaction setup can accurately maintain a temperature of 250-260 °C . Insufficient temperature is the primary cause of incomplete cyclization.

    • Use of Catalysts: While traditionally a thermal reaction, some modern protocols employ catalysts to lower the required temperature and improve yields. Eaton's reagent (P₂O₅ in methanesulfonic acid) has been shown to effectively catalyze the cyclization at much lower temperatures (80-100 °C).[3]

ParameterConventional HeatingEaton's Reagent CatalysisRationale
Temperature 250-260 °C80-100 °CEaton's reagent acts as a powerful dehydrating agent and Lewis acid, promoting the cyclization under significantly milder conditions.[3]
Solvent Dowtherm A / Mineral OilDichloromethane / TolueneThe lower temperature allows for the use of more common, lower-boiling point solvents.
Reaction Time 1-2 hours2-4 hoursWhile the temperature is lower, the reaction may require slightly more time to reach completion.
Typical Yield Moderate to GoodGood to ExcellentMilder conditions often reduce the formation of degradation byproducts, improving the isolated yield.[3]
Q4: The hydrolysis and decarboxylation steps are messy and the product is difficult to isolate. Is there a cleaner procedure?

Yes, this two-step process can be optimized for cleaner conversion and easier product isolation.

  • Causality & Explanation: The first step, saponification, uses a strong base (like NaOH) to hydrolyze the ethyl ester to a carboxylate salt. The second step requires acidification to protonate the carboxylate, followed by heating to induce decarboxylation.[7] Incomplete hydrolysis or uncontrolled decarboxylation can lead to complex mixtures.

  • Detailed Protocol: Hydrolysis and Decarboxylation

    • Hydrolysis:

      • Suspend the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate intermediate in a 10% aqueous solution of sodium hydroxide.

      • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis. Monitor by TLC (disappearance of starting material).

      • Cool the reaction mixture to room temperature.

    • Acidification & Decarboxylation:

      • Slowly add concentrated hydrochloric acid or sulfuric acid with vigorous stirring until the pH is strongly acidic (pH 1-2). The sodium salt of the carboxylic acid will precipitate.

      • Gently heat the acidic suspension to 80-90 °C. You should observe effervescence (CO₂ evolution) as decarboxylation proceeds. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

      • Cool the mixture in an ice bath. The resulting 4-hydroxy-6-fluoroquinoline will precipitate out of the solution.

      • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. This product, 6-fluoroquinolin-4(1H)-one, is the precursor for the final steps.

Q5: I have successfully synthesized 6-fluoroquinolin-4(1H)-one. How do I convert it to 4-fluoroquinoline and then to the hydrochloride salt?

This involves two distinct chemical transformations: a deoxygenation/halogenation followed by salt formation.

  • Step 1: Conversion to 4-Chloro-6-fluoroquinoline (Halogenation)

    • Causality: The "hydroxy" group at the 4-position is actually a ketone in its more stable tautomeric form. This can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial step to enable subsequent removal of the halogen.

    • Protocol:

      • Carefully add 6-fluoroquinolin-4(1H)-one to an excess of phosphorus oxychloride (POCl₃).

      • Heat the mixture under reflux for 2-3 hours. The reaction should be performed in a fume hood with appropriate safety precautions.

      • After cooling, pour the reaction mixture slowly onto crushed ice with stirring.

      • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude 4-chloro-6-fluoroquinoline.

      • Filter the solid, wash with water, and dry. Recrystallization from ethanol or purification by column chromatography may be necessary.

  • Step 2: Reductive Dehalogenation to 4-Fluoroquinoline

    • Causality: The chloro group at the 4-position can be removed via catalytic hydrogenation.

    • Protocol:

      • Dissolve the 4-chloro-6-fluoroquinoline in a suitable solvent like ethanol or ethyl acetate.

      • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%) and a base such as triethylamine or sodium acetate.

      • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates the consumption of the starting material.

      • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

      • Evaporate the solvent to obtain the crude 4-fluoroquinoline free base.

  • Step 3: Formation of this compound

    • Causality: The quinoline nitrogen is basic and will react with a strong acid like HCl to form a stable, crystalline hydrochloride salt, which is often easier to handle, purify, and store than the free base.[8]

    • Protocol:

      • Dissolve the crude 4-fluoroquinoline free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

      • The this compound salt will precipitate out of the solution.

      • Filter the solid precipitate, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield the final product.

VISUALIZED WORKFLOWS & PATHWAYS

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Gould-Jacobs Reaction A 4-Fluoroaniline C Condensation Intermediate A->C Condensation (Heat/Microwave) B Diethyl Ethoxymethylenemalonate (EMME) B->C Condensation (Heat/Microwave) D Ethyl 4-Hydroxy-6-fluoro- quinoline-3-carboxylate C->D Thermal Cyclization (>250°C or Eaton's Reagent) E Hydrolysis & Decarboxylation D->E 1. NaOH, Reflux 2. HCl, Heat F 6-Fluoroquinolin-4(1H)-one E->F G Halogenation (POCl3) F->G H 4-Chloro-6-fluoroquinoline G->H I Reductive Dehalogenation (H2, Pd/C) H->I J 4-Fluoroquinoline (Free Base) I->J K HCl Salt Formation J->K L 4-Fluoroquinoline HCl (Final Product) K->L

Caption: Overall synthetic scheme for this compound.

Troubleshooting Workflow: Low Cyclization Yield

Troubleshooting_Workflow start Low Yield in Cyclization Step q1 Is Reaction Temperature >250°C? start->q1 s1 Increase temperature. Use high-boiling solvent (e.g., Dowtherm A). q1->s1 No q2 Is an alternative method viable? q1->q2 Yes end Yield Improved s1->end s2 Use Eaton's Reagent at 80-100°C. q2->s2 Yes q3 Is starting material pure? q2->q3 No s2->end s3 Recrystallize or purify the condensation intermediate. q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting the thermal cyclization step.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8685-8715. Available from: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes.
  • Measurement of fluoroquinolone antibiotics from human plasma using hollow fiber liquid phase microextraction based on carrier mediated transport. (2012).
  • Fustero, S., et al. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications.
  • Al-Tel, T. H. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. (n.d.). Molbase. Retrieved from [Link]

  • Głowacka, I. E., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health. Available from: [Link]

  • Cox, E. D., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoroquinoline hydrochloride and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis, with a specific focus on identifying, managing, and mitigating common side reactions. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to troubleshoot them effectively.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis, framed in a question-and-answer format. The primary synthetic route discussed is the versatile Gould-Jacobs reaction, a cornerstone of quinolone synthesis known for its sensitivity to reaction conditions.[1][2]

Issue 1: Low Yield During Thermal Cyclization Step

Question: I am performing the thermal cyclization of the anilinomethylenemalonate intermediate and observing a very low yield of the desired 4-hydroxyquinoline product. My TLC plate shows a significant amount of starting material and some unidentified spots. What is happening?

Answer: This is a frequent challenge in the Gould-Jacobs reaction, which typically requires high temperatures for the intramolecular cyclization to occur.[3] The low yield can be attributed to several factors:

  • Probable Cause 1: Incomplete Cyclization. The most common reason is that the reaction has not reached the energy threshold required for efficient cyclization. The intermediate formed after the initial condensation is stable at lower temperatures, and conversion to the quinoline product only begins at much higher temperatures.[3]

  • Probable Cause 2: Product Decomposition. Conversely, the high temperatures needed for cyclization can also lead to the degradation of your product, especially if the heating is prolonged.[2] This often results in charring or the formation of multiple byproducts.

  • Probable Cause 3: Competing Side Reactions. At elevated temperatures, other reactions can occur. If using an asymmetrically substituted aniline, you may face issues with regioselectivity, leading to a mixture of isomeric products which complicates purification and reduces the yield of the desired isomer.[2]

Troubleshooting Protocol & Solutions:

  • Optimize Temperature and Time: A thorough time-temperature examination is critical.[3] Instead of a fixed time and temperature, run a series of small-scale reactions to find the optimal balance. High-boiling point, inert solvents like diphenyl ether can provide better temperature control and improve yields compared to solvent-free conditions.[2]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[4] This can help push the reaction to completion before significant product degradation occurs.[3]

  • Monitor Reaction Progress Diligently: Do not run the reaction for a fixed duration blindly. Use appropriate analytical techniques to track the consumption of the intermediate and the formation of the product.

Issue 2: Formation of an Insoluble Precipitate During Saponification

Question: After the cyclization, I am attempting to hydrolyze the ethyl ester at the C-3 position using sodium hydroxide. Upon adding the base, a large amount of precipitate forms, and I am unable to recover my desired carboxylic acid. What is this precipitate and how can I avoid it?

Answer: The saponification step, while seemingly straightforward, can be problematic.

  • Probable Cause: Precipitation of the Sodium Salt. The precipitate is likely the sodium salt of your 4-hydroxyquinoline-3-carboxylic acid. These salts can often have low solubility in the reaction medium, especially if the solvent composition changes upon addition of aqueous NaOH.

  • Potential Complication: Ring Degradation. While less common, excessively harsh basic conditions (high concentration of NaOH, high temperature) can potentially lead to the degradation of the quinolone ring system itself.

Troubleshooting Protocol & Solutions:

  • Modify Hydrolysis Conditions: Instead of concentrated sodium hydroxide, consider using a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous/alcoholic solvent mixture.[5] This can slow down the reaction but often provides a cleaner conversion.

  • Ensure Homogeneity: Perform the reaction in a solvent system that can dissolve both the ester starting material and the resulting carboxylate salt. Adding a co-solvent like ethanol or dioxane to the aqueous base can help maintain a homogeneous solution.

  • Acidification and Extraction: After the hydrolysis is complete (as monitored by TLC or HPLC), the reaction mixture should be cooled and carefully acidified with an acid like HCl. This will protonate the carboxylate, forming the free carboxylic acid which is typically less soluble in water and can be isolated by filtration or extracted into an organic solvent.

Issue 3: Uncontrolled or Incomplete Decarboxylation

Question: During the final decarboxylation step to remove the C-3 carboxylic acid, I am either getting incomplete conversion or significant charring and decomposition of my product. How can I achieve clean decarboxylation?

Answer: Decarboxylation of quinoline-3-carboxylic acids often requires high temperatures, which makes it prone to side reactions.[6]

  • Probable Cause 1: Insufficient/Excessive Heat. As with the cyclization step, there is a fine balance. Too little heat results in incomplete reaction, while too much causes the product to decompose. The stability of the target molecule at these temperatures is a key limiting factor.

  • Probable Cause 2: Inefficient Heat Transfer. In a solid-phase or high-viscosity reaction, uneven heating can create "hot spots" where the material chars, while other parts of the mixture remain unreacted.

Troubleshooting Protocol & Solutions:

  • Use a High-Boiling Solvent: Performing the decarboxylation in a high-boiling inert solvent such as diphenyl ether or Dowtherm A allows for precise temperature control and uniform heating, minimizing charring.[2]

  • Employ Catalysis: For sensitive substrates, thermal decarboxylation can be replaced by a milder, catalyzed method. Copper-quinoline catalysts have been historically used to facilitate decarboxylation under less drastic conditions.[7]

  • Use Soda Lime: Heating the carboxylic acid with soda lime (a mixture of NaOH and CaO) is a classic method for decarboxylation that can sometimes proceed at lower temperatures than simple heating alone.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control in the Gould-Jacobs reaction for optimal yield and purity?

A1: The most critical parameters are temperature and reaction time . As detailed in the troubleshooting section, the cyclization step is highly temperature-dependent. The table below summarizes the impact of these parameters.

ParameterSub-Optimal ConditionProbable OutcomeOptimal Strategy
Temperature Too low (<200 °C)Incomplete cyclization, high levels of intermediate[3]Heat to 250-300 °C in a high-boiling solvent or use microwave irradiation[2][3]
Too high (>300 °C) or unevenProduct decomposition, charring, side reactions[2]Precise temperature control using an appropriate solvent/heating mantle
Reaction Time Too shortIncomplete conversion, low yield[3]Monitor reaction by TLC/HPLC until intermediate is consumed
Too longIncreased decomposition and byproduct formation[3]Stop the reaction as soon as the starting material is consumed
Solvent Solvent-freeCan lead to poor heat transfer and charringUse an inert, high-boiling solvent like diphenyl ether for better control[2]

Q2: How can I effectively monitor the progress of my 4-fluoroquinoline synthesis?

A2: Effective reaction monitoring is crucial to maximize yield and minimize impurities. A multi-technique approach is recommended.

TechniqueStage of SynthesisWhat to Look For
TLC All stagesQuick, qualitative assessment of the disappearance of starting materials and appearance of products. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) and UV visualization.
HPLC All stagesQuantitative analysis of reaction conversion and purity. A C18 column is often used.[3] This is the preferred method for accurate determination of the reaction endpoint.
Mass Spec (MS) All stagesConfirmation of the molecular weight of intermediates and the final product. Often coupled with HPLC (LC-MS) for definitive identification of peaks.[8][9]
NMR Product CharacterizationStructural confirmation of the final product and key intermediates.

Protocol: Monitoring Cyclization by HPLC

  • Prepare a Standard: Before starting the reaction, prepare a standard solution of your anilinomethylenemalonate intermediate.

  • Set Up HPLC Method: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).[8]

  • Inject Time Zero (T=0) Sample: Take an aliquot of the reaction mixture as soon as it reaches the target temperature, quench it, dilute it, and inject it into the HPLC.

  • Sample at Intervals: Take samples every 15-30 minutes.

  • Analyze Data: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the 4-hydroxyquinoline product. The reaction is complete when the starting material peak is gone or its area has stabilized.

Q3: My final this compound product is off-color (yellow or brown). What is the cause and how can I purify it?

A3: A discolored final product usually indicates the presence of impurities formed through degradation or side reactions at high temperatures.

  • Cause: These impurities are often polymeric or aromatic byproducts from charring during the high-temperature cyclization or decarboxylation steps.

  • Purification Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or water). Add a small amount (1-2% by weight) of activated charcoal. Heat the mixture to a gentle reflux for 15-30 minutes. The charcoal will adsorb many of the colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing out on the filter.

    • Recrystallization: Allow the clear, filtered solution to cool slowly. The pure this compound should crystallize out, leaving remaining impurities in the mother liquor. Collect the crystals by filtration and dry them under vacuum.

Part 3: Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the Gould-Jacobs pathway for a generic fluoroquinolone synthesis, highlighting the critical steps where side reactions commonly occur.

Gould_Jacobs_Pathway Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (Low Temp) EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Condensation (Low Temp) CyclizedProduct 4-Hydroxyquinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp, >250°C) IncompleteCyclization Incomplete Cyclization Intermediate->IncompleteCyclization Cause: Low Temp or Short Time Isomers Isomer Formation (Regioselectivity Issue) Intermediate->Isomers If aniline is asymmetric Saponified Quinolone-3-carboxylic Acid CyclizedProduct->Saponified Saponification (e.g., NaOH) Decomposition Thermal Decomposition (Charring) CyclizedProduct->Decomposition Cause: High Temp or Long Time FinalProduct 4-Hydroxyquinoline Core Saponified->FinalProduct Decarboxylation (High Temp) IncompleteDecarb Incomplete Decarboxylation Saponified->IncompleteDecarb Cause: Low Temp HCl_Salt 4-Fluoroquinoline Hydrochloride FinalProduct->HCl_Salt Halogenation & HCl Salt Formation

Caption: Gould-Jacobs reaction pathway with key side reaction points.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Wrobel, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Al-Trawneh, S. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Center for Biotechnology Information. [Link]

  • Samanidou, V., & Karageorgou, E. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Center for Biotechnology Information. [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Center for Biotechnology Information. [Link]

  • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society. [Link]

  • Szymański, P. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. SpringerLink. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

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Technical Support Center: 4-Fluoroquinoline Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth, scientifically-grounded answers to common questions and troubleshoot experimental issues you may face. Our goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its aqueous solubility a common experimental hurdle?

This compound is a derivative of the quinolone class of compounds. The core structure features a quinolone ring system with a fluorine atom, which can significantly influence its electronic properties, metabolic stability, and biological activity.[1] The hydrochloride salt form is created by reacting the basic quinolone molecule with hydrochloric acid. This is a common strategy used to improve the aqueous solubility and dissolution rate of ionizable drug candidates.[2][3]

The primary challenge arises from the molecule's inherent chemical structure. Quinolones are amphoteric, meaning they possess both a weakly acidic carboxylic acid group and a weakly basic nitrogen atom (often in a piperazinyl ring, though the specific structure of "4-fluoroquinoline" can vary).[4][5] This dual nature means that in a specific pH range, the molecule exists as a zwitterion—a neutral molecule with both a positive and a negative charge. This zwitterionic form typically exhibits the lowest aqueous solubility.[4] At physiological pH (around 7.4), many fluoroquinolones are in this state of minimum solubility, leading to precipitation in biological media or neutral aqueous buffers.[5]

Q2: What is the expected solubility of this compound, and how does the hydrochloride salt help?

Converting the parent molecule to a hydrochloride salt significantly improves solubility, particularly in acidic conditions.[7] The salt form of a drug is generally more water-soluble than its non-ionized counterpart.[2] For instance, the solubility of ciprofloxacin hydrochloride in water is reported to be around 35 mg/mL (3.5 g/100 mL), a dramatic increase from its intrinsic solubility.[8] This is because the HCl salt fully protonates the basic nitrogen, creating a positively charged cation that is more readily solvated by polar water molecules. However, this enhanced solubility is highly dependent on the pH of the solution.

Q3: What are the primary strategies I can use to further improve or maintain the solubility of this compound during my experiments?

There are three primary, well-established methods for enhancing the solubility of ionizable compounds like this compound. The choice of method depends on the requirements of your specific application (e.g., in vitro assay, oral formulation, parenteral administration).

  • pH Adjustment: This is the most direct method. By lowering the pH of the aqueous medium, you can ensure the molecule remains in its highly soluble, protonated (cationic) form and prevent it from converting to the less soluble zwitterionic or free base form.[9][10]

  • Co-solvency: This technique involves adding a water-miscible organic solvent to the aqueous vehicle.[11] Co-solvents work by reducing the overall polarity of the solvent system, which lowers the energy required to solvate a hydrophobic solute.[12][13]

  • Inclusion Complexation with Cyclodextrins: This is a more sophisticated approach where the hydrophobic 4-fluoroquinoline molecule is encapsulated within the hydrophobic cavity of a cyclic oligosaccharide called a cyclodextrin.[14] The exterior of the resulting "inclusion complex" is hydrophilic, leading to a significant increase in apparent water solubility without the need for organic solvents.[15]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems you might encounter and provides detailed, step-by-step protocols to resolve them.

Issue 1: My compound precipitates when I add it to my standard aqueous buffer (e.g., PBS pH 7.4).

Q: Why is my 4-fluoroquinoline HCl precipitating in a neutral buffer, and how can I determine the optimal pH to keep it in solution?

Causality: Your compound is precipitating because the pH of the buffer (e.g., 7.4) is near the isoelectric point of the molecule, where its net charge is zero and its solubility is at a minimum.[4] Although you are using the hydrochloride salt, once it dissolves, it establishes an equilibrium between its soluble ionized form and its insoluble zwitterionic/neutral form. In a neutral buffer, this equilibrium shifts towards the insoluble form, causing it to crash out of solution.

To solve this, you must identify a pH range where the compound is predominantly in its more soluble ionized state. This is achieved by performing a pH-solubility profile.

Below is a diagram illustrating how the charge of a typical quinolone molecule changes with pH, impacting its solubility.

pH_Solubility cluster_low_ph Low pH (e.g., < 4) cluster_neutral_ph Neutral pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 9) Low_pH Cationic Form (High Solubility) Neutral_pH Zwitterionic Form (Minimum Solubility) Low_pH->Neutral_pH Increase pH (Deprotonation of COOH) High_pH Anionic Form (Higher Solubility) Neutral_pH->High_pH Increase pH (Deprotonation of N-H+)

Caption: Relationship between pH and the ionization state of a quinolone.

This protocol uses the reliable shake-flask method to determine equilibrium solubility across a range of pH values.[16][17]

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10). Use a universal buffer system or appropriate buffers for each range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).[18]

  • Sample Preparation: Add an excess amount of this compound powder to separate vials, ensuring visible solid remains at the bottom. A good starting point is 5-10 mg of compound per 1 mL of buffer.

  • Equilibration: Add 1 mL of each prepared buffer to the corresponding vials. Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved drug from the solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the sample through a 0.22 µm syringe filter (ensure the filter material does not adsorb your compound).

  • Quantification: Dilute the clear supernatant with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[19][20][21]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the measured final pH of each saturated solution. The resulting curve will reveal the pH of minimum and maximum solubility, guiding your buffer selection for future experiments.

Issue 2: My experimental system is sensitive to pH changes, so I cannot use an acidic buffer.

Q: How can I effectively use co-solvents to increase the solubility of this compound in a pH-neutral medium?

Causality: When pH adjustment is not feasible, co-solvency is an excellent alternative.[22] Co-solvents are water-miscible organic solvents that disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent mixture.[12] This makes the solvent environment more favorable for dissolving a poorly soluble, hydrophobic compound, thereby increasing its solubility.[11][13]

This table summarizes common co-solvents used in research and formulation. The selection should be guided by the experimental system's tolerance and the required solubility enhancement.

Co-solventDielectric Constant (ε)Key Properties & Considerations
Water80.1Universal polar solvent.
Glycerin42.5Biocompatible, viscous. Good for oral formulations.[11]
Propylene Glycol (PG)32.0Common vehicle for parenteral and oral drugs.[23]
Ethanol24.3Potent solubilizer, but can have biological effects.[12]
Polyethylene Glycol 400 (PEG 400)12.5Low toxicity, widely used in formulations.[23]
Dimethyl Sulfoxide (DMSO)46.7Excellent solubilizer, but can be toxic and affect cell membranes. Primarily for in vitro stock solutions.

This workflow outlines a systematic approach to selecting an appropriate co-solvent system.

Cosolvent_Workflow Start Start: Solubility Issue at Neutral pH Select 1. Select Biocompatible Co-solvents (e.g., PG, PEG 400, Ethanol) Start->Select Prepare 2. Prepare Co-solvent/Buffer Mixtures (e.g., 10%, 20%, 30% v/v) Select->Prepare SolubilityTest 3. Determine Solubility (Shake-Flask Method) Prepare->SolubilityTest Analyze 4. Analyze Data: Plot Solubility vs. % Co-solvent SolubilityTest->Analyze Check 5. Is Solubility Sufficient and System Compatible? Analyze->Check Optimize Optimize Co-solvent Blend or Try Another Method Check->Optimize No End End: Optimized Formulation Found Check->End Yes Optimize->Select

Caption: A systematic workflow for screening and selecting co-solvents.

  • Select Co-solvents: Choose 2-3 biocompatible co-solvents from the table above based on your experimental constraints (e.g., for cell-based assays, start with PEG 400 or PG).

  • Prepare Solvent Systems: In your desired buffer (e.g., PBS pH 7.4), prepare a series of co-solvent concentrations (e.g., 5%, 10%, 20%, 30%, 40% v/v).

  • Determine Solubility: Using the shake-flask method described previously, determine the equilibrium solubility of this compound in each co-solvent/buffer mixture.

  • Evaluate Compatibility: Test the highest concentration of co-solvent that achieves the desired solubility for compatibility with your downstream application (e.g., check for cell toxicity in an MTT assay, or enzyme activity inhibition).

  • Select System: Choose the solvent system that provides the required solubility with the lowest percentage of co-solvent to minimize potential confounding effects.

Issue 3: I need a high concentration for an in vivo study, but co-solvents are causing toxicity or precipitation upon injection.

Q: Can cyclodextrins enhance aqueous solubility for parenteral formulations without using organic co-solvents?

Causality: Yes. Cyclodextrins are an excellent choice for formulations where organic co-solvents are undesirable. These bucket-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface.[14] The hydrophobic 4-fluoroquinoline molecule can partition into the cavity, forming a "host-guest" inclusion complex.[15] This complex effectively masks the drug's hydrophobicity, and since the exterior of the cyclodextrin is water-soluble, the apparent solubility of the drug in water is significantly increased.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high aqueous solubility and proven safety profile.[9]

Cyclodextrin_Complex cluster_system Aqueous System Drug Poorly Soluble Drug (4-Fluoroquinoline) Complex Soluble Inclusion Complex Drug->Complex Complexation CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

This protocol, based on the method by Higuchi and Connors, determines the binding constant and solubilizing efficiency of a cyclodextrin.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., water or PBS) at various concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).

  • Equilibration: Add an excess amount of this compound to each cyclodextrin solution.

  • Execution: Follow steps 2-5 from the "Determining the pH-Solubility Profile" protocol (equilibration, separation, and quantification).

  • Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis).

  • Interpretation:

    • If the plot is linear (an AL-type plot), it indicates the formation of a soluble 1:1 complex.[14]

    • The y-intercept represents the intrinsic solubility of the drug in that medium.

    • The slope of the line can be used to calculate the stability constant (Kc) of the complex, which indicates the strength of the interaction. A steeper slope means more efficient solubilization. From this plot, you can determine the concentration of HP-β-CD required to achieve your target drug concentration.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • How does co-solvency increase solubility. (2025). Filo.
  • Co-solvency: Significance and symbolism. (2025). Wisdomlib.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review.
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Springer.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candid
  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010). Wiley Online Library.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility. (2018). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). Australian Prescriber.
  • solubility enhancement and cosolvency. (n.d.). Slideshare.
  • salt selection in pharmaceutical product development. (n.d.). Slideshare.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2015). Journal of Pharmaceutical Sciences.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.).
  • Intrinsic Solubility of Ionizable Compounds
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • How Does pH Impact Ionic Compound Solubility? (2025). YouTube.
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  • Fluoroquinolones (and Quinolones). (n.d.). Louisiana Department of Health.
  • 6-Fluoroquinoline-4-carboxylicacidhydrochloride. (2026). PubChem.
  • Ciprofloxacin. (n.d.). Wikipedia.
  • Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. (n.d.).
  • Ciprofloxacin Hydrochloride Monohydr
  • Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. (n.d.). The Journal of Science and Practice of Pharmacy.
  • Ionization equilibria of fluoroquinolones in aqueous solutions. (n.d.).
  • 4-Fluoro-quinoline HCl Safety D

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Technical Support Center: Recrystallization Protocol for High Purity 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-fluoroquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond a simple set of instructions to provide a comprehensive resource grounded in scientific principles and practical experience. This document will explain the causality behind each step, offer robust troubleshooting advice for common issues, and provide a self-validating protocol to ensure reliable and reproducible results.

Principle of Recrystallization for this compound

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the solvent (mother liquor).[2]

For hydrochloride salts like this compound, the choice of solvent is critical. These salts are often highly polar and may have limited solubility in common organic solvents.[3][4] Furthermore, the presence of the hydrochloride moiety can influence crystal lattice formation and overall solubility behavior.[4] A successful recrystallization protocol hinges on selecting a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.

Recommended Recrystallization Protocol

This protocol is designed to be a robust starting point for achieving high-purity this compound. It is crucial to perform small-scale trials to optimize solvent volumes and cooling rates for your specific sample and impurity profile.[5]

Materials and Equipment
  • Crude this compound

  • Anhydrous Ethanol (EtOH)

  • 2-Propanol (IPA)

  • Diethyl ether (Et2O)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

Step-by-Step Methodology
  • Solvent Selection: Based on the polar nature of the hydrochloride salt, a polar protic solvent like ethanol or 2-propanol is a good starting point.[3] A mixed solvent system, such as ethanol/diethyl ether or 2-propanol/diethyl ether, can also be effective, where diethyl ether acts as an anti-solvent.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the primary solvent (e.g., 2-propanol) to the flask.[3]

    • Gently heat the mixture with stirring. Add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done rapidly to prevent premature crystallization in the funnel.[7]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, you may further cool it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried crystals can be taken to assess their purity.

Workflow Diagram

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble impurities D Slow Cooling (Crystallization) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure 4-Fluoroquinoline HCl G->H Troubleshooting_Logic Start Recrystallization Issue OilingOut Compound Oiled Out Start->OilingOut NoCrystals No/Low Crystal Formation Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery ColoredProduct Product is Colored Start->ColoredProduct Action1 Re-dissolve, Add More Solvent, Cool Slowly, Scratch/Seed OilingOut->Action1 Action2 Reduce Solvent Volume, Induce Crystallization (Scratch/Seed) NoCrystals->Action2 Action3 Use Minimal Hot Solvent, Ensure Thorough Cooling, Check Mother Liquor LowRecovery->Action3 Action4 Treat with Activated Charcoal ColoredProduct->Action4

Caption: A logical guide for troubleshooting common recrystallization problems.

Conclusion

The successful recrystallization of this compound to high purity is an achievable goal with careful attention to the principles of solubility and crystallization. By understanding the rationale behind each step of the protocol and being equipped with effective troubleshooting strategies, researchers can consistently obtain high-quality material for their downstream applications. This guide serves as a dynamic resource to support your laboratory work and enhance your success in purifying this and other challenging heterocyclic compounds.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Pauk, K., et al. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. Journal of Pharmaceutical Sciences, 81(6), 575-577.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3123–3134.
  • National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Surrey, A. R., & Hammer, H. F. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
  • Tyski, S. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones.
  • Goud, N. R., et al. (2009). Synergistic pharmaceutical cocrystals.
  • Salt Partners. (2024). The science of salt recrystallization. Retrieved from [Link]

  • Wang, Y., et al. (2014). The crystallization of quinoline.
  • Seca, H., et al. (2012). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 51(26), 9182–9192.
  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.
  • Al-Ostoot, F. H. (2016).
  • Roy, L., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Molecules, 26(25), 7786.
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Sokal, K., et al. (2014). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design, 14(6), 3078–3095.
  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

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identifying and removing byproducts in 4-fluoroquinoline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-fluoroquinoline hydrochloride synthesis. This guide is structured to provide direct, actionable advice for the common challenges encountered during the synthesis and purification of this important chemical class. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter post-synthesis. Each question is designed to reflect a real-world laboratory scenario.

Question 1: My reaction is complete, but after workup, I have a low yield and a sticky, impure solid. What are the likely causes and how can I fix it?

Answer:

This is a classic problem often stemming from side reactions or incomplete cyclization, particularly if you are using a method like the Gould-Jacobs reaction.[1][2] The high temperatures required for the thermal cyclization step can lead to the formation of tarry polymerization products.[3]

Probable Causes & Solutions:

  • Incomplete Cyclization: The intermediate, an anilidomethylenemalonic ester, may persist if the cyclization temperature was too low or the heating time was insufficient.[2] This intermediate is often more soluble and stickier than the desired crystalline quinolone product.

    • Solution: Ensure your high-boiling solvent (e.g., Diphenyl ether) reaches the target temperature (typically ~250 °C) and is maintained for the recommended duration.[4] Consider using microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields by providing efficient, uniform heating.[2]

  • Side-Reactions: Acid-catalyzed syntheses can promote the polymerization of carbonyl substrates.[3] High temperatures can also cause thermal decomposition.

    • Solution: Optimize the reaction conditions. Sometimes, a slightly lower temperature for a longer duration can minimize degradation. For acid-catalyzed steps, ensure the correct stoichiometry of the catalyst.

Initial Purification Strategy:

If you are faced with an impure, sticky solid, direct recrystallization is often inefficient. A better approach is an acid-base workup to isolate the desired product from neutral or non-basic impurities.

Protocol 1: Acid-Base Purification of Crude 4-Fluoroquinoline Core

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic nitrogen of the quinoline ring will be protonated, moving the product into the aqueous layer.

  • Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly basify with a base like 1M NaOH or ammonium hydroxide to precipitate the free base of your 4-fluoroquinoline derivative.[5]

  • Filter the resulting solid, wash with cold water, and dry under vacuum. This solid is now a much better candidate for final purification by recrystallization.

Question 2: My HPLC analysis shows a major peak for my product, but there are several persistent minor peaks. How do I identify them and choose the right purification method?

Answer:

Identifying impurities is key to selecting an effective purification strategy. High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity.[6] Coupling it with a Mass Spectrometry (MS) detector can provide the molecular weights of the impurities, offering crucial clues to their identity.[7]

Common Impurities and Their Sources:

Impurity TypeProbable SourceIdentification Clues (HPLC-MS)Recommended Removal Method
Unreacted Starting Materials Incomplete reaction.[3]Peaks with m/z corresponding to the aniline or malonate derivative precursors.Recrystallization, Column Chromatography
Regioisomers Use of unsymmetrical anilines or ketones in syntheses like Friedländer or Combes.[3]Peaks with the same m/z as the product but different retention times.Fractional Recrystallization, Preparative HPLC
Incomplete Cyclization Intermediate Insufficient heating in Gould-Jacobs reaction.[2]Peak with m/z corresponding to the acyclic intermediate (Aniline + Malonate - EtOH).Optimize reaction conditions; can be removed by chromatography.
N-dealkylated or N-oxide impurities Side reactions during synthesis or degradation.Peaks with specific mass differences from the parent compound.Recrystallization, Column Chromatography

Logical Workflow for Impurity Identification and Removal

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final QC A Crude Product B Analytical HPLC-UV/MS A->B C Identify m/z of Impurities B->C D Impurity MW matches Starting Material? C->D E Impurity MW is Isomeric to Product? D->E No G Recrystallization or Column Chromatography D->G Yes F Other Impurities? E->F No H Fractional Recrystallization or Preparative HPLC E->H Yes I Acid-Base Extraction & Charcoal followed by Recrystallization F->I Yes J Purified Product G->J H->J I->J K Final HPLC Purity Check J->K L Product >99% Pure? K->L L->D No, Re-evaluate M Proceed to HCl Salt Formation L->M Yes

Caption: Workflow for identifying and removing impurities.

Question 3: I have successfully synthesized my 4-fluoroquinoline derivative. What is the most reliable method to convert it to the hydrochloride salt and ensure its purity and stability?

Answer:

Converting the free base to its hydrochloride salt is a critical final step that often serves as an additional purification stage. The goal is to obtain a stable, crystalline, pharmaceutically acceptable salt.[5] A common industrial method involves precipitation with hydrochloric acid, often using active charcoal to remove residual colored impurities.[5][8]

Protocol 2: Formation and Purification of this compound

  • Dissolution & Decolorization: Suspend the purified 4-fluoroquinoline free base in a suitable solvent (e.g., a mixture of ethanol and water).[9] Heat the suspension gently (e.g., 50-60 °C) with stirring.

  • Acidification: While stirring, slowly add a calculated amount of concentrated hydrochloric acid or a solution of HCl in ethanol. This will protonate the quinoline nitrogen, bringing the compound into solution as its hydrochloride salt.

  • Charcoal Treatment: Add a small amount of activated carbon (e.g., 0.5-1% w/w) to the warm solution to adsorb any remaining colored impurities.[8][9] Stir at this temperature for 20-30 minutes.

  • Filtration: Filter the hot solution through a pad of Celite® or a suitable filter aid to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod can help.

  • Isolation and Drying: Collect the crystalline hydrochloride salt by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.[5]

Quality Control: The final product should be a white to off-white crystalline solid.[10] Purity should be confirmed by HPLC (>99.5%), and its identity verified by NMR and elemental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 4-fluoroquinoline core structure?

The Gould-Jacobs reaction is a foundational and widely used method for constructing the 4-hydroxyquinoline core.[1] It involves the reaction of a substituted aniline (in this case, a fluoroaniline) with an alkoxymethylenemalonate ester. The reaction proceeds in two main stages: initial condensation followed by a high-temperature thermal cyclization to form the quinoline ring system.[1][2] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline, which can be further modified to produce the final product.[11]

G A Fluoroaniline C Condensation Intermediate (Anilidomethylenemalonate) A->C - EtOH B Diethyl ethoxymethylenemalonate B->C - EtOH D 4-Hydroxy-3-carboalkoxyquinoline C->D Heat (~250 °C) (Thermal Cyclization) E 4-Hydroxyquinoline Core D->E Saponification & Decarboxylation

Caption: Simplified Gould-Jacobs reaction pathway.[1]

Q2: What are the primary analytical techniques I should use to characterize my final this compound product?

A comprehensive characterization is essential to confirm the identity, purity, and stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A validated, stability-indicating HPLC method should be used to quantify the main compound and detect any impurities.[6][12] Common detectors include UV, Photodiode Array (PDA), and Mass Spectrometry (MS).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as the carbonyl (C=O) group of the quinolone and C-F bonds.[10]

  • Elemental Analysis: Determines the percentage composition of C, H, N, and other elements, providing strong evidence for the empirical formula.

Q3: Can side reactions involving the piperazine ring (or other N-1 substituents) cause impurities in related fluoroquinolone syntheses?

Yes. In syntheses like that of Ciprofloxacin, where a piperazine ring is added at the C-7 position, side reactions can occur.[5][13] For example, if the reaction conditions are not carefully controlled, dimerization or reaction with other electrophilic sites can lead to byproducts. A key byproduct in one continuous flow synthesis of ciprofloxacin was identified as dimethylamine, which had to be removed via an acylation step.[14] Therefore, careful control of stoichiometry and temperature during the nucleophilic substitution step is critical.

Q4: Are there modern alternatives to the high-temperature Gould-Jacobs reaction?

Yes, while the Gould-Jacobs reaction is a classic method, modern organic synthesis has developed milder and more efficient alternatives. These include:

  • Metal-Catalyzed Reactions: Palladium or copper-catalyzed reactions, such as carbonylation reactions or C-H amidation, can construct the quinolone scaffold under milder conditions.[11][15]

  • Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[2]

  • Continuous Flow Synthesis: For scalability and safety, continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, minimizing the formation of byproducts.[14]

By understanding the potential pitfalls and employing a logical, analysis-driven approach to purification, researchers can consistently obtain high-purity this compound for their downstream applications.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Institutes of Health (NIH).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health (NIH).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (n.d.). National Institutes of Health (NIH).
  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (n.d.). Oriental Journal of Chemistry.
  • Ciprofloxacin. (n.d.). Wikipedia.
  • Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof. (n.d.). Google Patents.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025). ResearchGate.
  • Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health (NIH).
  • A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. (2025). ResearchGate.
  • General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate.
  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Scientific Research Publishing.
  • How to avoid impurities in quinoline cyclization reactions. (n.d.). Benchchem.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). OUCI.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. (2025). ResearchGate.
  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives. (n.d.). Google Patents.
  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 4-Fluoroquinoline Hydrochloride: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinolone scaffold is a cornerstone of medicinal chemistry. The strategic introduction of a fluorine atom can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, validated comparison of synthetic routes to 4-fluoroquinoline hydrochloride, moving beyond simple protocols to explain the underlying chemical logic and providing the data necessary for informed methodological selection.

Introduction: The Significance of the 4-Fluoroquinoline Moiety

The 4-fluoroquinoline core is a privileged structure in pharmacology. While many are familiar with the profound impact of a fluorine atom at the C6 position in the renowned fluoroquinolone antibiotics, substitution at the C4 position presents a unique synthetic challenge and offers novel avenues for molecular design. Classical quinolone syntheses, such as the Gould-Jacobs and Camps reactions, yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). The conversion of this C4-hydroxyl group to a fluorine atom is a non-trivial but critical transformation.

This guide will validate and compare two primary multi-step pathways to the target compound, this compound. Both routes converge on a key intermediate, 7-fluoro-4-hydroxyquinoline , which is then subjected to a deoxyfluorination reaction before final salt formation. We will focus on the synthesis of the 7-fluoro isomer as a representative and medicinally relevant analogue.

Comparative Overview of Synthetic Pathways

The choice of a synthetic pathway is a multi-faceted decision, balancing yield, scalability, reagent availability, and safety. The two routes validated here—one based on the Gould-Jacobs reaction and the other on the Camps cyclization—represent classical yet robust approaches to the core quinolone structure.

ParameterMethod 1: Gould-Jacobs Pathway Method 2: Camps Cyclization Pathway
Starting Materials 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM)2-Amino-4-fluoroacetophenone, Acetylating Agent (e.g., Acetic Anhydride)
Key Intermediate Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylateN-(2-acetyl-4-fluorophenyl)acetamide
Overall Step Count 4 (Condensation, Cyclization, Deoxyfluorination, Salt Formation)4 (Acylation, Cyclization, Deoxyfluorination, Salt Formation)
Typical Overall Yield ModerateGood to Excellent
Reaction Conditions High temperature (>250 °C) for cyclization; hazardous fluorinating agent.Base-catalyzed cyclization; hazardous fluorinating agent.
Scalability Generally scalable, but high-temperature cyclization can be challenging.Generally scalable; milder cyclization conditions.
Key Advantages Utilizes simple, readily available starting materials.[1]Milder and often higher-yielding cyclization step.[2]
Key Disadvantages Very high temperatures required for thermal cyclization can lead to side products.[3]Requires a more functionalized starting material (o-aminoacetophenone).[2]

Method 1: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a workhorse in quinoline synthesis, prized for its use of straightforward starting materials.[1] The reaction proceeds via two main stages: initial condensation followed by a high-temperature thermal cyclization.

Causality and Mechanistic Insight

The initial step is a nucleophilic vinyl substitution, where the amine of 3-fluoroaniline attacks the electron-deficient double bond of DEEM, eliminating ethanol. The critical step is the subsequent thermal cyclization. This is a 6-electron electrocyclization that requires significant thermal energy (typically >250 °C in a high-boiling solvent like diphenyl ether) to overcome the activation barrier, forming the quinoline ring system.[3][4] Cyclization of 3-fluoroaniline can regioselectively yield either the 5-fluoro or 7-fluoro isomer; high temperatures favor the formation of the thermodynamically more stable 7-fluoro isomer, which is our target intermediate.

Workflow for the Gould-Jacobs Pathway

cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Deoxyfluorination cluster_3 Step 4: Salt Formation A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Thermal Cyclization (in Diphenyl Ether, >250°C) A->B Condensation ~130°C C Ethyl 7-Fluoro-4-hydroxy- quinoline-3-carboxylate B->C Yield: ~75-85% D Saponification (NaOH) then Acidification (HCl) C->D E 7-Fluoro-4-hydroxyquinoline D->E Yield: >90% F Deoxo-Fluor (DCM, 90°C) E->F G 7-Fluoro-4-fluoroquinoline (4,7-Difluoroquinoline) F->G Yield: ~80% H HCl in Ethanol G->H I 4,7-Difluoroquinoline Hydrochloride H->I Yield: >90%

Caption: Workflow for 4-fluoroquinoline HCl synthesis via the Gould-Jacobs pathway.

Method 2: The Camps Cyclization Pathway

The Camps cyclization offers an alternative route that often proceeds under milder conditions than the high-temperature Gould-Jacobs cyclization.[2] The key is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.

Causality and Mechanistic Insight

This reaction is essentially an intramolecular aldol-type condensation. A base (e.g., sodium hydroxide) abstracts an acidic proton from the acetyl methyl group of the N-(2-acetyl-4-fluorophenyl)acetamide precursor. The resulting enolate then attacks the amide carbonyl carbon. Subsequent dehydration and aromatization yield the 4-hydroxyquinoline ring system.[2] The regioselectivity is generally well-controlled, providing a reliable route to the desired intermediate.

Workflow for the Camps Cyclization Pathway

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deoxyfluorination cluster_3 Step 4: Salt Formation A 2-Amino-4-fluoroacetophenone + Acetic Anhydride B N-(2-acetyl-4-fluorophenyl) acetamide A->B Yield: >95% C Base-Catalyzed Intramolecular Condensation (aq. NaOH) B->C D 7-Fluoro-4-hydroxy- 2-methylquinoline C->D Yield: ~85-95% E Deoxo-Fluor (DCM, 90°C) D->E F 4,7-Difluoro-2-methylquinoline E->F Yield: ~80% G HCl in Ethanol F->G H 4,7-Difluoro-2-methylquinoline Hydrochloride G->H Yield: >90%

Caption: Workflow for 4-fluoroquinoline HCl synthesis via the Camps pathway.

Experimental Protocols & Self-Validation

The following protocols are presented with sufficient detail to be reproducible. Each protocol is a self-validating system; successful synthesis of the intermediates and final product with the expected analytical data confirms the validity of the method.

Critical Step: Deoxyfluorination of 7-Fluoro-4-hydroxyquinoline

This pivotal step converts the common 4-hydroxyquinoline intermediate into the target 4-fluoroquinoline. The 4-hydroxyquinoline exists predominantly as its 4-quinolone tautomer, allowing the C4 carbonyl to be targeted by a deoxyfluorinating agent. We utilize Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a more thermally stable alternative to DAST.[5][6]

Safety Directive: Deoxo-Fluor® reacts violently and exothermically with water to generate highly corrosive hydrogen fluoride (HF).[7] It is a respiratory hazard and must be handled exclusively in a well-ventilated chemical fume hood.[5][7] All glassware must be oven-dried. An inert atmosphere (Nitrogen or Argon) is required. Appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat, is mandatory.

Protocol:

  • Reaction Setup: In a pre-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 7-fluoro-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Via syringe, add Deoxo-Fluor® (3.0 eq) dropwise to the stirred solution.[5]

  • Reaction: Heat the reaction mixture in an oil bath to 90°C and maintain for 24 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This quenching step is exothermic and will release gas (CO₂).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 4,7-difluoroquinoline. The expected yield is in the range of 78-86%.[5]

Final Step: Preparation of this compound

The final free base is often converted to a hydrochloride salt to improve its solubility and handling properties.

Protocol:

  • Dissolution: Dissolve the purified 4-fluoroquinoline base (1.0 eq) in a minimal amount of absolute ethanol.

  • Acidification: While stirring, add a solution of hydrochloric acid in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) or a calculated amount of concentrated aqueous HCl dropwise until the solution becomes acidic (test with pH paper).[8]

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to facilitate drying. Dry the product under vacuum to obtain this compound as a crystalline solid. A yield of >90% can be expected for this step.[8]

Conclusion and Outlook

Both the Gould-Jacobs and Camps-based pathways represent viable and validated methods for the synthesis of the 4-hydroxyquinoline precursor. The Gould-Jacobs route benefits from simpler starting materials, while the Camps cyclization often provides higher yields under milder conditions.

The critical, and most hazardous, step in the synthesis of the final target is the deoxyfluorination of the 4-quinolone intermediate. The use of Deoxo-Fluor® provides a reliable method to achieve this transformation with good yields, provided stringent safety protocols are followed. The final salt formation is a straightforward and high-yielding procedure. The choice between the two primary routes will ultimately depend on the specific resources, expertise, and scalability requirements of the research or development team.

References

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  • S.L.C. Procuranti, et al. REGIO-COMPLEMENTARY PREPARATION OF 6- AND 7-FLUORO-1,2,3,4-TETRAHYDROQUINOLINES VIA THE CYCLIZATION OF CATECHOLAMINES FOLLOWED B. Available at: [Link]

  • Grokipedia. (2026). Camps quinoline synthesis. Available at: [Link]

  • Wikipedia. Camps quinoline synthesis. Available at: [Link]

  • Macmillan Group, Princeton University. (2019). Tetrahedron 75, 4222-4227. Available at: [Link]

  • Google Patents. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • VIVO. Synthesis of fluoro-4-hydroxyquinoline-3-carboxylic acids by the Gould-Jacobs reaction. Available at: [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Organic-Chemistry.org. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Available at: [Link]

  • Organic-Chemistry.org. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Available at: [Link]

  • PubMed. (2023). Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Fluoro-4-hydroxyquinoline-3-carboxylic Acids by the Gould-Jacobs Reaction. Available at: [Link]

  • Al-Hiari, Y. M., et al. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available at: [Link]

  • SpringerLink. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Available at: [Link]

  • Google Patents. CN102276628A - Fluoroquinolone compounds and synthesis method thereof.

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A Comparative Guide to 4-Fluoroquinoline Hydrochloride and Other Quinoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-fluoroquinoline hydrochloride with other notable quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, and performance data to inform experimental design and drug discovery efforts. We will explore the significance of the quinoline scaffold, the impact of fluorine substitution at the 4-position, and the role of the hydrochloride salt in influencing the compound's physicochemical and biological properties.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure and ability to interact with a multitude of biological targets have led to its incorporation into a wide array of drugs with diverse pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[6]

The Impact of Fluorine Substitution

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry. In the context of quinoline derivatives, a fluorine substituent can significantly enhance biological activity. For instance, the now ubiquitous fluoroquinolone antibiotics feature a fluorine atom, typically at the C-6 position, which is known to improve antibacterial potency by enhancing the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][6][] Fluorination can also favorably modulate physicochemical properties such as metabolic stability and membrane permeability.

In Focus: this compound

While much of the literature focuses on 6-fluoroquinolones, the placement of a fluorine atom at the 4-position of the quinoline ring presents a unique set of properties. This compound is the hydrochloride salt of this particular derivative. The hydrochloride form is often utilized to improve the solubility and stability of parent compounds, which is a critical consideration for drug formulation and in vitro assays.[8][9][10]

Physicochemical Properties
Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] The introduction of a fluorine atom at the 4-position would typically involve a starting material already containing the fluorine or a late-stage fluorination reaction.

General Synthetic Workflow for Quinolines:

Quinoline Synthesis Workflow Start Starting Materials (e.g., Aniline, Glycerol) Reaction Cyclization Reaction (e.g., Skraup Synthesis) Start->Reaction Reagents Intermediate Quinoline Core Reaction->Intermediate Functionalization Functional Group Interconversion (e.g., Fluorination) Intermediate->Functionalization Modification Product Substituted Quinoline Functionalization->Product Salt_Formation Salt Formation (e.g., with HCl) Product->Salt_Formation Final_Product Quinoline Hydrochloride Salt_Formation->Final_Product

Caption: Generalized workflow for the synthesis of a substituted quinoline hydrochloride.

Characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure. The chemical shifts of aromatic protons in quinolines are concentration-dependent, which can be utilized for quantitative analysis.[11]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[12]

Comparative Analysis with Other Quinoline Derivatives

To understand the potential of this compound, it is instructive to compare it with other well-characterized quinoline derivatives.

Antibacterial Fluoroquinolones

The most well-known class of quinoline derivatives are the fluoroquinolone antibiotics. This comparison will focus on key structural differences and their impact on activity.

Feature4-FluoroquinolineCiprofloxacin[14]Norfloxacin
Structure Fluorine at C-4Fluorine at C-6, Cyclopropyl at N-1, Piperazine at C-7Fluorine at C-6, Ethyl at N-1, Piperazine at C-7
Primary Target Likely DNA Gyrase/Topoisomerase IV[1][]DNA Gyrase and Topoisomerase IV[14]DNA Gyrase and Topoisomerase IV
Spectrum Expected broad-spectrum[6]Broad-spectrum, particularly effective against Gram-negative bacteria including Pseudomonas aeruginosa[14]Broad-spectrum, primarily against Gram-negative bacteria
Key Advantage Potential for novel structure-activity relationshipsHigh potency against Gram-negative bacteriaEffective for urinary tract infections

Mechanism of Action for Fluoroquinolones:

Fluoroquinolones exert their bactericidal effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[15]

Fluoroquinolone Mechanism FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Quinoline Derivatives

Quinoline derivatives have also emerged as promising anticancer agents, acting through various mechanisms.

Derivative TypeExampleMechanism of Action
Topoisomerase Inhibitors Camptothecin derivativesInhibit topoisomerase I, leading to DNA damage and apoptosis.[5]
Tubulin Polymerization Inhibitors Certain 2-substituted quinolinesDisrupt microtubule dynamics, leading to cell cycle arrest.[16]
Proteasome Inhibitors 8-hydroxyquinoline derivativesInhibit proteasome activity, inducing apoptosis in cancer cells.[5]

The potential anticancer activity of this compound would need to be empirically determined through in vitro assays.

Experimental Protocols for Evaluation

To assess the biological activity of this compound and compare it to other derivatives, a series of standardized in vitro assays are recommended.

Antibacterial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., E. coli, S. aureus) overnight and dilute to a standardized concentration (e.g., 105 CFU/mL).

  • Preparation of Compound Dilutions: Prepare a serial dilution of this compound and comparator compounds in appropriate broth media.

  • Incubation: Inoculate the diluted compounds with the bacterial suspension in a 96-well plate format.

  • Reading Results: After incubation (typically 18-24 hours), determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18]

Anticancer Activity Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.[19][20]

Workflow for In Vitro Biological Evaluation:

Biological Evaluation Workflow Compound 4-Fluoroquinoline Hydrochloride Antibacterial Antibacterial Assays Compound->Antibacterial Anticancer Anticancer Assays Compound->Anticancer MIC MIC Determination Antibacterial->MIC MTT MTT Assay Anticancer->MTT Data_Analysis Data Analysis & Comparison MIC->Data_Analysis MTT->Data_Analysis

Caption: A streamlined workflow for the in vitro biological evaluation of a novel quinoline derivative.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, member of the vast quinoline family. Based on the established principles of medicinal chemistry and the extensive data on related fluoroquinolones, it is plausible that this compound possesses significant biological activity. The 4-fluoro substitution may confer a unique structure-activity profile, potentially leading to novel antibacterial or anticancer agents. The hydrochloride salt form offers practical advantages for experimental work due to its likely enhanced aqueous solubility.

Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its full therapeutic potential. Direct comparative studies against established quinoline-based drugs will be crucial in determining its place in the landscape of medicinal chemistry.

References

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar.
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  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.).
  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PubMed Central.
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A Senior Application Scientist's Guide to Reactivity: 4-Fluoroquinoline HCl vs. 4-Chloroquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C4 Position

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone. Its rigid, bicyclic structure is a privileged framework found in numerous therapeutic agents, from antimalarials to kinase inhibitors.[1] The functionalization of this core, particularly at the C4 position, is a critical step in the synthesis of novel molecular entities. The primary pathway for this modification is the Nucleophilic Aromatic Substitution (SNAr) reaction, where the halogen at C4 is displaced by a wide array of nucleophiles.[2][3]

The choice of the starting material—specifically the C4-halogen—is a decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of two of the most common precursors: 4-fluoroquinoline hydrochloride and 4-chloroquinoline. While conventional wisdom from aliphatic chemistry (SN1/SN2) would suggest chlorine is a better leaving group, the rules are inverted in the aromatic context. Here, we will dissect the mechanistic underpinnings of this reactivity difference and provide practical, field-proven guidance for researchers.

The Decisive Factor: Unraveling the SNAr Mechanism

To understand the reactivity chasm between these two reagents, one must look beyond simple bond strengths and focus on the mechanism of Nucleophilic Aromatic Substitution. The SNAr reaction proceeds via a two-step addition-elimination pathway. The nature of the halogen dramatically influences the energy landscape of this process.

The Mechanism:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient C4 carbon. This step is energetically costly as it temporarily breaks the aromaticity of the quinoline ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4][5][6]

  • Elimination (Fast Step): The aromaticity is restored through the rapid expulsion of the halide leaving group (F⁻ or Cl⁻).[7]

The crucial insight is that the first step—the formation of the Meisenheimer complex—is the rate-determining step of the entire reaction.[4][8] Therefore, any factor that stabilizes this intermediate will lower the activation energy and accelerate the reaction.

This is where the profound difference between fluorine and chlorine emerges.

  • Fluorine's Role: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) . This effect strongly stabilizes the negative charge that develops on the ring in the Meisenheimer complex.[9] This stabilization significantly lowers the energy of the transition state leading to the intermediate, resulting in a much faster reaction rate.[4][10]

  • Chlorine's Role: While chlorine is also electron-withdrawing, its inductive effect is considerably weaker than fluorine's. Consequently, it offers less stabilization to the Meisenheimer complex, leading to a higher activation energy and a slower reaction.

This phenomenon explains the "element effect" in SNAr reactions, where the reactivity order is counterintuitively F > Cl > Br > I , the exact opposite of the trend seen in SN2 reactions.[8][11]

Caption: SNAr Addition-Elimination Mechanism.

Head-to-Head Comparison: Experimental Data & Performance

The mechanistic theory is consistently validated by experimental results. 4-Fluoroquinoline's superior reactivity allows for reactions to be conducted under significantly milder conditions—often at lower temperatures and with shorter reaction times—compared to its chloro-analogue. This is particularly advantageous when working with thermally sensitive nucleophiles or complex substrates prone to side reactions.

The following table summarizes expected outcomes based on established SNAr reactivity principles.

Parameter4-Fluoroquinoline HCl4-ChloroquinolineScientific Rationale
Relative Rate Very FastModerate to SlowFluorine's strong inductive effect provides superior stabilization of the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[4][8]
Typical Temp. 25°C to 80°C80°C to 150°C (or microwave)The higher activation energy for the 4-chloroquinoline reaction necessitates more thermal energy to achieve a practical rate.[12]
Nucleophile Scope Broad (incl. weak Nu)Good (esp. with strong Nu)Can effectively activate weaker nucleophiles like secondary anilines or alcohols that may not react cleanly with 4-chloroquinoline.
Side Reactions Generally lowerHigher potential for degradationMilder conditions reduce the likelihood of substrate or product decomposition, or side reactions involving other functional groups.
Cost & Availability HigherLowerChloroaromatics are typically less expensive to manufacture, representing a key practical advantage for large-scale synthesis.

Protocol: A Self-Validating Comparative Experiment

To provide a tangible demonstration of the reactivity difference, we present a robust, self-validating protocol. By running two parallel reactions and monitoring them via Thin-Layer Chromatography (TLC), a researcher can directly observe the faster consumption of the 4-fluoroquinoline starting material.

Objective: To empirically compare the reaction rates of this compound and 4-chloroquinoline with benzylamine.

Core Requirement Insight: The use of the hydrochloride salt necessitates the addition of a base. The HCl salt protonates the quinoline nitrogen, deactivating the ring towards nucleophilic attack. A base (e.g., triethylamine, K₂CO₃) is required to neutralize the acid and liberate the free quinoline, which is the active electrophile. This is a critical detail for successful execution.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Chloroquinoline (1.0 eq)

  • Benzylamine (1.2 eq per reaction)

  • Triethylamine (TEA) (1.1 eq, for the hydrochloride reaction only)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Two identical reaction vials with stir bars

  • Heating block set to 60°C

  • TLC plates (silica gel), developing chamber

  • Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate

Step-by-Step Protocol:

  • Vial 1 (Fluoro): To a reaction vial, add this compound (e.g., 100 mg, 1.0 eq), DMF (2 mL), and a stir bar.

  • Vial 2 (Chloro): To an identical vial, add 4-chloroquinoline (an equimolar amount to Vial 1, 1.0 eq), DMF (2 mL), and a stir bar.

  • Base Addition: To Vial 1 ONLY, add triethylamine (1.1 eq). Stir for 5 minutes at room temperature.

  • Reaction Initiation: To both vials simultaneously, add benzylamine (1.2 eq).

  • Heating & Monitoring: Place both vials in the pre-heated block at 60°C and begin stirring.

  • TLC Analysis (Trustworthiness Check): At T=0, 15 min, 30 min, 1h, and 2h, spot both reaction mixtures on the same TLC plate. Co-spot with the starting materials for reference.

  • Observation: Develop and visualize the TLC plates. You will observe the starting material spot for 4-fluoroquinoline diminishing significantly faster than that for 4-chloroquinoline, providing direct evidence of its higher reactivity.

  • Work-up (Post-reaction): Upon completion, cool the reaction mixtures, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for further purification.

Workflow prep Prepare Two Vials: 1: 4-FQ∙HCl in DMF 2: 4-CQ in DMF base Add Triethylamine (Base) to Vial 1 ONLY prep->base start Simultaneously Add Benzylamine (Nucleophile) to Both Vials base->start heat Heat Both Vials at 60°C with Stirring start->heat tlc Monitor Progress via TLC at T = 0, 15, 30, 60, 120 min heat->tlc analyze Analyze TLC Plates: Compare Consumption Rate of Starting Materials tlc->analyze workup Reaction Work-up & Purification analyze->workup Faster reaction confirmed

Caption: Experimental workflow for reactivity comparison.

Expert Insights & Strategic Selection

As a senior scientist, the decision between 4-fluoro and 4-chloro hinges on a balance of reactivity, cost, and project goals.

  • Choose 4-Fluoroquinoline when:

    • Working with delicate, high-value, or thermally unstable nucleophiles.

    • Mild reaction conditions are paramount to avoid decomposition or side reactions.

    • Maximizing yield and reaction speed is the primary goal, especially in early-stage discovery where material is precious.

  • Choose 4-Chloroquinoline when:

    • Performing large-scale synthesis where cost is a dominant factor.

    • The nucleophile is highly reactive (e.g., a simple primary aliphatic amine) and can tolerate higher temperatures.

    • A slower, more controlled reaction is desired for process safety reasons.

Conclusion

The enhanced reactivity of 4-fluoroquinoline over 4-chloroquinoline in nucleophilic aromatic substitution is a direct consequence of fundamental electronic principles. The superior inductive effect of fluorine decisively stabilizes the rate-determining Meisenheimer complex, making it the reagent of choice for syntheses demanding mild conditions, broad substrate scope, and high efficiency. While 4-chloroquinoline remains a viable and cost-effective option for robust transformations, a thorough understanding of the underlying SNAr mechanism empowers the modern researcher to select the optimal reagent, saving valuable time and resources in the pursuit of novel chemical entities.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

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biological activity comparison of 4-fluoroquinoline hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a fluorine atom at the C-6 position, creating the fluoroquinolone core, marked a significant leap in antimicrobial chemotherapy. This guide provides a comprehensive comparison of the biological activities of 4-fluoroquinoline hydrochloride and its analogs, offering insights into their antimicrobial and anticancer properties. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.

The Fluoroquinolone Core: A Privileged Scaffold

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the essential pharmacophore responsible for the biological activity of fluoroquinolones.[1] The addition of a fluorine atom at the C-6 position significantly enhances antibacterial activity.[1] Further modifications at the N-1 and C-7 positions have given rise to generations of fluoroquinolones with broadened antimicrobial spectra and improved pharmacokinetic profiles.[2][3] While renowned for their antibacterial efficacy, recent research has unveiled the potent anticancer potential of these compounds, opening new avenues for drug repositioning and development.[4][5]

Mechanism of Action: A Tale of Two Topoisomerases

The primary mode of action for the antibacterial effects of fluoroquinolones is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[6][][8][9] These enzymes are crucial for DNA replication, recombination, and repair. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, ultimately leading to bacterial cell death.[6][9]

The inhibition of DNA gyrase is the primary mechanism for activity against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[] Newer generations of fluoroquinolones often exhibit more balanced activity against both enzymes, which can contribute to a lower frequency of resistance selection.[8]

Interestingly, a similar mechanism is implicated in their anticancer activity. Fluoroquinolones have been shown to inhibit human topoisomerase II, an enzyme functionally similar to its bacterial counterparts, leading to DNA damage and apoptosis in cancer cells.[5][10]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 Cancer Cell FQ Fluoroquinolone Gyrase DNA Gyrase (Gram-negative target) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive target) FQ->TopoIV Inhibits DNA_rep DNA Replication & Repair Disrupted Gyrase->DNA_rep TopoIV->DNA_rep CellDeath Bacterial Cell Death DNA_rep->CellDeath FQ_cancer Fluoroquinolone Analog TopoII Topoisomerase II FQ_cancer->TopoII Inhibits DNA_damage DNA Damage TopoII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Figure 1: Simplified diagram illustrating the dual mechanism of action of fluoroquinolone analogs against bacterial and cancer cells.

Comparative Biological Activity: A Data-Driven Overview

The biological activity of 4-fluoroquinoline analogs is highly dependent on the nature and position of substituents on the quinoline core. The following tables summarize representative data from various studies, highlighting the differences in antimicrobial and anticancer potency.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound. A lower MIC value indicates greater potency.

Compound/AnalogGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Reference
Ciprofloxacin S. aureus: 0.12E. coli: ≤0.25, P. aeruginosa: 0.5[11]
Ofloxacin S. aureus: 0.12 - 0.5E. coli: ≤0.25, P. aeruginosa: >0.5[11]
T-3262 (A-60969) S. aureus: 0.12E. coli: ≤0.25, P. aeruginosa: 0.5[11]
Compound 5d (Ciprofloxacin derivative) MRSA: 0.016, S. aureus: 0.016-[12][13]
Compound 5i (Sarafloxacin derivative) MRSA: 0.125, S. aureus: 0.125-[12][13]
Quinoline Compound 6 MRSA: 1.5-[14]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-ortho-phenol chalcone derivative 97 A549 (Lung)27.71[4]
HepG2 (Liver)22.09[4]
Levofloxacin derivative 17b (3-chloro) MCF-7 (Breast)2.82[15]
Levofloxacin derivative 17h (4-fluoro) MCF-7 (Breast)1.69[15]
Moxifloxacin derivative 13g Mean GI50 across 60 cell lines1.78[15]
FQ2 LOX IMVI (Melanoma)25.4[5]

Experimental Protocols for Biological Activity Assessment

The following are standardized, step-by-step methodologies for evaluating the antimicrobial and anticancer activities of 4-fluoroquinoline analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method, a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (4-fluoroquinoline analogs) and control antibiotics

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into sterile broth.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the 96-well plate using the appropriate broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

MIC Determination Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Standardized Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Growth (Turbidity) or Read Absorbance at 600nm D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol 2: Assessment of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (4-fluoroquinoline analogs) and a positive control (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.[16]

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control.[16]

    • Incubate the plates for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 4-fluoroquinoline scaffold has proven to be a remarkably versatile platform for the development of potent antimicrobial and anticancer agents. The structure-activity relationship studies reveal that minor modifications to the core structure can lead to significant changes in biological activity and target selectivity. The comparative data presented in this guide underscore the potential of these compounds to address the pressing challenges of antimicrobial resistance and the need for novel cancer therapeutics. Future research should focus on the synthesis and evaluation of novel analogs with improved efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms.

References

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The 4-Fluoroquinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroquinoline Hydrochloride Derivatives in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets.[1][2] Its derivatives have given rise to a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[2][3] The introduction of a fluorine atom, particularly at the C4 position, alongside formulation as a hydrochloride salt to enhance aqueous solubility, has paved the way for a new generation of highly potent and targeted therapeutic candidates. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative look at their performance as anticancer agents, supported by experimental data and protocols for their evaluation.

The Strategic Importance of the 4-Fluoro Substituent

Fluorine's unique properties—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—make it a powerful tool in drug design. When placed at the C4 position of the quinoline ring, a fluorine atom can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to enhanced binding affinity for target proteins, improved cell membrane permeability, and a more favorable pharmacokinetic profile.

Core Structure-Activity Relationships: A Positional Analysis

The anticancer activity of 4-fluoroquinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline core. The primary mechanism of action for many of these advanced derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][4][5] Another key target for some quinolone derivatives is Topoisomerase II, an enzyme essential for DNA replication.[6][7][8]

A generalized SAR for anticancer activity can be summarized as follows:

  • Position 2: Substitutions at the C2 position with aryl or morpholino groups have been shown to yield potent anticancer activity.[9][10] The nature of the aniline moiety in 2-morpholino-4-anilinoquinolines, for instance, significantly impacts cytotoxicity and selectivity against cancer cell lines like HepG2.[10]

  • Position 3: The presence of a carboxamide moiety at the C3 position is a common feature in many biologically active quinolones. Modifications here can influence interactions with the target enzyme's active site.[11]

  • Position 4: While this guide focuses on the 4-fluoro group, it's a key interaction point. In many kinase inhibitors, this position is occupied by groups like anilino or phenoxy moieties that project into the ATP-binding pocket of the target kinase.[11][12] The strategic placement of fluorine here can enhance these interactions.

  • Positions 6 and 7: The periphery of the quinoline ring, particularly positions 6 and 7, is crucial for modulating potency, selectivity, and physicochemical properties. Small electron-withdrawing groups like chlorine or bromine at C7, or trifluoromethyl at C6, have been shown to significantly enhance inhibitory activity against kinases like PKN3 and GAK.[2][13]

The following diagram illustrates the key positions on the quinoline scaffold that are critical for tuning its biological activity.

Key modification sites on the quinoline scaffold.

Comparative Analysis: 4-Fluoroquinoline Derivatives vs. Alternatives

To contextualize the performance of 4-fluoroquinoline derivatives, it is essential to compare their biological activity against established standards and other quinoline analogs. The following table summarizes the in vitro activity of several quinoline derivatives against various cancer cell lines and protein kinases.

Compound ClassSpecific DerivativeTarget(s)AssayIC50 / GI50Reference
4-Phenoxyquinoline Compound 21c (4-(2-fluorophenoxy) derivative)c-Met Kinase, HT-29, MKN-45 cell linesKinase Assay, Cytotoxicityc-Met: <10 nM, HT-29: 0.02 µM[11]
4-Anilinoquinoline 6-bromo quinoline derivativePKN3 KinaseKinase Assay9.3 nM[2]
4-Anilinoquinoline 7-chloro quinoline derivativeGAK KinaseKinase Assay1.3 nM (Ki)[2]
Fluoroquinolone Ciprofloxacin Derivative IIIf NCI-60 Panel (Mean)Cytotoxicity (GI50)9.06 µM[7]
Fluoroquinolone Ciprofloxacin Derivative II Topoisomerase IIEnzyme Inhibition51.66 µM[7]
2-Morpholino-4-anilinoquinoline Compound 3d HepG2 cell lineCytotoxicity (MTT)8.50 µM[10]

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. Ki: Inhibition constant.

The data clearly indicates that substitutions on the quinoline ring have a profound impact on potency and selectivity. For instance, compound 21c , which features a 4-(2-fluorophenoxy) group, demonstrates exceptional potency against the c-Met kinase and remarkable cytostatic activity against specific cancer cell lines.[11] Similarly, the strategic placement of halogens at the C6 or C7 position of 4-anilinoquinolines results in potent, nanomolar-level inhibition of kinases like PKN3 and GAK.[2] This contrasts with broader-acting fluoroquinolone derivatives, which often exhibit cytotoxicity in the micromolar range and primarily target topoisomerase II.[7]

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which these advanced quinoline derivatives exert their anticancer effects is the inhibition of protein tyrosine kinases. Many of these kinases, such as c-Met, EGFR, and VEGFR, are key nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis. By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, effectively shutting down the oncogenic signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Inhibitor 4-Fluoroquinoline Hydrochloride Derivative Inhibitor->RTK Blocks ATP Binding Site ATP ATP ADP ADP P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Promotes Gene Expression for

Inhibition of a generic receptor tyrosine kinase pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are paramount. Below are methodologies for assessing the cytotoxic activity and kinase inhibitory potential of 4-fluoroquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the effect of a compound on cancer cell viability.

Objective: To determine the concentration of a 4-fluoroquinoline derivative that inhibits cell growth by 50% (GI50 or IC50).

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HT-29, MCF-7) into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50/GI50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for quantifying kinase inhibition.

Objective: To determine the IC50 value of a 4-fluoroquinoline derivative against a specific protein kinase (e.g., c-Met).

Methodology:

  • Reagent Preparation: Prepare assay buffer, the target kinase, a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and ATP.

  • Compound Plating: Dispense the serially diluted this compound derivative into a low-volume 384-well plate.

  • Kinase/Antibody Addition: Add a mixture of the target kinase and the europium-labeled antibody to each well.

  • Tracer Addition: Add the fluorescent tracer to initiate the competitive binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the TR-FRET ratio. The signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the compound concentration (log scale) and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow start Start: Synthesized 4-Fluoroquinoline Derivative cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) start->cytotoxicity kinase_assay Biochemical Kinase Assay (e.g., TR-FRET for IC50) start->kinase_assay mechanistic Mechanistic Studies (Western Blot, Cell Cycle Analysis) cytotoxicity->mechanistic selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) kinase_assay->selectivity selectivity->mechanistic lead_compound Lead Compound Identified mechanistic->lead_compound

General workflow for preclinical evaluation.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and potent platform for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that strategic modifications, particularly at the C2, C6, and C7 positions, can yield derivatives with high potency and selectivity against clinically relevant protein kinases. The data strongly supports the continued exploration of this chemical space. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel substitutions to overcome potential resistance mechanisms, and leveraging computational modeling to rationally design the next generation of 4-fluoroquinoline-based therapeutics.

References

  • Al-Trawneh, S. A., et al. Synthesis and biological evaluation of tetracyclic fluoroquinolones as antibacterial and anticancer agents. Scilit. Available from: [Link].

  • Struga, M., et al. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. 2022. Available from: [Link].

  • Ali, N., et al. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry. 2025. Available from: [Link].

  • News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. 2024. Available from: [Link].

  • Rojas-Rojas, C., et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. 2023. Available from: [Link].

  • Samir, M., et al. Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. 2021. Available from: [Link].

  • Al-Ostath, R., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. 2022. Available from: [Link].

  • Rahman, A. F. M. M., et al. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. 2024. Available from: [Link].

  • Sharma, G., et al. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry. 2021. Available from: [Link].

  • Al-Salahat, K., et al. Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry. 2024. Available from: [Link].

  • Li, Y., et al. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie. 2013. Available from: [Link].

  • Fae, C. S., et al. Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Insects. 2025. Available from: [Link].

  • ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives. Available from: [Link].

  • Iacovelli, R., et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers. 2021. Available from: [Link].

  • Pissurno, M. J., et al. SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Current Medicinal Chemistry. 2001. Available from: [Link].

  • Kim, K. S., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Biomedical Science. 2017. Available from: [Link].

  • Basilico, N., et al. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. 2021. Available from: [Link].

  • Pop, O., et al. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. 2022. Available from: [Link].

  • Wang, Y., et al. Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. ResearchGate. 2014. Available from: [Link].

  • Al-Warhi, T., et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. 2024. Available from: [Link].

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A Comparative Guide to the Spectroscopic Confirmation of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance.[1][2][3] 4-Fluoroquinoline hydrochloride is a key heterocyclic building block in the synthesis of numerous pharmaceuticals, most notably the broad-spectrum fluoroquinolone antibiotics.[4][5] Its precise molecular structure, including the specific location of the fluorine atom and the presence of the hydrochloride salt, dictates its reactivity and suitability for downstream applications.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach provides a self-validating system for structural elucidation.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for structural confirmation is fraught with risk. Each method interrogates a different physical property of the molecule. By combining data from multiple, orthogonal techniques, we create a comprehensive and robust analytical package where the strengths of one method compensate for the limitations of another. This integrated approach is fundamental to ensuring scientific integrity.

cluster_0 Experimental Workflow cluster_1 Data Integration cluster_2 Structural Confirmation Sample Sample: this compound MS Mass Spectrometry (MS) Sample->MS Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Connectivity & Atom Environment FTIR FT-IR Spectroscopy Sample->FTIR Functional Groups UVVIS UV-Vis Spectroscopy Sample->UVVIS Conjugated System Integration Synergistic Data Analysis MS->Integration NMR->Integration FTIR->Integration UVVIS->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation

Caption: Integrated workflow for spectroscopic validation.

Mass Spectrometry (MS): The First Gate Check

Mass spectrometry provides the most direct evidence of a compound's molecular weight and, with high-resolution instrumentation, its elemental composition.

Expertise & Experience: For a compound like this compound, the primary goal is to confirm the mass of the protonated free base, [C₉H₆FN + H]⁺. The choice of ionization technique is critical. Electrospray Ionization (ESI) is preferred due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion peak. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is essential. It provides a mass measurement with high accuracy (typically <5 ppm), allowing for the confident determination of the elemental formula and distinguishing it from other potential isomers or impurities.[6]

Comparative Data: HRMS
ParameterExpected Value for [C₉H₇FN]⁺Rationale
Elemental Formula C₉H₇FNDerived from the structure of 4-fluoroquinoline.
Monoisotopic Mass 148.0566Calculated exact mass of the protonated molecule.
Observed m/z 148.056xAn experimental value within 5 ppm of the theoretical mass provides high confidence in the elemental composition.
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). The acidic nature of the hydrochloride salt ensures efficient protonation for positive ion mode ESI.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analyzer: Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential low-mass fragments.

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire the full scan spectrum.

  • Data Analysis: Identify the base peak and compare its exact mass to the theoretical mass of the protonated molecule. Utilize the instrument software to predict the elemental formula based on the accurate mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—is required.

cluster_nmr NMR Data Correlation node_1h ¹H NMR • Chemical Shift (δ) • Integration • Coupling (J_HH) node_structure {Structure Confirmation|• C-H Framework • F Position • Connectivity } node_1h->node_structure Proton Environment & Adjacency node_13c ¹³C NMR • Chemical Shift (δ) • C-F Coupling (J_CF) node_13c->node_structure Carbon Skeleton & F-attachment Point node_19f ¹⁹F NMR • Chemical Shift (δ) • F-H Coupling (J_FH) node_19f->node_structure Fluorine Environment & Proximity to H

Caption: Correlation of NMR experiments for structure proof.

¹H NMR: Mapping the Protons

Expertise & Experience: The ¹H NMR spectrum will confirm the number and environment of all protons. In the hydrochloride salt, the quinoline nitrogen is protonated, leading to a general deshielding (downfield shift) of all aromatic protons compared to the free base. The fluorine at C4 will have a significant effect on the adjacent protons at C3 and C5 through-space and through-bond coupling.

¹³C NMR: Defining the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum should display 9 distinct signals for the 9 carbon atoms. The most informative signal is the carbon directly attached to the fluorine (C4). This signal will exhibit a large one-bond coupling constant (¹J_CF), typically in the range of 240-260 Hz, which is unambiguous proof of the C-F bond.[7][8] The chemical shifts of adjacent carbons (C3, C4a) will also be affected (²J_CF and ³J_CF).

¹⁹F NMR: The Fluorine Fingerprint

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine.[9][10] The spectrum of 4-fluoroquinoline will show a single resonance. This signal will be split into a doublet of doublets due to coupling with the protons at C3 (³J_FH) and C5 (⁴J_FH), confirming the fluorine's position at C4.

Comparative Data: Expected NMR Assignments

(Note: Shifts are predictive and can vary with solvent and concentration. DMSO-d₆ is a common solvent for hydrochloride salts.)

Technique Assignment Expected δ (ppm) Multiplicity / Coupling (J in Hz)
¹H NMR H2~9.0d, J ≈ 5 Hz
H3~7.8dd, J ≈ 8, 5 Hz
H5~8.2d, J ≈ 8 Hz
H6, H7~7.9-8.1m
H8~8.4d, J ≈ 8 Hz
N-H⁺>14.0broad s
¹³C NMR C4~160d, ¹J_CF ≈ 250 Hz
C2, C3, C5-C8a~115-150Signals will show smaller ²J_CF, ³J_CF couplings.
¹⁹F NMR F4~ -110 to -130dd, ³J_FH(3) ≈ 5 Hz, ⁴J_FH(5) ≈ 9 Hz
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Parameters: 16-32 scans, 5-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). Parameters: 1024-4096 scans, 2-second relaxation delay.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. No internal standard is typically needed, but an external reference can be used. Parameters: 64-256 scans, 2-second relaxation delay.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to expected values and literature data for similar structures.[11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[13][14] For this compound, we expect to see characteristic vibrations for the aromatic system, the C-F bond, and, crucially, the N⁺-H bond of the hydrochloride salt. The absence of a strong O-H band (if the sample is dry) and the presence of the N⁺-H stretch help confirm the salt form.

Comparative Data: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹) Vibrational Mode Significance for Structure Confirmation
~3100-3000 Aromatic C-H StretchConfirms the presence of the aromatic quinoline core.
~2900-2400 N⁺-H Stretch (broad)Strong evidence for the protonated amine, confirming the hydrochloride salt form.[15]
~1620-1450 Aromatic C=C & C=N StretchCharacteristic "fingerprint" region for the quinoline ring system.
~1250-1050 C-F StretchA strong absorption in this region is indicative of the carbon-fluorine bond.[13]
~850-750 C-H Out-of-Plane BendPattern can sometimes give clues about the substitution on the benzene ring portion.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key vibrational bands.

UV-Vis Spectroscopy: Probing the Electronic System

Expertise & Experience: UV-Vis spectroscopy provides information about the conjugated π-electron system of the quinoline ring, which acts as a chromophore.[16] The spectrum typically shows multiple absorption bands corresponding to π→π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent and the pH. Comparing the spectrum of the hydrochloride salt in a polar solvent to the free base in a non-polar solvent can show a characteristic shift (either bathochromic or hypsochromic), providing secondary evidence of the protonation state.[17][18]

Comparative Data: Expected UV-Vis Absorption
Solvent Expected λ_max (nm) Transition Type
Methanol or Water~225, ~280, ~315π→π* transitions of the protonated quinolinium system.[19]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) to an absorbance value below 1.5 AU.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a matched pair of quartz cuvettes with the solvent and run a baseline correction.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan the sample from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion: A Self-Validating Structural Dossier

By systematically applying these four spectroscopic techniques, we generate a comprehensive data package that provides unambiguous confirmation of the this compound structure.

  • HRMS confirms the correct elemental formula.

  • ¹³C and ¹⁹F NMR definitively prove the presence and location of the C-F bond at the C4 position.

  • ¹H NMR validates the proton framework and shows couplings consistent with the 4-fluoro substitution pattern.

  • FT-IR provides clear evidence of the key functional groups, particularly the N⁺-H stretch confirming the hydrochloride salt.

  • UV-Vis characterizes the conjugated electronic system consistent with the quinolinium core.

No single technique can provide this level of certainty. Together, they form a logical, self-validating system where the results from each experiment corroborate the others, ensuring the highest level of scientific trustworthiness for researchers and drug development professionals.

References

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A Senior Application Scientist's Guide to the Comparative Study of Fluoroquinolones in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the comparative analysis of fluoroquinolone antibiotics. Moving beyond mere procedural lists, we will explore the causal relationships behind experimental design, ensuring the generation of robust, reproducible, and insightful data. Our focus is on building self-validating experimental systems that adhere to the highest standards of scientific integrity.

Section 1: The Scientific Foundation: Mechanism of Action & Resistance

A thorough understanding of the fluoroquinolone mechanism is paramount to designing meaningful comparative assays. Fluoroquinolones are potent bactericidal agents that function by directly inhibiting bacterial DNA synthesis.[1] They accomplish this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][3]

These enzymes are critical for managing DNA topology during replication. They create transient double-strand breaks in the DNA, allow another segment of DNA to pass through, and then reseal the break.[2] Fluoroquinolones exploit this process by binding to the enzyme-DNA complex, stabilizing it, and preventing the resealing of the DNA strand.[4] This leads to an accumulation of double-strand breaks, which halts DNA replication and ultimately triggers cell death.[5]

The primary target often differs between bacterial classes. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, whereas in many Gram-positive bacteria, topoisomerase IV is the primary target.[3][6] However, newer generation fluoroquinolones often exhibit more balanced activity against both enzymes.[3][7]

Visualizing the Mechanism of Action

The following diagram illustrates the dual-targeting action of fluoroquinolones on bacterial DNA replication.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition & Cell Death ReplicationFork Replication Fork DNA_Gyrase DNA Gyrase (Relieves supercoiling ahead of fork) ReplicationFork->DNA_Gyrase Positive Supercoils Topo_IV Topoisomerase IV (Decatenates daughter chromosomes) ReplicationFork->Topo_IV Interlinked Chromosomes Complex_Gyrase Stabilized Drug-Gyrase-DNA Cleavage Complex DNA_Gyrase->Complex_Gyrase Binds to Complex_TopoIV Stabilized Drug-TopoIV-DNA Cleavage Complex Topo_IV->Complex_TopoIV Binds to Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin, Moxifloxacin) Fluoroquinolone->Complex_Gyrase Fluoroquinolone->Complex_TopoIV DS_Breaks Accumulation of Double-Strand Breaks Complex_Gyrase->DS_Breaks Complex_TopoIV->DS_Breaks CellDeath Bactericidal Effect (Cell Death) DS_Breaks->CellDeath Triggers

Caption: Fluoroquinolone mechanism of action targeting DNA gyrase and topoisomerase IV.

Bacterial resistance to fluoroquinolones primarily emerges through two mechanisms:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most significant cause of resistance.[4][8] These mutations, often within a specific domain known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the drug to the enzyme-DNA complex.[8][9]

  • Reduced Drug Accumulation: This can occur via decreased drug entry through porin channels or, more commonly, through the overexpression of multidrug efflux pumps that actively transport the fluoroquinolone out of the bacterial cell.[9][10]

Section 2: The Arsenal: A Comparative Overview of Fluoroquinolone Generations

The clinical utility and spectrum of activity of fluoroquinolones have evolved through successive generations, each characterized by structural modifications that enhance their performance.[11][12]

GenerationRepresentative DrugsPrimary Spectrum of ActivityKey Characteristics
First Nalidixic acidNarrow: Primarily Enterobacteriaceae (Gram-negative).Achieves minimal serum levels, mainly used for urinary tract infections.[13]
Second Ciprofloxacin, NorfloxacinBroadened Gram-negative coverage, including Pseudomonas aeruginosa. Some activity against Gram-positive and atypical pathogens.Systemic activity allows for treatment of a wider range of infections. Ciprofloxacin is notably potent against P. aeruginosa.[7][13]
Third LevofloxacinEnhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[7][13]Often referred to as "respiratory fluoroquinolones" due to their effectiveness against common respiratory pathogens.[11]
Fourth MoxifloxacinRetains strong Gram-positive and atypical coverage while adding significant activity against anaerobic bacteria.[11][13]Broadest spectrum, crucial for mixed infections involving anaerobes.

This evolution in spectrum is a direct result of chemical modifications that alter the drugs' affinity for their targets and their ability to evade resistance mechanisms.[14] For instance, third-generation drugs generally bind strongly to both DNA gyrase and topoisomerase IV, potentially reducing the likelihood of resistance developing from a single-target mutation.[7]

Section 3: The Proving Ground: Designing and Executing Comparative Assays

A comparative study of fluoroquinolones hinges on standardized, well-controlled in vitro susceptibility testing. The goal is to determine the potency of each drug against a panel of clinically relevant bacteria. The primary metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Critical Considerations for Robust Assay Design
  • Standardization is Key: Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is non-negotiable. The CLSI M07 document provides the foundational reference methods for dilution antimicrobial susceptibility tests.[15][16] This ensures that results are comparable across different studies and laboratories.

  • Choice of Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[17][18] The concentration of divalent cations (Ca²⁺ and Mg²⁺) must be standardized, as they can influence the activity of fluoroquinolones.

  • Inoculum Preparation: The final bacterial concentration in the assay must be tightly controlled, typically at ~5 x 10⁵ CFU/mL.[17] This is achieved by adjusting the turbidity of a bacterial suspension to a 0.5 McFarland standard before its final dilution into the assay wells. An incorrect inoculum density is a major source of experimental variability.

  • Quality Control (QC): Every assay must include reference bacterial strains with known and predictable MIC values for the tested agents (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™). If the MIC for the QC strain falls outside the acceptable range defined by CLSI, the entire batch of tests is considered invalid.[19] This step validates the integrity of the reagents, operator technique, and incubation conditions.

Visualizing the Experimental Workflow

This diagram outlines the logical flow of a comparative antibacterial assay from preparation to final data analysis.

Assay_Workflow cluster_prep 1. Preparation Phase cluster_inoculum 2. Inoculum Standardization cluster_assay 3. Assay Execution (96-Well Plate) cluster_analysis 4. Data Acquisition & Analysis Strain_Selection Select Test & QC Bacterial Strains Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (MHB) Drug_Prep Prepare Stock Solutions of Fluoroquinolones Serial_Dilute Perform 2-fold Serial Dilutions of Drugs in MHB Drug_Prep->Serial_Dilute Culture Grow Overnight Culture McFarland Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) Culture->McFarland Dilution Dilute to Final Inoculum (~1x10^6 CFU/mL for 1:1 addition) McFarland->Dilution Inoculate Inoculate Wells with Standardized Bacterial Suspension Dilution->Inoculate Serial_Dilute->Inoculate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate->Incubate MIC_Read Read MIC: Lowest concentration with no visible growth Incubate->MIC_Read MBC_Plate Subculture from clear wells onto agar plates MIC_Read->MBC_Plate MBC_Read Read MBC: Lowest concentration causing ≥99.9% kill MBC_Plate->MBC_Read

Caption: Standard workflow for determining MIC and MBC in a comparative study.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from CLSI M07 guidelines.[20]

  • Plate Preparation: Using a 96-well microtiter plate, add 50 µL of cation-adjusted MHB to wells 2 through 12 of each row designated for a test drug.

  • Drug Addition: Add 100 µL of the highest concentration of the fluoroquinolone (e.g., 64 µg/mL) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the drug.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum. The final volume in these wells will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).

  • Incubation: Seal the plate or place it in a container with a lid to prevent evaporation. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (no turbidity) compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a logical extension of the MIC assay and determines the concentration required to kill, rather than just inhibit, the bacteria.[17]

  • Selection of Wells: Following the MIC reading, select the well corresponding to the MIC and at least two wells with higher drug concentrations that also show no growth.

  • Subculturing: From each selected well, take a 10 µL aliquot and spot-plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible in control spots.

  • Reading the MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[21][22] An antibiotic is generally considered bactericidal if the MBC is no more than four times its MIC.[21]

Section 4: Interpreting the Results: From Raw Data to Actionable Insights

The collected MIC and MBC data should be organized systematically for clear comparison. Lower MIC and MBC values indicate higher potency.

Sample Comparative Data Table

The following table presents hypothetical MIC (in µg/mL) data for three fluoroquinolones against a panel of common pathogens.

Organism (Strain)Ciprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)
Escherichia coli (ATCC 25922)0.0150.030.03
Pseudomonas aeruginosa (ATCC 27853)0.512
Staphylococcus aureus (ATCC 29213)0.50.250.12
Streptococcus pneumoniae (ATCC 49619)110.25
Bacteroides fragilis (ATCC 25285)1681

Analysis of Hypothetical Data:

  • Gram-Negative Activity: Ciprofloxacin shows the highest potency against P. aeruginosa, which is consistent with its established spectrum.[7] All three agents are highly active against E. coli.

  • Gram-Positive Activity: The trend reflects the generational evolution. Moxifloxacin and Levofloxacin are more potent than Ciprofloxacin against S. aureus and S. pneumoniae.[7] Moxifloxacin shows superior activity against S. pneumoniae.

  • Anaerobic Activity: Moxifloxacin demonstrates clear superiority against the anaerobe B. fragilis, as expected for a fourth-generation fluoroquinolone.

When analyzing real-world data, it is crucial to compare MIC values directly rather than relying solely on susceptibility breakpoints (Susceptible, Intermediate, Resistant), as these breakpoints can change over time and may not capture the nuanced differences in potency.[23][24]

Conclusion

References

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  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Khodursky, A. B., Zechiedrich, E. L., & Cozzarelli, N. R. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801–11805. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

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  • O'Donnell, J. A., & Gelone, S. P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Quinolone Scaffolds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials to modern antibiotics.[1][2][3] Specifically, functionalized quinolines like 4-fluoroquinoline hydrochloride serve as critical intermediates in the synthesis of fluoroquinolone antibiotics, a class of drugs vital in treating bacterial infections.[4][5] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are inextricably linked to the purity of its precursors. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can impact the stability, safety, and pharmacological profile of the end product.

Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a fundamental component of the drug development process. This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind methodological choices, offering a framework for researchers and drug development professionals to design self-validating purity assessment protocols.

Orthogonal Analytical Approaches: A Framework for Confidence

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. For this compound, a polar, aromatic heterocyclic salt, the most effective combination of techniques includes chromatography for separation, spectroscopy for structural confirmation and quantitation, and thermal analysis for bulk property assessment.

The following diagram illustrates a recommended workflow for a comprehensive purity analysis.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_2 Supporting & Final Characterization Synthesized_Sample Synthesized 4-Fluoroquinoline Hydrochloride Batch Appearance Visual Inspection (Color, Form) Synthesized_Sample->Appearance Solubility Solubility Tests Synthesized_Sample->Solubility HPLC HPLC-UV (Chromatographic Purity) Synthesized_Sample->HPLC qNMR Quantitative ¹H NMR (Absolute Purity & Identity) Synthesized_Sample->qNMR MS LC-MS / HRMS (Impurity ID & Identity Confirmation) Synthesized_Sample->MS MP Melting Point (Bulk Purity Indicator) Synthesized_Sample->MP Final_Purity Final Purity Statement & Certificate of Analysis HPLC->Final_Purity qNMR->Final_Purity MS->Final_Purity MP->Final_Purity

Caption: Overall workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is indispensable for purity analysis, offering high-resolution separation of the main component from structurally similar impurities.[6] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice.

Causality Behind the Method: The nonpolar stationary phase (e.g., C18) retains compounds based on their hydrophobicity. By using a polar mobile phase, we can effectively separate the this compound from potentially less polar starting materials or more polar degradation products. The inclusion of a buffer or acid (e.g., formic acid or phosphate buffer) in the mobile phase is critical. It maintains a consistent low pH, ensuring the hydrochloride salt remains protonated and preventing peak tailing, which is common for basic compounds like quinolines.[7] UV detection is ideal, as the quinoline ring system possesses a strong chromophore, providing excellent sensitivity.

Data Interpretation: The result of an HPLC analysis is a chromatogram. Purity is typically calculated as a percentage of the main peak's area relative to the total area of all detected peaks (Area % method). This method provides the chromatographic purity, a powerful measure of the substance's purity relative to other UV-active components.

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for the analyte.[7]
Gradient 10% to 90% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 280 nmHigh absorbance wavelength for the quinoline scaffold.[7]
Column Temp 30 °CEnsures reproducible retention times.[8]

Strengths vs. Limitations:

  • Strengths: High sensitivity, high resolution, excellent for quantifying related substance impurities, and validated methods are required by regulatory agencies like the FDA.[9]

  • Limitations: Provides relative, not absolute, purity. Non-UV active impurities will not be detected. Requires a reference standard for definitive identification.

Quantitative NMR (qNMR): The Standard for Absolute Purity

While HPLC provides relative purity, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative ¹H NMR (qNMR), can determine the absolute purity or assay of a substance without needing a reference standard of the analyte itself.[10] This is a primary ratio method recognized by pharmacopeias.[11]

Causality Behind the Method: The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a high-purity, stable internal standard (that does not have overlapping signals), we can use the ratio of their signal integrals to calculate the absolute purity of our analyte.[10] The structural information from the chemical shifts and coupling constants simultaneously confirms the identity of the compound.[12][13]

qNMR_Logic cluster_analyte Analyte cluster_standard Internal Standard Analyte_Mass Weigh Analyte (m_A) NMR_Spec Acquire ¹H NMR Spectrum Analyte_Mass->NMR_Spec Analyte_MW MW_A Calculation Calculate Purity_A Analyte_MW->Calculation Analyte_Protons n_A (protons) Analyte_Protons->Calculation Std_Mass Weigh Standard (m_Std) Std_Mass->NMR_Spec Std_Purity Purity_Std Std_Purity->Calculation Std_MW MW_Std Std_MW->Calculation Std_Protons n_Std (protons) Std_Protons->Calculation Integrals Measure Integrals (Int_A and Int_Std) NMR_Spec->Integrals Integrals->Calculation Purity_Result Absolute Purity (%) Calculation->Purity_Result Purity_A = (Int_A / Int_Std) * (n_Std / n_A) * (MW_A / MW_Std) * (m_Std / m_A) * Purity_Std

Caption: Logical workflow for determining absolute purity using quantitative NMR (qNMR).

Data Interpretation: The purity is calculated using the formula shown in the diagram above, which relates the integrals, molar masses, weights, and number of protons for the analyte and the standard. A suitable internal standard would be maleic acid or 1,4-dinitrobenzene, which are stable, non-hygroscopic, have simple spectra, and are soluble in common NMR solvents like DMSO-d₆.

Strengths vs. Limitations:

  • Strengths: Provides absolute quantification, confirms identity simultaneously, high precision, and is a primary method of measurement.

  • Limitations: Lower sensitivity compared to HPLC, requires a more concentrated sample, and potential for signal overlap can complicate analysis.

Mass Spectrometry (MS): Unambiguous Identity and Impurity Identification

Mass spectrometry is a powerful tool for confirming the identity of the synthesized compound and for identifying unknown impurities detected by other techniques.[14] When coupled with HPLC (LC-MS), it becomes the ultimate tool for impurity profiling.

Causality Behind the Method: High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). This allows for the determination of the elemental formula of the parent compound and any impurities, providing definitive structural evidence.[14][15] Electrospray Ionization (ESI) is the preferred ionization technique for a pre-formed salt like this compound, as it gently generates the protonated molecular ion [M+H]⁺ in the gas phase.[16]

Data Interpretation: For this compound (C₉H₆FN · HCl), the free base has a monoisotopic mass of 163.0484 g/mol . In positive ion ESI-MS, we would expect to see the protonated molecule [C₉H₇FN+H]⁺ at an m/z of 164.0562. Observing this exact mass confirms the elemental composition. Any other peaks in the mass spectrum, especially those corresponding to impurities seen in the HPLC, can be similarly analyzed to propose their structures.

Strengths vs. Limitations:

  • Strengths: Extremely sensitive, provides definitive molecular weight and elemental composition, and is unparalleled for identifying unknown impurities.[17]

  • Limitations: Not inherently quantitative without extensive calibration, and ionization efficiency can vary significantly between compounds, making it difficult to assess impurity levels directly from MS signal intensity.

Melting Point Analysis: A Classic Indicator of Bulk Purity

Melting point determination is a simple, rapid, and cost-effective method to gain a preliminary assessment of bulk purity.

Causality Behind the Method: The presence of impurities disrupts the crystal lattice of a solid compound. This disruption typically causes two effects: a depression of the melting point and a broadening of the temperature range over which the substance melts. A pure crystalline compound will have a sharp, well-defined melting point.[18]

Data Interpretation: The observed melting point range is compared to the literature value for pure this compound. A narrow range (e.g., < 2 °C) that is close to the expected value suggests high purity. A wide melting range indicates the presence of significant impurities.

Strengths vs. Limitations:

  • Strengths: Fast, inexpensive, requires minimal sample, and provides a good indication of overall bulk purity.

  • Limitations: Non-specific (different impurities can cause similar effects), not quantitative, and not suitable for amorphous or non-crystalline materials.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeSpecificitySensitivityQuantitationThroughput
RP-HPLC-UV Chromatographic PurityHighHighRelativeHigh
Quantitative ¹H NMR Absolute Purity & AssayVery HighLow-MediumAbsoluteMedium
LC-MS / HRMS Identity & Impurity IDVery HighVery HighSemi-QuantitativeMedium
Melting Point Bulk Purity CheckLowLowNoVery High

Detailed Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC

This protocol describes a standard method for determining the chromatographic purity of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Use the parameters outlined in the HPLC table above.

    • Inject 10 µL of the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram from the void volume to the end of the run.

    • Calculate the area percentage of the main peak relative to the sum of all peak areas. Report this value as the chromatographic purity.

    • System Suitability: Ensure the main peak has a tailing factor ≤ 1.5 and the column efficiency provides > 2000 theoretical plates.[19]

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

This protocol provides a method for determining the absolute purity using an internal standard.

  • Internal Standard Selection:

    • Choose a certified internal standard with a known purity (e.g., Maleic Acid, >99.5%). Ensure its signals do not overlap with the analyte signals in the chosen solvent.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound (m_A) and ~10 mg of maleic acid (m_Std) into the same vial. Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to allow for full relaxation and accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (Int_A) and the signal for the internal standard (Int_Std). For maleic acid, the two vinyl protons give a singlet around 6.3 ppm.

    • Calculate the purity using the formula provided in the qNMR logic diagram.

Conclusion

The assessment of purity for a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted approach. While RP-HPLC serves as the primary tool for separating and quantifying related impurities, its reliance on relative area percentages necessitates an orthogonal method for absolute purity determination. Quantitative ¹H NMR fulfills this role perfectly, providing an accurate, structure-specific assay value. Mass spectrometry provides the final, unambiguous confirmation of identity and is the most powerful tool for elucidating the structure of unknown impurities. Supported by a simple melting point analysis, this combination of techniques creates a self-validating system that ensures the quality, safety, and reliability of the synthesized material, in line with the stringent requirements of regulatory bodies such as the FDA and the principles outlined by the ICH.[20][21]

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a new chemical entity is paramount for ensuring analytical accuracy and predicting potential immunological responses. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 4-fluoroquinoline hydrochloride, a member of the broader fluoroquinolone class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the scientific integrity of your cross-reactivity studies.

The Imperative of Cross-Reactivity Assessment for Fluoroquinolones

Fluoroquinolones are a class of potent synthetic antibiotics characterized by a bicyclic quinolone ring structure with a fluorine atom at position C-6.[1] This core structure is shared by numerous therapeutic agents, including ciprofloxacin, levofloxacin, and moxifloxacin.[2] While structural similarity confers broad-spectrum antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, it also presents a significant challenge: the potential for cross-reactivity in analytical assays and immunological hypersensitivity reactions.[1][3]

For this compound, a foundational structure within this class, characterizing its cross-reactivity is a critical step in its development. This involves determining the extent to which it may be recognized by antibodies or analytical systems designed for other fluoroquinolones. Such studies are essential for:

  • Developing Specific Analytical Methods: Ensuring that assays for other fluoroquinolones do not falsely detect this compound, and vice-versa.

  • Predicting Immunological Responses: Assessing the likelihood of hypersensitivity reactions in individuals with known allergies to other fluoroquinolones. Although clinical cross-reactivity among prescribed fluoroquinolones is relatively low (ranging from 2.0% to 10%), the potential for severe reactions necessitates careful evaluation.[4][5]

  • Food Safety and Residue Monitoring: In veterinary medicine, the use of fluoroquinolones can lead to residues in food products, necessitating multi-residue detection methods where understanding cross-reactivity is key to accurate quantification.[6]

Comparative Analysis of Methodologies for Cross-Reactivity Determination

The choice of analytical technique is pivotal in obtaining reliable cross-reactivity data. The two primary approaches are immunoassays and chromatographic methods, each with distinct advantages and applications.

Immunoassays: The Power of Specificity

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), leverage the highly specific interaction between an antibody and its target antigen.[7][8] They are particularly valuable for rapid screening and for studies mimicking immunological recognition.

  • Competitive Indirect ELISA (ciELISA): This is a robust method for quantifying cross-reactivity. In this format, a known amount of a coating antigen (a fluoroquinolone conjugate) is immobilized on a microplate well. A limited amount of specific antibody is then introduced along with the test compound (this compound or other fluoroquinolones). The test compound competes with the coating antigen for binding to the antibody. A higher affinity (and thus higher cross-reactivity) of the test compound results in less antibody binding to the plate and a weaker signal.

  • Lateral Flow Immunoassay (LFIA): LFIAs are rapid, point-of-care tests that can provide qualitative or semi-quantitative results.[9] They are excellent for rapid screening of multiple compounds for potential cross-reactivity.

Chromatographic Methods: The Gold Standard for Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer unparalleled specificity and quantification.[10][11]

  • HPLC with UV or Fluorescence Detection: HPLC separates compounds based on their physicochemical properties.[12][13] UV or fluorescence detectors can then quantify the separated compounds. While effective, co-elution of structurally similar compounds can be a challenge, requiring meticulous method development.

  • UPLC-MS/MS: This is the gold standard for the definitive identification and quantification of small molecules in complex matrices.[10][14] The high resolving power of UPLC combined with the specificity of tandem mass spectrometry (which measures the mass-to-charge ratio of the parent ion and its fragments) makes it the most reliable method for differentiating and quantifying structurally similar fluoroquinolones, thereby providing an absolute measure of specificity against which immunoassay cross-reactivity can be benchmarked.[15]

Experimental Protocols

Protocol 1: Determination of Cross-Reactivity using Competitive Indirect ELISA (ciELISA)

This protocol outlines the steps to determine the percent cross-reactivity of this compound against a panel of common fluoroquinolones using an antibody raised against a specific fluoroquinolone (e.g., ciprofloxacin).

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Antibody Dilution Buffer: 0.5% BSA in PBST.
  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
  • Stop Solution: 2 M Sulfuric Acid.
  • Standards and Test Compounds: Prepare stock solutions of ciprofloxacin (the reference compound), this compound, and other fluoroquinolones (e.g., norfloxacin, ofloxacin, levofloxacin) in a suitable solvent (e.g., DMSO or methanol) and create a serial dilution in PBS.[16]

2. ELISA Procedure:

  • Coating: Coat a 96-well microplate with a ciprofloxacin-protein conjugate (e.g., ciprofloxacin-OVA) at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Competition: Add the serially diluted standards and test compounds to the wells, followed immediately by the anti-ciprofloxacin antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Detection: Add TMB substrate solution and incubate in the dark for 15-30 minutes.
  • Stopping: Stop the reaction by adding the stop solution.
  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the reference compound (ciprofloxacin) on a semi-logarithmic scale.
  • Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for the reference compound and each test compound.
  • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of reference compound / IC50 of test compound) x 100
Protocol 2: Specificity Assessment using UPLC-MS/MS

This protocol describes a method to confirm the specificity of an analytical method for this compound in the presence of other structurally related fluoroquinolones.

1. Sample Preparation:

  • Prepare individual stock solutions of this compound and other fluoroquinolones.
  • Create a mixed solution containing all fluoroquinolones at a known concentration.
  • For analysis in a matrix (e.g., plasma, tissue), perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

2. UPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is commonly used for fluoroquinolone separation.[12]
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) mode. For each compound, select a precursor ion (the protonated molecule [M+H]+) and at least two product ions for confident identification and quantification.[6]

3. Data Analysis:

  • Analyze the mixed solution to ensure baseline separation of all fluoroquinolone peaks.
  • Confirm the identity of each peak by its retention time and the presence of the correct MRM transitions.
  • This method demonstrates specificity if a single, well-resolved peak is observed for this compound with no interference from the other fluoroquinolones at the same retention time and MRM transitions.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner.

Table 1: Immunoassay Cross-Reactivity of this compound
CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin (Reference)Value100
This compoundValueCalculated Value
NorfloxacinValueCalculated Value
LevofloxacinValueCalculated Value
OfloxacinValueCalculated Value
MoxifloxacinValueCalculated Value

This table should be populated with experimental data. The hypothetical values are for illustrative purposes.

Interpretation of Results

A high cross-reactivity percentage in the immunoassay indicates significant structural similarity recognized by the antibody. This has implications for the development of specific immunoassays for this compound, as it may require the generation of more specific monoclonal antibodies. The UPLC-MS/MS data serves as the definitive confirmation of analytical specificity. If the chromatographic method can successfully separate and independently quantify this compound from its structural analogs, it can be considered a specific and reliable method for this compound.

Visualizing Workflows and Relationships

Diagrams are essential for illustrating the complex relationships and workflows in cross-reactivity studies.

Cross_Reactivity_Concept cluster_compounds Structurally Similar Fluoroquinolones cluster_assay Immunoassay 4-FQ-HCl 4-Fluoroquinoline Hydrochloride Antibody Anti-Ciprofloxacin Antibody 4-FQ-HCl->Antibody Potential Cross-Reactivity (Binding?) Cipro Ciprofloxacin Cipro->Antibody High Affinity (Binding) Levo Levofloxacin Levo->Antibody Potential Cross-Reactivity (Binding?) Moxi Moxifloxacin Moxi->Antibody Potential Cross-Reactivity (Binding?)

Caption: Molecular basis of potential cross-reactivity.

ELISA_Workflow start Start coating Coat Plate with Fluoroquinolone-Protein Conjugate start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 competition Add Antibody + Test Compound/Standard wash2->competition wash3 Wash competition->wash3 secondary_ab Add HRP-Conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 detection Add TMB Substrate wash4->detection stop Stop Reaction detection->stop read Read Absorbance at 450 nm stop->read end End read->end

Caption: Competitive Indirect ELISA workflow.

Conclusion

The study of cross-reactivity for this compound is a multi-faceted process that requires a combination of immunoassay screening and chromatographic confirmation. By understanding the principles behind each method and following robust, validated protocols, researchers can confidently characterize the specificity of this compound. This knowledge is fundamental for the development of reliable analytical methods and for ensuring the safety and efficacy of future applications of this compound.

References

  • Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. (2022). Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Ciprofloxacin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI. [Link]

  • In-Class Cross-Reactivity among Hospitalized Patients with Hypersensitivity Reactions to Fluoroquinolones - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Assessment of fluoroquinolone cross-reactivity in a real world setting. (n.d.). ResearchGate. [Link]

  • Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Immunoassay to detect residual fluoroquinolone-type antibiotics in food. (n.d.). IQAC-CSIC. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Center for Biotechnology Information. [Link]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. (2008). National Center for Biotechnology Information. [Link]

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  • HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. (n.d.). ResearchGate. [Link]

  • Chemical structures of studied fluoroquinoline antibacterials. (A) Ofloxacin, (B) Lomefloxcin and (C) Flumequine. (n.d.). ResearchGate. [Link]

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  • Ultrasensitive Lateral Flow Immunoassay of Fluoroquinolone Antibiotic Gatifloxacin Using Au@Ag Nanoparticles as a Signal-Enhancing Label - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). ResearchGate. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (n.d.). Methods and Objects of Chemical Analysis. [Link]

  • Indirect Competitive Enzyme-Linked Immunosorbent Assay Based on Broad-Spectrum Antibody for Simultaneous Determination of Thirteen Fluoroquinolone Antibiotics in Rana catesbeianus. (n.d.). MDPI. [Link]

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  • A Rapid iMethod™ Test for the Analysis of Fluoroquinolone Antibiotics in Food. (n.d.). SCIEX. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Vietnam Journal of Science and Technology. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Fluoroquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The integrity of our research is intrinsically linked to the safety of our laboratories and the protection of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Fluoroquinoline hydrochloride, a compound whose precise handling is paramount. This document is designed to be a dynamic resource, empowering you to make informed, safe, and compliant decisions.

While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, this guide synthesizes established principles for handling halogenated organic compounds to provide a robust operational plan.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound belongs to the family of halogenated quinolines. Structurally similar compounds, such as 4-Chloroquinoline, are known to be harmful if swallowed, irritating to the eyes, respiratory system, and skin, and may cause sensitization by skin contact[1][2]. The "hydrochloride" salt form suggests it may be corrosive.

The core principle guiding the disposal of this compound is the management of its halogenated nature. Halogenated organic compounds are a specific category of chemical waste primarily because their incineration requires specialized facilities to prevent the formation of hazardous byproducts like hydrogen fluoride and dioxins[3]. Improper disposal can lead to persistent environmental contamination.

Key Assessed Risks:

  • Human Toxicity: Potential for irritation, sensitization, and harm upon ingestion or inhalation[1][2][4].

  • Environmental Persistence: Halogenated compounds can be persistent in the environment.

  • Incineration Byproducts: Combustion can release acidic gases (e.g., HF, HCl) and other toxic materials if not performed under controlled conditions[5][6].

Immediate Safety & Handling: Your First Line of Defense

Before any disposal-related activity, ensuring personal and environmental safety is critical. This involves a combination of appropriate Personal Protective Equipment (PPE) and engineering controls.

PPE / Control Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side-shields or tight-sealing safety goggles[7].Protects against splashes and airborne dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect before use and use proper removal technique[8].Prevents skin contact and potential sensitization[1].
Body Protection Laboratory coat. For larger quantities or spill cleanup, consider impervious clothing[7].Minimizes skin exposure.
Respiratory Protection Use in a certified chemical fume hood. If dust is generated outside a hood, a NIOSH-approved respirator is required[7][9].Prevents inhalation of the compound, which may be a respiratory irritant[1][2].
Engineering Control All handling and segregation of waste should occur within a chemical fume hood.Maintains a controlled environment and protects the user and the lab from exposure.

Waste Segregation: The Critical First Step in Disposal

Proper segregation is the foundation of a safe and compliant waste management program. Due to its chemical nature, this compound waste must be treated as halogenated organic waste [3][10].

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and "Halogenated Organic Waste"[11][12].

  • Identify Waste Streams:

    • Pure Compound/Residues: Unused or expired this compound.

    • Contaminated Solids: Weighing paper, contaminated gloves, bench protectors, silica gel.

    • Contaminated Solutions: Solutions containing the compound dissolved in organic solvents.

  • Segregate at the Source:

    • DO NOT mix halogenated waste with non-halogenated organic waste. This is crucial as it prevents cross-contamination and significantly impacts disposal costs and methods[10][12][13].

    • DO NOT mix with aqueous, acidic, or basic waste streams[3][10].

    • Keep solids and liquids in separate, appropriately labeled containers.

  • Log Contents: Meticulously log the contents added to the waste container, including the chemical name and approximate quantity[3]. This is a regulatory requirement and essential information for the disposal facility.

Disposal Workflow: A Decision-Making Framework

The primary and most accepted disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility[3][8]. These facilities are equipped with afterburners and scrubbers to neutralize acidic gases and other hazardous combustion byproducts.

Below is a logical workflow to guide the disposal process from the lab bench to final removal.

DisposalWorkflow cluster_0 At the Bench cluster_1 In the Lab (Satellite Accumulation Area) cluster_2 Disposal Pathway Generate Generate Waste (e.g., unused compound, contaminated labware, spent solutions) Assess Assess Waste Type: Solid or Liquid? Generate->Assess Segregate Segregate into Approved 'Halogenated Waste' Container Assess->Segregate Both Solid & Liquid Label Label Container: 'Hazardous Waste' 'Halogenated Organic' List all contents Segregate->Label Store Store Sealed Container in Designated Satellite Accumulation Area (SAA) Label->Store Check Container Full? (e.g., < 90%) Store->Check Check->Store No Request Request Waste Pickup from EHS/Safety Office Check->Request Yes Transport Licensed Waste Hauler Transports to TSDF* Request->Transport Incinerate High-Temperature Incineration at a Regulated Facility Transport->Incinerate Final *Treatment, Storage, and Disposal Facility

Sources

Navigating the Safe Handling of 4-Fluoroquinoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis and handling of novel compounds are daily realities. 4-Fluoroquinoline hydrochloride, a member of the quinoline class of compounds, represents a key scaffold in medicinal chemistry. However, its structural alerts and the known toxicological profile of related fluoroquinolones necessitate a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for handling this compound, ensuring both personal safety and the integrity of your research.

The causality behind these protocols is clear: quinoline derivatives can be absorbed through inhalation, skin contact, and ingestion, with potential systemic effects.[1] Our primary objective is to establish a multi-layered barrier system using engineering controls, personal protective equipment (PPE), and stringent operational procedures to minimize any potential exposure.

Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with compounds like 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and other fluoroquinolones include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

  • Systemic Effects: The fluoroquinolone class is associated with potential central nervous system (CNS) effects (such as dizziness or seizures) and, notably, an increased risk of tendinitis and tendon rupture, even after exposure ceases.[4][5][6]

  • Carcinogenicity: Quinoline itself is classified as a possible human carcinogen.[1]

This profile dictates that this compound must be handled as a hazardous substance with potential for both immediate and long-term health effects.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not arbitrary; each component is chosen to counter a specific route of exposure identified in our hazard assessment. This creates a self-validating system where each piece of equipment addresses a known risk.

Potential Exposure Primary PPE Secondary/Enhanced PPE Rationale & Causality
Inhalation of powder/aerosolNIOSH-approved N95 respirator (or higher)Chemical fume hood (Engineering Control)Prevents airborne particles from entering the respiratory tract, mitigating risks of respiratory irritation and systemic toxicity.[7][8]
Dermal Contact (skin)Nitrile gloves (double-gloved recommended)Chemical-resistant lab coat or disposable gownNitrile provides a robust barrier against incidental contact. Double-gloving is a proven technique to prevent exposure from undetected micro-perforations. A lab coat protects underlying clothing and skin.[6]
Ocular Contact (eyes)ANSI Z87.1-compliant safety glasses with side shieldsChemical splash goggles or face shieldProtects against accidental splashes or airborne powder reaching the sensitive mucous membranes of the eyes, preventing serious irritation.[5]
Gross Contamination Chemical-resistant apron and shoe coversEmergency safety showerFor tasks with a higher risk of spills (e.g., large-scale weighing), an apron and shoe covers provide an additional layer of protection.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a closed-loop system, minimizing the potential for contamination from receipt to disposal.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must occur within a designated area, preferably inside a certified chemical fume hood to contain any airborne dust.

  • Pre-Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.

  • Surface Preparation: Line the work surface within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.

  • Weighing: If possible, use a balance with a draft shield. Weigh the compound directly into a tared container. Avoid scooping or pouring in a manner that creates dust. Use spatulas and other tools gently.

  • Solubilization: If dissolving the compound, add the solvent to the container with the solid slowly to avoid splashing. Cap the container securely before mixing or vortexing.

Post-Handling and Decontamination
  • Tool Decontamination: All reusable tools (spatulas, etc.) should be decontaminated immediately after use by rinsing with an appropriate solvent (e.g., ethanol) in the fume hood, followed by soap and water.

  • Work Surface Decontamination: Carefully wipe down the work surface with a damp cloth or towel, starting from the cleanest area and moving towards the most likely area of contamination. Dispose of the bench paper as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: shoe covers, outer gloves, apron, gown, face shield/goggles, respirator, inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal can lead to environmental contamination and unintended exposure.

  • Solid Waste: All solid waste contaminated with this compound (e.g., disposable bench paper, contaminated wipes, used gloves, and empty containers) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed hazardous waste container for halogenated organic waste.

  • Disposal Compliance: Do not dispose of this chemical down the drain. All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]

Workflow for Safe Handling of this compound

G Safe Handling & Disposal Workflow cluster_prep Preparation cluster_post Post-Handling cluster_disposal Waste Disposal A Don Full PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Solubilize C->D E Decontaminate Tools D->E Experiment Complete F Clean Work Surface E->F G Doff PPE Correctly F->G H Wash Hands G->H I Segregate Solid Waste J Segregate Liquid Waste K Contact EHS for Pickup I->K J->K

Caption: Workflow from preparation to disposal.

References

  • Pfizer Inc. (2009). MATERIAL SAFETY DATA SHEET.
  • Hospira Inc. (2018). Ciprofloxacin Injection, USP - SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment for Pesticide Handlers.
  • ChemSafetyPro. (n.d.). MSDS of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride.
  • International Chemical Safety Cards. (2008). ICSC 0071 - QUINOLINE.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Apollo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid - Safety Data Sheet.
  • Society of Infectious Diseases Pharmacists. (n.d.). Antibiotic Disposal.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • OncoLink. (2025). Safe Medication Disposal.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.